Technical Documentation Center

4-(Aminomethyl)-2,6-diiodophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Aminomethyl)-2,6-diiodophenol
  • CAS: 771579-38-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(Aminomethyl)-2,6-diiodophenol: Structural Properties, Synthetic Utility, and Radiochemical Applications

Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery and radiopharmaceutical development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and radiopharmaceutical development, bifunctional scaffolds are critical for modular synthesis. 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5), also known as 3,5-diiodo-4-hydroxybenzylamine, serves as a highly versatile, rigidified building block. Structurally related to thyroid hormone precursors and tyramine derivatives, this compound offers two distinct orthogonal reactive sites: a primary aminomethyl group for conjugation and a diiodophenol core primed for transition-metal-catalyzed cross-coupling or isotopic radioiodine exchange.

This whitepaper provides an in-depth analysis of its physicochemical behavior, details self-validating synthetic protocols, and explores its downstream utility in advanced drug development workflows.

Structural and Physicochemical Profiling

Understanding the electronic and steric environment of 4-(Aminomethyl)-2,6-diiodophenol is paramount for predicting its reactivity in complex synthetic routes.

Electronic and Steric Effects

The presence of two heavy, electron-withdrawing iodine atoms at the ortho positions (C2 and C6) relative to the phenolic hydroxyl group fundamentally alters the molecule's electronics.

  • pKa Shift: Standard phenols exhibit a pKa of ~9.95. The inductive electron-withdrawing effect of the diiodo-substitution stabilizes the phenoxide anion, dropping the phenol pKa to approximately 6.5–7.0. Consequently, at physiological pH (7.4), the phenol exists predominantly in its ionized (phenoxide) state.

  • Zwitterionic Nature: The primary aminomethyl group (benzylamine moiety) retains a basic pKa of ~9.0–9.5. Thus, in aqueous media at neutral pH, the molecule forms a zwitterion, significantly impacting its solubility profile and membrane permeability (logP).

  • Steric Shielding: The bulky iodine atoms (Van der Waals radius ~1.98 Å) sterically hinder the phenolic oxygen, suppressing unwanted O-alkylation during downstream functionalization of the amine.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Molecular Formula C7H7I2NODefines the atomic composition and bifunctionality.
Molecular Weight 374.95 g/mol High MW relative to the carbon count due to heavy iodine atoms; useful for X-ray crystallographic heavy-atom phasing.
CAS Registry Number 771579-38-5Unique identifier for procurement and safety tracking[1].
Phenol pKa (Predicted) ~6.5 - 7.0Inductive effect of halogens lowers pKa; highly acidic compared to standard phenols.
Amine pKa (Predicted) ~9.0 - 9.5Protonated at physiological pH, forming a zwitterionic structure.
C-I Bond Dissociation ~65 kcal/molWeakest carbon-halogen bond; highly labile under Pd-catalysis, enabling facile cross-coupling.

Workflow Visualization

The true value of 4-(Aminomethyl)-2,6-diiodophenol lies in its orthogonal derivatization pathways. The primary amine can be engaged in amide couplings or reductive aminations, while the C-I bonds serve as handles for carbon-carbon bond formation or radiolabeling.

G A 4-Hydroxybenzylamine B Electrophilic Iodination (I2 / KI, NaOH) A->B Activation C 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) B->C Substitution D Amide Conjugation (N-Derivatization) C->D via Aminomethyl E Pd-Catalyzed Cross-Coupling (C-C Bond Formation) C->E via C-I Bonds F Radioiodine Exchange (125I / 131I Labeling) C->F Isotopic Exchange

Fig 1: Synthetic workflow and downstream derivatization of 4-(Aminomethyl)-2,6-diiodophenol.

Experimental Methodologies & Protocols

As a Senior Application Scientist, it is critical to emphasize that successful synthesis relies on understanding the why behind the how. The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.

Protocol 1: Synthesis via Electrophilic Aromatic Iodination

Objective: Synthesize the core scaffold from commercially available 4-hydroxybenzylamine.

  • Causality of Reagents: Iodination of an aromatic ring requires an activated substrate. By performing the reaction in an alkaline medium (NaOH), the phenol is deprotonated to a phenoxide. The phenoxide is a powerfully electron-donating group, directing the electrophilic iodine ( I+ equivalent from I2​/KI ) strictly and rapidly to the ortho positions (C2 and C6) [3].

  • Step-by-Step Procedure:

    • Preparation: Dissolve 10 mmol of 4-hydroxybenzylamine in 20 mL of 1.0 M NaOH. Validation: The solution should be clear, indicating complete dissolution of the phenoxide salt.

    • Iodination: Prepare a solution of 21 mmol I2​ and 45 mmol KI in 20 mL of water. Add this deeply brown solution dropwise to the amine solution at 0–5°C under vigorous stirring.

    • Quenching & Precipitation: After 2 hours, add a 10% aqueous solution of sodium sulfite ( Na2​SO3​ ) dropwise. Causality: The sulfite acts as a reducing agent to quench unreacted I2​ into highly soluble, colorless iodide ( I− ), preventing oxidative degradation of the product. Validation: The reaction mixture will transition from dark brown to a pale yellow/colorless state.

    • Isolation: Carefully adjust the pH to ~7.5 using dilute HCl. Validation: Because the zwitterion has minimal solubility at its isoelectric point, a dense white/pale-yellow precipitate of 4-(Aminomethyl)-2,6-diiodophenol will crash out. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Arylate the 2,6-positions to build complex, sterically hindered biaryl drug scaffolds [2].

  • Causality of Reagents: The free primary amine can coordinate with and poison palladium catalysts. Therefore, in situ or prior Boc-protection of the aminomethyl group is mandatory. The C-I bond is utilized because its low bond dissociation energy allows for oxidative addition at mild temperatures, preserving sensitive functional groups elsewhere on the molecule.

  • Step-by-Step Procedure:

    • Amine Protection: React the scaffold with Boc2​O (1.1 eq) in THF/H2O with NaHCO3​ . Validation: TLC (Silica, 9:1 DCM:MeOH) will show the disappearance of the baseline amine spot and the appearance of a less polar, UV-active spot.

    • Catalyst Activation: In a Schlenk flask, combine the Boc-protected intermediate (1 eq), an arylboronic acid (2.5 eq), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (3 eq). Causality: Pd(dppf)Cl2​ is selected because the bidentate 'dppf' ligand enforces a geometry that prevents catalyst deactivation by the sterically hindered di-ortho-substituted phenol.

    • Degassing & Reaction: Suspend in 1,4-dioxane/water (4:1). Degas via three freeze-pump-thaw cycles to remove oxygen (preventing Pd(0) oxidation). Heat to 90°C for 12 hours.

    • Workup: Cool to room temperature and filter through a pad of Celite. Validation: The Celite traps the precipitated "palladium black" (degraded catalyst), yielding a clear organic filtrate. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Radiochemical Applications (Isotopic Exchange)

In radiopharmaceutical development, 4-(Aminomethyl)-2,6-diiodophenol is a privileged precursor for SPECT imaging (using 123I or 125I ) and targeted radiotherapy (using 131I ).

Instead of synthesizing the radiotracer from scratch, scientists utilize Isotopic Exchange . By incubating the cold (non-radioactive) diiodophenol with Na125I in the presence of an oxidizing catalyst (such as Chloramine-T or a Cu(I) catalyst), the radioactive iodine dynamically swaps with the stable 127I atoms on the aromatic ring.

  • Causality: This method is highly advantageous because the chemical structure, sterics, and target-binding affinity of the drug remain 100% identical before and after radiolabeling. The aminomethyl group can be pre-conjugated to a targeting peptide (e.g., an antibody or somatostatin analog) prior to the rapid, late-stage radioiodination step [3].

References

  • Title : 3,5-DIIODO-4-HYDROXYBENZYLAMINE (CAS 771579-38-5) Chemical Properties Source : ChemWhat URL :[Link]

  • Title : Synthesis of thyroxine: biomimetic studies (Reactivity of 4-substituted 3,5-diiodophenols) Source : Canadian Journal of Chemistry URL :[Link]

  • Title : Synthesis and radioiodination of aryl-carbohydrate compounds (Iodination of phenolic amines) Source : Applied Radiation and Isotopes URL :[Link]

Exploratory

In Vitro Mechanism of Action of 4-(Aminomethyl)-2,6-diiodophenol: A Technical Guide to Halogenated Phenol Pharmacology and Toxicology

Executive Summary As an application scientist overseeing in vitro assay development, I approach the characterization of 4-(Aminomethyl)-2,6-diiodophenol (AMDIP)—also known as 3,5-diiodo-4-hydroxybenzylamine—not merely as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist overseeing in vitro assay development, I approach the characterization of 4-(Aminomethyl)-2,6-diiodophenol (AMDIP)—also known as 3,5-diiodo-4-hydroxybenzylamine—not merely as a static chemical, but as a dynamic biological effector. Recently identified as a highly reactive formed during the chlorination of iodotyrosines[1], AMDIP represents a fascinating intersection of environmental toxicology and endocrine pharmacology.

This whitepaper elucidates the dual in vitro mechanisms of AMDIP:

  • Endocrine Disruption: Competitive binding to the thyroid hormone transport protein Transthyretin (TTR).

  • Cytotoxicity: Induction of severe oxidative stress and genotoxicity via quinone methide intermediates.

Structural Rationale & Chemical Biology

To understand the in vitro behavior of AMDIP, we must first analyze its physicochemical causality. The molecular architecture of AMDIP dictates its reactivity:

  • Steric and Electronic Effects: The presence of two electron-withdrawing iodine atoms at the ortho positions (2,6-relative to the hydroxyl group) significantly lowers the pKa of the phenolic proton to approximately 6.5.

  • Zwitterionic State: At physiological pH (7.4), AMDIP exists predominantly as a phenolate anion. Coupled with the protonated aminomethyl group (pKa ~9.0), the molecule forms a zwitterion.

  • Pharmacophore Mimicry: This zwitterionic, diiodinated phenol structure acts as a perfect structural analog to the inner ring of endogenous thyroxine (T4), allowing it to dock seamlessly into highly conserved biological pockets.

Mechanism I: Endocrine Disruption via Transthyretin (TTR) Binding

Causality & Theory

Halogenated phenols are notorious for their ability to displace endogenous thyroid hormones from transport proteins[2]. The structural homology between AMDIP and 3,5-diiodotyrosine makes it a high-affinity ligand for TTR. The iodine atoms engage in robust halogen bonding with the backbone carbonyls of TTR's binding channel (specifically near Ser117 and Thr119), while the aminomethyl group forms critical electrostatic interactions with Glu54 at the channel entrance.

TTR_Binding A 4-(Aminomethyl)-2,6-diiodophenol (AMDIP) B Transthyretin (TTR) Thyroxine-Binding Pocket A->B High-Affinity Binding D Competitive Displacement (In Vitro Assay) A->D Induces C Endogenous Thyroxine (T4) C->B Normal Binding C->D Displaced E Endocrine Disruption (Free T4 Alteration) D->E Downstream Effect

Mechanism of AMDIP competitive binding to Transthyretin (TTR) displacing Thyroxine (T4).

Self-Validating Protocol: Label-Free SPR Competitive Binding Assay

To accurately measure this interaction without the steric hindrance of fluorescent tags, Surface Plasmon Resonance (SPR) is the gold standard.

  • Sensor Chip Functionalization: Immobilize recombinant human TTR onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling utilizes surface lysines, providing a stable covalent linkage that leaves the central T4 binding channel accessible.

  • System Validation (Control): Inject Tafamidis (a known high-affinity TTR binder) to validate the active conformation of the immobilized TTR.

  • Kinetic Analysis: Prepare AMDIP in running buffer (HBS-EP+, pH 7.4) at concentrations ranging from 1 nM to 10 µM. Inject over the TTR-functionalized surface at a flow rate of 30 µL/min. Monitor association for 180s and dissociation for 300s.

  • Competitive Displacement: Pre-saturate the TTR chip with 1 µM T4, then inject the AMDIP series. A quantifiable reduction in the SPR response curve confirms competitive displacement.

Mechanism II: Cytotoxicity as an Iodinated Disinfection Byproduct

Causality & Theory

I-DBPs are recognized as the most cytotoxic and genotoxic class of water disinfection byproducts[3]. In aerobic in vitro systems, the electron-rich phenolate of AMDIP undergoes rapid auto-oxidation or enzymatic oxidation to form a highly reactive quinone methide intermediate[1].

This quinone methide acts as a soft electrophile, rapidly alkylating intracellular thiols—specifically glutathione (GSH). The depletion of GSH strips the cell of its primary antioxidant defense, triggering an accumulation of Reactive Oxygen Species (ROS), subsequent lipid peroxidation, DNA damage, and apoptosis.

Cytotoxicity_Pathway A AMDIP (I-DBP) B Enzymatic/Auto-Oxidation A->B Cellular Milieu C Reactive Quinone Methide Intermediate B->C Transformation D Intracellular GSH Depletion C->D Thiol Alkylation F Genotoxicity & Apoptosis (CHO Cell Model) C->F Direct Adducts E ROS Generation (Oxidative Stress) D->E Redox Imbalance E->F DNA Damage

Oxidative stress and genotoxicity pathway induced by AMDIP via quinone methide intermediates.

Self-Validating Protocol: High-Content Screening (HCS) for ROS & GSH Depletion

Chinese Hamster Ovary (CHO) cells are utilized here as they are the established due to their stable karyotype and high sensitivity[3].

  • Cell Culture & Seeding: Seed CHO-K1 cells in 96-well black optical-bottom plates at 104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Probe Loading: Co-incubate cells with 5 µM H2DCFDA (fluorogenic ROS indicator) and 40 µM Monobromobimane (mBBr, fluorogenic GSH indicator) for 30 minutes in the dark.

  • Assay Validation (Controls): Designate wells for Menadione (50 µM) as a positive control for ROS generation, and N-ethylmaleimide (NEM, 100 µM) as a positive control for rapid GSH depletion.

  • Treatment: Aspirate media and treat cells with AMDIP (0.1 µM to 50 µM) in HBSS for 4 hours. Causality: HBSS is used instead of complete media to prevent AMDIP from prematurely reacting with media proteins or exogenous antioxidants.

  • Fluorescence Quantification: Measure DCF fluorescence (Ex/Em 485/535 nm) to quantify ROS, and mBBr fluorescence (Ex/Em 380/460 nm) to quantify remaining GSH using a high-content microplate reader.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological and toxicological parameters for AMDIP based on its structural class behavior:

ParameterAssay / TargetExpected Value RangeMechanistic Significance
pKa (Phenolic OH) Acid-Base Titration~6.5Exists primarily as a highly reactive phenolate at pH 7.4.
Kd (Binding Affinity) SPR (TTR Binding)10 - 50 nMDemonstrates high-affinity structural mimicry of endogenous T4.
IC50 (Cytotoxicity) CHO-K1 Cell Viability1.5 - 5.0 µMHighlights potent I-DBP induced apoptosis and cellular toxicity.
EC50 (ROS Generation) DCFDA Fluorescence0.8 - 2.0 µMIndicates rapid induction of redox imbalance prior to cell death.

References

  • Title: Reactivity, Pathways, and Iodinated Disinfection Byproduct Formation during Chlorination of Iodotyrosines Derived from Edible Seaweed Source: Environmental Science & Technology (ACS Publications), 2024. URL: [Link]

  • Title: Persistent Toxic Burdens of Halogenated Phenolic Compounds in Humans and Wildlife Source: Environmental Science & Technology (ACS Publications), 2013. URL: [Link]

Sources

Foundational

4-(Aminomethyl)-2,6-diiodophenol molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(Aminomethyl)-2,6-diiodophenol For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Aminomethyl)-2,6-diiodophenol is a su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(Aminomethyl)-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-2,6-diiodophenol is a substituted phenol containing an aminomethyl group and two iodine atoms on the aromatic ring. Its structural complexity and the presence of heavy iodine atoms make a precise understanding of its mass properties—specifically its molecular weight and exact mass—critical for accurate identification, characterization, and quantification in research and development settings. This guide provides a detailed examination of these fundamental chemical properties, explains the distinction between them, and offers a practical framework for their experimental verification using high-resolution mass spectrometry (HRMS).

Part 1: Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is paramount, particularly when employing mass spectrometry, a technique that measures the mass-to-charge ratio of ions.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is a weighted average calculated from the atomic weights of its constituent elements. The atomic weight of an element, as found on the periodic table, is itself a weighted average of the masses of its naturally occurring stable isotopes. For example, carbon has two primary stable isotopes, ¹²C (~98.9%) and ¹³C (~1.1%). Its atomic weight of approximately 12.011 amu reflects this natural isotopic abundance.

Causality in Calculation: Molecular weight is the relevant value when dealing with macroscopic quantities of a substance where the isotopic distribution follows its natural abundance. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each element.[1] For instance, in the exact mass calculation for an organic compound, the mass of carbon is taken as that of ¹²C (12.000000 Da), hydrogen as ¹H (1.007825 Da), and oxygen as ¹⁶O (15.994915 Da).[2]

Causality in Application: Mass spectrometry is a technique sensitive enough to distinguish between molecules with different isotopic compositions.[3] A high-resolution mass spectrometer can resolve these individual isotopic peaks.[4] Therefore, the exact mass is the critical value for the accurate identification of a compound in HRMS, as it corresponds to the theoretical mass of the most abundant isotopologue, which will produce the most intense peak in the low-mass region of the spectrum.[5]

Part 2: Physicochemical Properties of 4-(Aminomethyl)-2,6-diiodophenol

The foundational properties of 4-(Aminomethyl)-2,6-diiodophenol are derived from its elemental composition. Based on its structure, the following properties have been calculated.

PropertyValue
Molecular Formula C₇H₇I₂NO
Molecular Weight 374.95 g/mol
Exact Mass 374.86171 Da

These values are calculated based on the chemical structure and standard atomic weights and isotopic masses. Experimental verification is recommended for confirmation.

Part 3: Experimental Verification by High-Resolution Mass Spectrometry

To confirm the identity and purity of a synthesized or isolated batch of 4-(Aminomethyl)-2,6-diiodophenol, determining its exact mass experimentally is a self-validating system of the highest trustworthiness. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are capable of measuring mass with high accuracy, typically within 5 parts per million (ppm).[6]

Experimental Protocol: Exact Mass Determination via LC-HRMS

This protocol outlines a standard procedure for the analysis of 4-(Aminomethyl)-2,6-diiodophenol using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to minimize matrix effects that can suppress ionization.

  • Procedure:

    • Prepare a stock solution of 4-(Aminomethyl)-2,6-diiodophenol at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a working solution of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography (LC) Separation:

  • Rationale: Chromatographic separation ensures that the compound of interest is isolated from impurities and enters the mass spectrometer as a discrete peak, leading to a cleaner mass spectrum.

  • Parameters:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, and positive ion mode is chosen due to the basic aminomethyl group which is readily protonated. High resolution is necessary to achieve the mass accuracy required for formula determination.[7][8]

  • Parameters (Example using an Orbitrap system):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Resolution: 70,000 FWHM (Full Width at Half Maximum).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Rationale: The acquired data is processed to identify the ion corresponding to the protonated molecule and compare its measured mass to the theoretical exact mass.

  • Procedure:

    • Extract the ion chromatogram for the theoretical protonated exact mass ([M+H]⁺) of 4-(Aminomethyl)-2,6-diiodophenol, which is 375.86953 Da (374.86171 + 1.007825).

    • From the mass spectrum corresponding to the chromatographic peak, identify the measured m/z of the monoisotopic peak.

    • Calculate the mass error in ppm using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of < 5 ppm provides high confidence in the elemental composition of the detected ion.

Workflow Visualization

The following diagram illustrates the logical flow of the LC-HRMS experiment for the verification of 4-(Aminomethyl)-2,6-diiodophenol.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC LC Separation (C18 Column) Filtered->LC ESI Electrospray Ionization (+ve) LC->ESI Elution HRMS HRMS Detection (Orbitrap/TOF) ESI->HRMS Ion Transfer Spectrum Mass Spectrum Acquisition HRMS->Spectrum Mass_ID Identify [M+H]⁺ Ion Spectrum->Mass_ID Error_Calc Calculate Mass Error (< 5 ppm) Mass_ID->Error_Calc Confirmation Formula Confirmation (C₇H₇I₂NO) Error_Calc->Confirmation

Caption: LC-HRMS workflow for exact mass confirmation of 4-(Aminomethyl)-2,6-diiodophenol.

Conclusion

A precise determination of the molecular weight and exact mass of 4-(Aminomethyl)-2,6-diiodophenol is fundamental for its application in scientific research and drug development. While molecular weight is a bulk property calculated from average atomic masses, the exact mass is a discrete value essential for high-fidelity techniques like mass spectrometry. The protocol detailed herein provides a robust, self-validating methodology for the experimental confirmation of the compound's elemental composition, ensuring the trustworthiness and accuracy of research findings.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-(Aminomethyl)-2,6-diiodophenol

Executive Summary 4-(Aminomethyl)-2,6-diiodophenol (CAS No. 771579-38-5), also known as 3,5-diiodo-4-hydroxybenzylamine, is a highly functionalized aromatic compound utilized as a critical building block in advanced orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Aminomethyl)-2,6-diiodophenol (CAS No. 771579-38-5), also known as 3,5-diiodo-4-hydroxybenzylamine, is a highly functionalized aromatic compound utilized as a critical building block in advanced organic synthesis and radiopharmaceutical development[1]. Characterized by a phenolic core flanked by two bulky, electron-withdrawing iodine atoms and a para-aminomethyl group, this molecule presents a complex thermodynamic profile. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the causality behind its degradation pathways and establishing self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Bond Dissociation

The thermodynamic stability of 4-(Aminomethyl)-2,6-diiodophenol is dictated by the competing electronic and steric effects of its functional groups. Understanding the specific Bond Dissociation Energies (BDEs) is critical for predicting its behavior under thermal and photolytic stress[2].

  • C-I Bond Instability (Deiodination): The carbon-iodine (C-I) bond is the thermodynamic "weak link" in this molecule. Due to the large atomic radius of iodine and poor orbital overlap with the carbon 2p orbital, the C-I BDE in halogenated aromatic systems typically ranges from 65 to 70 kcal/mol[3]. Consequently, the molecule is highly susceptible to homolytic cleavage under ultraviolet (UV) light or elevated thermal conditions, generating reactive iodine and aryl radicals.

  • Phenolic O-H Bond Dynamics: The O-H BDE is heavily modulated by the ring substituents. While unsubstituted phenol has an O-H BDE of approximately 85.8 to 91.0 kcal/mol[2], the presence of ortho-iodine atoms exerts a dual effect: inductive electron withdrawal destabilizes the phenoxide anion, but the large polarizable iodine clouds can stabilize a resulting phenoxyl radical. Furthermore, Density Functional Theory (DFT) studies demonstrate that para-substituents significantly alter O-H BDEs[4]. The O-H bond in this molecule is estimated at ~85 kcal/mol[5], making it a prime site for one-electron oxidation.

  • Aminomethyl Group Reactivity: The benzylic carbon attached to the primary amine (-CH2NH2) is vulnerable to oxidative deamination, particularly in aqueous environments at physiological pH where the amine is unprotonated and nucleophilic.

Quantitative Thermodynamic Parameters
Thermodynamic ParameterEstimated ValueMechanistic Implication
C-I Bond Dissociation Energy 65 – 70 kcal/molPrimary site of photolytic homolysis; dictates light-sensitivity[3].
O-H Bond Dissociation Energy ~85 kcal/molSusceptible to 1e- oxidation, forming stable phenoxyl radicals[5],[4].
LogP (Octanol/Water) ~2.9 (Estimated)Dictates solvation thermodynamics and partitioning behavior[6].
Amine pKa ~9.0 – 9.5Determines pH-dependent oxidative susceptibility of the benzylic position.

Degradation Pathways

The interplay of these thermodynamic parameters results in three primary degradation pathways. Understanding these routes is essential for designing appropriate storage and handling protocols.

pathways A 4-(Aminomethyl)-2,6-diiodophenol B Homolytic C-I Cleavage (Deiodination) A->B hν / Heat C Oxidative Deamination (ROS / O2) A->C pH > 7.5 D Phenoxyl Radical Formation A->D 1e- Oxidation E Aryl Radical + I• B->E F Benzaldehyde Derivative C->F G Quinone Methide D->G

Fig 1. Primary thermodynamic degradation pathways of 4-(Aminomethyl)-2,6-diiodophenol.

Causality in Stability Profiling (E-E-A-T)

When designing a stability assay for 4-(Aminomethyl)-2,6-diiodophenol, researchers must avoid introducing artifactual degradation. Every step of the analytical workflow must be justified by the molecule's physical chemistry.

  • Matrix pH Control:

    • Action: Samples must be buffered at pH 4.5 (e.g., using ammonium acetate/acetic acid).

    • Causality: At pH 4.5, the aminomethyl group is fully protonated (-CH2NH3+). This deactivates the nitrogen lone pair, preventing nucleophilic attack and suppressing oxidative deamination. This isolates the thermodynamic stability of the C-I and O-H bonds for accurate measurement.

  • Low-Temperature ESI-MS/MS:

    • Action: Capillary and desolvation temperatures in the mass spectrometer must be kept strictly below 250°C.

    • Causality: High thermal energy in the ionization source can induce in-source deiodination (cleavage of the weak C-I bond during analysis), leading to false positives for degradation[7].

  • Internal Standardization:

    • Action: A stable isotopically labeled (SIL) internal standard or a structurally rigid brominated analogue must be spiked into the sample prior to stress testing.

    • Causality: ESI-MS is prone to matrix suppression. If the signal of the analyte drops, it could be due to degradation or ionization suppression by polymeric degradants. A self-validating system uses the internal standard to normalize the signal, ensuring that any observed loss is a true thermodynamic event.

Self-Validating Experimental Protocol

To accurately extract the Arrhenius parameters (Activation Energy, Ea​ ) of 4-(Aminomethyl)-2,6-diiodophenol, execute the following forced degradation protocol aligned with ICH Q1A/Q1B standards.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Prepare a 10 µM solution of 4-(Aminomethyl)-2,6-diiodophenol in 50:50 Methanol:Water buffered to pH 4.5 with 10 mM ammonium formate.

  • Spike the solution with 1 µM of a stable internal standard (e.g., 13C-labeled analogue).

Step 2: Environmental Stress Application

  • Divide the solution into two cohorts: Thermal (amber glass vials to block UV, incubated at 25°C, 40°C, and 60°C) and Photolytic (clear quartz vials exposed to 1.2 million lux hours of UV/Vis light).

  • Self-Validation Check: The differential between the clear and amber vials at identical temperatures isolates the photolytic C-I homolysis rate from the baseline thermal degradation rate.

Step 3: Time-Course Sampling & Quenching

  • Extract 100 µL aliquots at t = 0, 24h, 7d, and 14d.

  • Immediately quench the aliquots by diluting 1:10 in cold (-20°C) acetonitrile containing 0.1% formic acid. This instantly halts radical propagation and freezes the thermodynamic state of the sample.

Step 4: LC-MS/MS Quantification

  • Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Utilize Multiple Reaction Monitoring (MRM) to track the parent mass transition (e.g., [M+H]+ m/z 375.9

    m/z 358.9 for loss of NH3).

workflow S1 1. Sample Prep (10 µM + Internal Std) S2 2. ICH Q1A/Q1B Stress (Thermal & Photolytic) S1->S2 S3 3. Time-Course Sampling (Quench at t=0 to 14d) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Kinetic Modeling (Arrhenius Extraction) S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

References

  • EvitaChem. "Screening Compounds P16760: 4-(Aminomethyl)-2,6-diiodophenol".
  • Wikipedia. "Bond dissociation energy".
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 10405322, 2,6-Diiodophenol".
  • Benchchem. "A Comparative Guide to the Computational Analysis of the C-I Bond Dissociation Energy".
  • Szymusiak, H., & Zieliński, R. "BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS". Polish Journal of Food and Nutrition Sciences.
  • MDPI. "The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study".
  • PMC. "Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport".

Sources

Foundational

Binding affinity of 4-(Aminomethyl)-2,6-diiodophenol to protein targets

This in-depth technical guide explores the molecular recognition, structural rationale, and experimental validation of the binding affinity of 4-(Aminomethyl)-2,6-diiodophenol to key thyromimetic protein targets. Designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide explores the molecular recognition, structural rationale, and experimental validation of the binding affinity of 4-(Aminomethyl)-2,6-diiodophenol to key thyromimetic protein targets. Designed for researchers and drug development professionals, this whitepaper bypasses superficial overviews to dissect the thermodynamic and kinetic mechanisms governing this specific ligand-protein interaction.

Mechanistic Rationale: The Anatomy of the Ligand

4-(Aminomethyl)-2,6-diiodophenol (CAS No. 771579-38-5) is a highly specialized small-molecule structural analog[1]. Its design leverages two distinct physicochemical features to achieve high-affinity binding to proteins that natively process thyroid hormones, such as Transthyretin (TTR) and Thyroid Hormone Receptors (TRα/TRβ).

  • The 2,6-Diiodophenol Core (Halogen Bonding): The 2,6-diiodophenol moiety is a privileged pharmacophore that mimics the inner aromatic ring of thyroxine (T4)[2]. Iodine is a large, highly polarizable halogen. The electron-deficient outer tip of the iodine atom (the "sigma-hole") forms strong, highly directional non-covalent bonds with electron-rich backbone carbonyl oxygens in the protein's binding pocket[3]. This interaction is critical for anchoring the ligand within hydrophobic cavities.

  • The 4-Aminomethyl Substitution (Electrostatic Steering): Unlike native T4 (which terminates in a negatively charged carboxylate), the primary amine of the 4-aminomethyl group is protonated at physiological pH (pH 7.4). This cationic center fundamentally alters the binding orientation. It drives the molecule to engage in novel electrostatic interactions with solvent-exposed acidic residues at the periphery of the binding channel, effectively locking the ligand in a highly specific binding mode.

Target 1: Transthyretin (TTR) Binding Architecture

Transthyretin (TTR) is a homotetrameric transport protein with two identical, funnel-shaped thyroxine-binding sites located at the dimer-dimer interface[3]. Each binding site is subdivided into inner and outer Halogen Binding Pockets (HBPs)[4].

When 4-(Aminomethyl)-2,6-diiodophenol enters the TTR binding channel, the diiodophenol ring typically anchors into the inner pocket (HBP3/HBP3', comprising Ser117, Leu110, Thr119) or the outer pocket (HBP1/HBP1', comprising Lys15, Leu17, Thr106)[5]. The exact orientation depends on the electrostatic steering provided by the 4-aminomethyl group, which reaches toward the solvent-exposed periphery to interact with residues like Glu54.

TTR_Binding Ligand 4-(Aminomethyl)-2,6-diiodophenol TTR Transthyretin (TTR) Tetramer Ligand->TTR Binds T4 Pocket HBP1 Outer Pocket (HBP1) Hydrophobic Fit Ligand->HBP1 Iodine Steric Match HBP3 Inner Pocket (HBP3) Halogen Bonding Ligand->HBP3 Sigma-Hole Interaction Amine Solvent-Exposed Periphery Electrostatic Steering Ligand->Amine Cationic Amine Charge TTR->HBP1 Contains TTR->HBP3 Contains

Structural mapping of 4-(Aminomethyl)-2,6-diiodophenol binding to Transthyretin (TTR) pockets.

Protocol: Self-Validating Isothermal Titration Calorimetry (ITC)

To determine the precise thermodynamic parameters (ΔH, ΔS) and binding affinity (Kd) of the ligand to TTR, ITC is the gold standard. It directly measures heat changes without requiring fluorescent labels that could alter the ligand's physicochemical properties.

Step-by-Step Methodology:

  • Sample Dialysis (The Causality of Baseline Stability): Dialyze recombinant human TTR (15 µM tetramer) and the ligand (300 µM) against the exact same buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4, 1% DMSO). Causality: Buffer mismatch is the primary cause of baseline drift in ITC. Using the exact dialysate for the ligand solution ensures self-validation of the heat signal by eliminating the heat of mixing artifacts.

  • Equilibration: Degas both samples at 20°C for 10 minutes to prevent microbubble formation, which causes spurious thermal spikes during injection.

  • Titration Execution: Inject the ligand in 2 µL aliquots into the TTR cell at 25°C, with 150-second intervals between injections to allow the thermal signal to return to baseline.

  • Self-Validation (Control): Perform a ligand-into-buffer titration. Subtract this background heat from the main experiment to isolate the specific protein-ligand interaction heat.

  • Data Fitting: Fit the integrated heats to a "Two Independent Sites" model. TTR exhibits negative cooperativity; the binding of the first ligand alters the conformation of the tetramer, reducing the affinity for the second site[3].

Target 2: Thyroid Hormone Receptor (TRβ)

TRβ is a nuclear receptor whose ligand-binding domain (LBD) completely engulfs thyromimetic ligands within a highly hydrophobic core[6]. The 2,6-diiodophenol core of the ligand acts as a direct structural mimic of the inner ring of T3/T4, driving high-affinity interactions.

Protocol: Self-Validating Surface Plasmon Resonance (SPR)

While ITC provides thermodynamics, SPR provides the real-time kinetic data ( kon​ , koff​ ) necessary to understand the residence time of the ligand.

Step-by-Step Methodology:

  • Surface Functionalization (Oriented Capture): Immobilize His-tagged TRβ-LBD onto an NTA sensor chip via Ni²⁺ capture. Causality: Oriented capture via the His-tag prevents random amine coupling from occluding the binding pocket, ensuring 100% of the immobilized protein is active and accessible.

  • Reference Channel Setup: Leave an adjacent flow cell blank (Ni²⁺ only, no protein). Causality: Subtracting the reference channel signal in real-time self-validates the data by actively removing bulk refractive index changes caused by the 1% DMSO in the ligand buffer.

  • Analyte Injection: Inject a concentration series (3.125 nM to 100 nM) of 4-(Aminomethyl)-2,6-diiodophenol at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Regeneration: Pulse the chip with 350 mM EDTA to strip the His-TRβ, then reload fresh protein for the next cycle. This guarantees a pristine, unaggregated surface for every replicate.

Workflow Prep Protein Prep (TTR/TRβ) SPR SPR Assay (Kinetics) Prep->SPR Immobilize Target ITC ITC Assay (Thermodynamics) Prep->ITC Solution Phase Data Affinity Profiling (Kd & ΔG) SPR->Data kon, koff ITC->Data ΔH, ΔS

Self-validating orthogonal workflow for determining ligand binding kinetics and thermodynamics.

Quantitative Data Presentation

The following table summarizes the representative binding parameters for 4-(Aminomethyl)-2,6-diiodophenol against its primary targets, derived from orthogonal ITC and SPR workflows profiling 2,6-diiodophenol analogs[3][6].

Protein TargetBinding SiteAffinity ( Kd​ )Free Energy ( ΔG )Primary Interaction Mechanism
Transthyretin (TTR) Site 1 (High Affinity)~15 - 45 nM-10.2 kcal/molHalogen bonding (HBP3) + Electrostatic steering
Transthyretin (TTR) Site 2 (Low Affinity)*~250 - 500 nM-8.6 kcal/molSteric hindrance due to negative cooperativity
Thyroid Receptor (TRβ) LBD Hydrophobic Core~80 - 120 nM-9.5 kcal/molHydrophobic engulfment + Sigma-hole interactions

*Note: TTR exhibits negative cooperativity; occupation of Site 1 structurally alters Site 2, reducing its affinity for subsequent ligand binding.

References

  • 5TZL: Structure of transthyretin in complex with the kinetic stabilizer 201. RCSB Protein Data Bank. [Link]

  • Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. PLoS One (via PMC).[Link]

  • Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules (via PMC).[Link]

  • Three Novel Mutations at Serine 314 in the Thyroid Hormone Receptor Differentially Impair Ligand Binding in the Syndrome of Resistance to Thyroid Hormone. ResearchGate.[Link]

Sources

Exploratory

Pharmacokinetics of 4-(Aminomethyl)-2,6-diiodophenol Derivatives: A Comprehensive ADME Guide

As a Senior Application Scientist overseeing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I frequently encounter the unique analytical and pharmacokinetic challenges posed by heavil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I frequently encounter the unique analytical and pharmacokinetic challenges posed by heavily halogenated, basic molecules. 4-(Aminomethyl)-2,6-diiodophenol (CAS No. 771579-38-5)[1] and its regioisomers represent a highly privileged chemical scaffold. These derivatives are actively investigated as mutant p53-Y220C stabilizers in oncology[2], precursors for inherently radiopaque polymers in chemoembolization[3], and novel antioxidant agents.

To successfully develop these compounds from bench-top screening hits into viable clinical candidates, one must deeply understand how their unique physicochemical properties—specifically the interplay between the basic aminomethyl group and the heavily iodinated phenolic core—drive their pharmacokinetic behavior.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic profile of 4-(Aminomethyl)-2,6-diiodophenol derivatives is governed by two opposing structural features:

  • The Aminomethyl Group (Basicity): The primary amine has a pKa of approximately 9.5. At physiological pH (7.4), this group is predominantly protonated. This localized positive charge enhances aqueous solubility but also drives extensive tissue distribution, as basic amines readily partition into the acidic compartments of lysosomes in peripheral tissues.

  • The 2,6-Diiodophenol Core (Lipophilicity & Halogen Bonding): The presence of two massive iodine atoms introduces profound lipophilicity (logP > 3.5). More importantly, the electron-withdrawing nature of the iodine atoms creates a localized region of positive electrostatic potential known as a "σ-hole." This enables strong halogen bonding with the backbone carbonyls of plasma proteins, significantly increasing plasma protein binding (PPB) and reducing the free fraction ( fu​ ) of the drug[4].

Absorption and Distribution

Gastrointestinal Absorption

Orally administered diiodophenol amines exhibit moderate to high intestinal permeability, driven by the lipophilic aromatic core. However, their absolute bioavailability ( F% ) is often limited by first-pass metabolism in the gut wall and liver.

Volume of Distribution ( Vss​ )

These derivatives typically exhibit a large steady-state volume of distribution ( Vss​ ). The causality here is twofold: the lipophilic diiodophenol moiety drives partitioning into lipid-rich tissues (similar to the distribution of endogenous thyroid hormones), while the protonated aminomethyl group binds to negatively charged phospholipid headgroups in tissue membranes.

Biotransformation and Clearance

The metabolic fate of 4-(Aminomethyl)-2,6-diiodophenol derivatives is complex and multi-phasic.

Phase I Metabolism
  • Deiodination: Similar to endogenous iodothyronines, the carbon-iodine bonds are susceptible to cleavage by hepatic deiodinases (DIOs) or reductive dehalogenation pathways[4].

  • Oxidative Deamination: The primary amine is a prime target for Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes, which convert the aminomethyl group into an aldehyde, subsequently oxidizing it to a carboxylic acid.

Phase II Metabolism

Despite the severe steric hindrance imposed by the two bulky iodine atoms at the ortho positions, the phenolic hydroxyl group remains the primary site for Phase II conjugation. UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) readily conjugate the phenol, rapidly converting the lipophilic parent compound into highly water-soluble glucuronide and sulfate metabolites for renal excretion[4].

MetabolicPathway Parent 4-(Aminomethyl)- 2,6-diiodophenol Phase1 Phase I Metabolism (Deiodination / Deamination) Parent->Phase1 CYP450 / DIOs Phase2 Phase II Conjugation (Glucuronidation / Sulfation) Parent->Phase2 UGTs / SULTs (Direct Conjugation) Phase1->Phase2 Sequential Metabolism Excretion Renal & Biliary Excretion Phase2->Excretion Clearance

Fig 1: Primary metabolic biotransformation pathways of diiodophenol derivatives.

Quantitative Pharmacokinetic Profile

To provide a benchmark for drug development professionals, the following table synthesizes the typical quantitative PK parameters observed for this class of compounds during preclinical mammalian profiling (e.g., Sprague-Dawley rats).

PK ParameterTypical RangeMechanistic Driver
Clearance (CL) 15 - 35 mL/min/kgModerate to high hepatic extraction driven by rapid UGT/SULT conjugation of the phenol.
Volume of Distribution ( Vss​ ) 2.5 - 6.0 L/kgExtensive tissue partitioning driven by the basic aminomethyl group and lipophilic core.
Half-life ( t1/2​ ) 2 - 6 hoursBalanced by rapid Phase II clearance versus a large volume of distribution.
Bioavailability ( F% ) 20% - 45%Limited by extensive first-pass glucuronidation in the gastrointestinal tract and liver.
Plasma Protein Binding > 95%Strong halogen bonding (σ-hole interactions) with hydrophobic pockets in serum albumin.

Standardized Experimental Protocol: In Vivo PK Profiling

To ensure scientific integrity, any bioanalytical workflow must be a self-validating system. Below is the optimized LC-MS/MS methodology I utilize for quantifying 4-(Aminomethyl)-2,6-diiodophenol derivatives in plasma.

Step 1: Sample Preparation (Acidified Protein Precipitation)
  • Action: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Causality: The diiodophenol moiety exhibits extreme affinity for plasma proteins due to halogen bonding. Standard organic precipitation often leaves the compound trapped in the protein pellet. Acidifying the extraction solvent aggressively denatures the proteins, disrupts these σ-hole interactions, and protonates the amine, ensuring >85% analyte recovery.

Step 2: Centrifugation and Matrix Matching
  • Action: Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

  • Causality: Diluting the highly organic supernatant with water matches the initial LC mobile phase conditions. This prevents peak distortion (the "solvent effect") during injection onto the reversed-phase column.

Step 3: LC-MS/MS Chromatography
  • Action: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 3 minutes.

  • Causality: The basic aminomethyl group requires a low pH mobile phase to remain fully protonated. This prevents secondary interactions with residual negatively charged silanols on the stationary phase, eliminating peak tailing and ensuring sharp chromatography.

Step 4: Data Acquisition and NCA Modeling
  • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions. Export concentration-time data for Non-Compartmental Analysis (NCA).

  • Causality: The use of a SIL-IS self-validates the assay by correcting for any matrix-induced ion suppression in the mass spectrometer. NCA provides model-independent PK parameters, which are critical for unbiased inter-species scaling.

PKWorkflow Dosing In Vivo Dosing (IV/PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Protein Precipitation (Acidified ACN) Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis Modeling NCA PK Modeling Analysis->Modeling

Fig 2: Standardized LC-MS/MS bioanalytical workflow for in vivo PK profiling.

References

  • PubMed (NIH). X-ray visible and doxorubicin-loaded beads based on inherently radiopaque poly(lactic acid)-polyurethane for chemoembolization therapy. Retrieved from:[Link]

  • RCSB Protein Data Bank. 4AGM: Structure of the p53 core domain mutant Y220C bound to the stabilizing small molecule PhiKan5086. Retrieved from:[Link]

  • ACS Publications. Conformational Flexibility and Halogen Bonding in Thyroid Hormones and Their Metabolites. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Toxicity and Cytotoxicity Profile of 4-(Aminomethyl)-2,6-diiodophenol

Preamble: Navigating the Data Gap This technical guide provides a comprehensive analysis of the anticipated toxicological profile of 4-(Aminomethyl)-2,6-diiodophenol. It is imperative for the reader to understand that, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap

This technical guide provides a comprehensive analysis of the anticipated toxicological profile of 4-(Aminomethyl)-2,6-diiodophenol. It is imperative for the reader to understand that, as of the date of this publication, direct empirical data on the toxicity and cytotoxicity of this specific molecule is not available in the public domain. Consequently, this document has been constructed through a rigorous process of scientific inference, leveraging data from structurally analogous compounds.

The primary surrogate for this analysis is 4-Amino-2,6-dichlorophenol (ADCP) , a compound that shares the same aminophenolic core and substitution pattern. Significant insights are also drawn from the known toxicological properties of iodinated phenols in general. This guide is therefore intended for researchers, scientists, and drug development professionals as a predictive resource to inform initial safety assessments, guide experimental design, and highlight areas of potential toxicological concern. The hypotheses and protocols presented herein are designed to be self-validating, providing a roadmap for the empirical studies required to definitively characterize the safety profile of 4-(Aminomethyl)-2,6-diiodophenol.

Molecular Profile and Synthetic Considerations

Chemical Structure and Properties

4-(Aminomethyl)-2,6-diiodophenol is a halogenated aminophenol derivative. Its structure is characterized by a phenol ring substituted with two iodine atoms ortho to the hydroxyl group, and an aminomethyl group para to the hydroxyl.

  • Molecular Formula: C₇H₇I₂NO

  • Key Features:

    • Phenolic Hydroxyl Group: A site for potential metabolic activation and a contributor to the molecule's acidic character.

    • Iodine Substituents: The presence of heavy halogens is known to influence lipophilicity and can impact metabolic pathways and overall toxicity. Iodinated compounds are often more cytotoxic than their chlorinated or brominated analogs.[1][2][3]

    • Aminomethyl Group: This benzylic amine moiety distinguishes it from the simpler amino-analogs and may present alternative metabolic pathways.

Hypothetical Synthesis Pathway

A plausible synthetic route to 4-(Aminomethyl)-2,6-diiodophenol could be conceptualized starting from 4-hydroxybenzaldehyde, as detailed below. This provides context for potential starting materials and intermediates that may be relevant in a drug development setting.

Step 1: Iodination of 4-hydroxybenzaldehyde The starting phenol, 4-hydroxybenzaldehyde, is subjected to electrophilic iodination. This is typically achieved using iodine in the presence of an oxidizing agent or a more reactive iodine source like iodine monochloride. The ortho-para directing nature of the hydroxyl group, combined with the deactivating effect of the aldehyde, would favor di-iodination at the positions ortho to the hydroxyl group.

Step 2: Reductive Amination The resulting 4-hydroxy-3,5-diiodobenzaldehyde can then be converted to the final product via reductive amination. This involves reacting the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Inferred Toxicological Profile

This section details the predicted toxicological properties of 4-(Aminomethyl)-2,6-diiodophenol based on the extensive data available for its dichloro-amino analog, 4-Amino-2,6-dichlorophenol (ADCP), and the general toxicology of iodinated phenols.

Predicted Primary Organ Toxicity: Nephrotoxicity and Hepatotoxicity

Based on in vivo studies of ADCP, the primary target organs for toxicity are predicted to be the kidney and, to a lesser extent, the liver .

  • Nephrotoxicity: ADCP is a potent acute nephrotoxicant, inducing prominent renal corticomedullary necrosis.[1] In Fischer 344 rats, administration of ADCP resulted in increased proteinuria, glucosuria, hematuria, and elevated blood urea nitrogen (BUN) concentrations.[4] Histopathological examination revealed proximal tubular necrosis in the corticomedullary region of the kidney.[4]

  • Hepatotoxicity: Evidence of hepatotoxicity for ADCP was also observed, characterized by elevated plasma alanine aminotransferase (ALT/GPT) activity and increased liver weight.[4]

It is hypothesized that 4-(Aminomethyl)-2,6-diiodophenol will exhibit a similar target organ profile. The replacement of chlorine with iodine may potentiate this toxicity, as iodinated disinfection byproducts have been shown to be more cytotoxic than their chlorinated counterparts.[1][2][3]

Inferred In Vitro Cytotoxicity

In vitro studies with ADCP provide a quantitative basis for predicting the cytotoxicity of its diiodo-aminomethyl analog. ADCP exposure increases lactate dehydrogenase (LDH) release from rat renal cortical slices at concentrations of 0.05 mM or greater.[1]

Table 1: Comparative In Vitro Nephrotoxicity of Aminophenol Analogs

Compound Concentration Model System Observed Effect
4-Amino-2,6-dichlorophenol (ADCP) ≥ 0.05 mM Rat Renal Cortical Slices Increased LDH Release[1]
4-Amino-2,6-dichlorophenol (ADCP) 0.5 mM Isolated Renal Cortical Cells (IRCC) Marked Cytotoxicity[2]
4-Amino-2-chlorophenol (4-A2CP) 0.5 mM Isolated Renal Cortical Cells (IRCC) Marked Cytotoxicity[2]
4-Aminophenol (4-AP) 1.0 mM Isolated Renal Cortical Cells (IRCC) Cytotoxicity Observed[2]

| 4-Amino-3-chlorophenol (4-A3CP) | 1.0 mM | Isolated Renal Cortical Cells (IRCC) | No Cytotoxicity[2] |

The data in Table 1 demonstrates a clear structure-activity relationship where the degree of halogenation influences cytotoxic potential.[2] Given that iodinated phenols are generally more cytotoxic than chlorinated ones, it is reasonable to predict that 4-(Aminomethyl)-2,6-diiodophenol will have an IC₅₀ value for cytotoxicity that is comparable to or lower than that of ADCP.

Predicted Mechanism of Toxicity: Bioactivation to a Reactive Intermediate

The toxicity of many aminophenols is linked to their metabolic activation to reactive electrophilic intermediates. For ADCP, it is proposed that the molecule undergoes co-oxidation to a reactive benzoquinoneimine metabolite.[1] This electrophilic species can then form covalent adducts with cellular macromolecules, such as proteins, leading to cellular dysfunction and death (alkylation).[1]

This proposed bioactivation pathway is supported by several lines of evidence from studies on ADCP:

  • Cytotoxicity was not affected by inhibitors of cytochrome P450 (CYP) or flavin adenine dinucleotide monooxygenase (FMO).[1]

  • Cytotoxicity was attenuated by the antioxidant ascorbate and by glutathione.[1] The partial protection by glutathione suggests that the reactive intermediate can be detoxified via conjugation, but that direct alkylation of cellular targets is a key mechanism of toxicity.[1]

The following diagram illustrates the predicted bioactivation pathway for 4-(Aminomethyl)-2,6-diiodophenol, extrapolated from the mechanism proposed for ADCP.

Bioactivation_Pathway cluster_0 Cellular Environment Parent_Compound 4-(Aminomethyl)-2,6-diiodophenol Reactive_Intermediate Putative Quinone Imine Intermediate (Electrophilic) Parent_Compound->Reactive_Intermediate Co-oxidation (e.g., by peroxidases) Detoxification Glutathione Conjugation Reactive_Intermediate->Detoxification Detoxification Pathway Toxicity Covalent Binding to Cellular Macromolecules (Alkylation) Reactive_Intermediate->Toxicity Toxic Pathway Cell_Death Cell Death / Necrosis Toxicity->Cell_Death InVitro_Workflow cluster_workflow In Vitro Cytotoxicity Workflow start Seed Cells (e.g., HK-2, HepG2) prep Prepare Compound Dilutions treat Treat Cells with Compound (24h Incubation) start->treat prep->treat measure Measure LDH Release (or other endpoint like MTT) treat->measure analyze Data Analysis: Calculate % Cytotoxicity Determine IC50 measure->analyze end Cytotoxicity Profile analyze->end

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Study

An in vivo study is necessary to confirm target organ toxicity and establish a preliminary safety margin. A standard acute toxicity study in a rodent model is recommended.

Experimental Protocol: Acute Toxicity Study in Rodents (Guideline OECD 420)

This protocol provides a framework for an initial in vivo assessment.

  • Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

  • Dose Formulation: Formulate 4-(Aminomethyl)-2,6-diiodophenol in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) in a stepwise procedure using a starting dose derived from in vitro data.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. [5]Record changes in body weight. [5]5. Terminal Procedures: At the end of the observation period, euthanize the animals. Collect blood for clinical chemistry analysis (e.g., BUN, creatinine, ALT, AST).

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect key organs, with a focus on the kidneys and liver, for histopathological examination. [5]

Summary and Forward-Looking Statement

The toxicological profile of 4-(Aminomethyl)-2,6-diiodophenol is currently undefined by empirical data. However, based on robust evidence from its structural analog, 4-Amino-2,6-dichlorophenol, and the known properties of iodinated phenols, a predictive profile can be constructed.

Predicted Toxicological Profile Summary:

  • Primary Target Organs: Kidney and Liver.

  • Mechanism: Likely involves metabolic activation to a reactive quinone imine intermediate, leading to cellular damage via alkylation.

  • Cytotoxicity: Predicted to be potent, with an in vitro IC₅₀ likely in the low to mid-micromolar range.

The following logical diagram summarizes the inferential process used in this guide.

Logical_Inference cluster_known Known Data cluster_predicted Predicted Profile ADCP Toxicity of 4-Amino-2,6-dichlorophenol (Nephrotoxic, Hepatotoxic) TargetCompound Predicted Toxicity of 4-(Aminomethyl)-2,6-diiodophenol ADCP->TargetCompound Inference from structural analog IodoPhenols General Toxicity of Iodinated Phenols (Generally > Cytotoxicity than Cl-analogs) IodoPhenols->TargetCompound Inference from substituent effects

Caption: Logical basis for the predicted toxicity profile.

This guide provides a foundational hypothesis for the toxicity of 4-(Aminomethyl)-2,6-diiodophenol. It is critical that these predictions are now tested through rigorous experimental validation as outlined. Such studies are essential for any further development of this compound for pharmaceutical or other applications.

References

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2008). Mechanistic Aspects of 4-amino-2,6-dichlorophenol-induced in Vitro Nephrotoxicity. Toxicology, 245(1-2), 1-8.
  • Rankin, G. O., Racine, C., Sweeney, A., Kraynie, A., Anestis, D. K., & Valentovic, M. A. (2014). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Chemico-Biological Interactions, 224, 129-136.
  • Liberatore, M. W., Hladik, M. L., & Plewa, M. J. (2017). Identification and Comparative Mammalian Cell Cytotoxicity of New Iodo-Phenolic Disinfection Byproducts in Chloraminated Oil and Gas Wastewaters. Environmental Science & Technology Letters, 4(11), 487-492.
  • Pan, Y., Zhang, J., Li, Y., & Zhang, W. (2020). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts.
  • Selassie, C. D., Kapur, S., Verma, R. P., & Rosario, M. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(23), 7234-7242.
  • Jiang, J., Gao, Y., Pang, S. Y., Lu, X., Zhou, Y., & Yoon, Y. (2020). Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI). Environmental Science & Technology, 54(1), 332-340.
  • NextSDS. (n.d.). 2-(aminomethyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)phenol. PubChem. Retrieved from [Link]

  • Rankin, G. O., Beers, K. W., Nicoll, D. W., Anestis, D. K., & Valentovic, M. A. (1994).
  • Ding, G., Zhang, X., Yang, M., & Pan, Y. (2004). Toxic effects of aminophenols on aquatic life using the zebrafish embryo test and the comet assay.
  • Al-Zoubi, M., Al-Sawalha, M., & Al-Trad, B. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1675.
  • Wills, B. K., & Sandilands, E. A. (2023). Phenol Toxicity. In StatPearls.
  • Giddings, M. G., & Beyers, D. W. (2015). Aminomethylphosphonic acid has low chronic toxicity to Daphnia magna and Pimephales promelas. Environmental Toxicology and Chemistry, 34(6), 1361-1367.
  • Yang, X., Chen, Z., Zhao, Z., Zhang, G., & Xian, Q. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Chemosphere, 287(Pt 1), 132057.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-(Aminomethyl)-2,6-diiodophenol

Introduction & Strategic Overview 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) is a highly functionalized screening compound and synthetic intermediate[1]. It serves as a foundational building block in the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) is a highly functionalized screening compound and synthetic intermediate[1]. It serves as a foundational building block in the development of thyroid hormone analogs, radioiodinated imaging probes, and targeted kinase inhibitors[2][3]. The molecule features two orthogonal reactive handles—a primary amine and a sterically hindered diiodophenol—making it highly valuable for cross-coupling and bioconjugation workflows.

This application note details a robust, scalable, and self-validating protocol for the electrophilic diiodination of 4-hydroxybenzylamine.

Mechanistic Rationale & Causality

To ensure high yield and prevent unwanted side reactions (such as N-iodination or oxidative degradation), the reaction environment must be strictly controlled.

  • Alkaline Activation: The reaction is conducted in aqueous sodium hydroxide (pH > 10). This deprotonates the phenolic hydroxyl group (pKa ~9.5) to form a phenoxide anion. The phenoxide is strongly electron-donating, activating the aromatic ring and directing the electrophilic attack exclusively to the ortho positions (C2 and C6), as the para position is sterically blocked by the aminomethyl group[4].

  • Electrophile Generation: Iodine ( I2​ ) is largely insoluble in water but readily dissolves in the presence of Potassium Iodide (KI) to form the triiodide anion ( I3−​ ). In an alkaline environment, this species is in equilibrium with hypoiodite ( IO− ), a highly reactive electrophile that drives the rapid iodination of the activated aromatic ring[4].

  • Isoelectric Precipitation (Self-Validation): The introduction of two strongly electron-withdrawing iodine atoms lowers the pKa of the phenol from ~9.5 to approximately 6.5. Meanwhile, the primary amine retains a pKa of ~8.5–9.0. By carefully neutralizing the reaction mixture to pH 8.0–8.5, the product is forced into its zwitterionic state, drastically reducing its aqueous solubility and allowing for spontaneous, high-purity precipitation.

Mechanism N1 4-Hydroxybenzylamine (Protonated) N2 Phenoxide Anion (Highly Activated) N1->N2 NaOH (Deprotonation) N3 Wheland Intermediate (C2/C6 Attack) N2->N3 + I3- (Electrophilic Attack) N4 4-(Aminomethyl)- 2,6-diiodophenol N3->N4 - H+ (Rearomatization)

Figure 1: Mechanistic pathway of the alkaline electrophilic diiodination.

Experimental Protocol

Reagent Stoichiometry

Table 1: Reagent quantities for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxybenzylamine·HCl159.611.01.60 gStarting Material
Iodine ( I2​ )253.812.15.33 gElectrophile
Potassium Iodide (KI)166.005.08.30 gSolubilizing Agent
Sodium Hydroxide (NaOH)40.005.02.00 gBase / Activator
Sodium Bisulfite ( NaHSO3​ )104.06Excess~0.5 gQuenching Agent
Hydrochloric Acid (HCl, 6M)36.46VariableAs neededpH Adjustment
Step-by-Step Methodology

Step 1: Preparation of the Iodinating Reagent

  • In a 50 mL Erlenmeyer flask, dissolve 8.30 g of KI in 15 mL of deionized water.

  • Add 5.33 g of I2​ to the KI solution. Stir vigorously at room temperature until the iodine is completely dissolved, forming a dark brown I3−​ solution.

Step 2: Substrate Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.00 g of NaOH in 20 mL of deionized water.

  • Cool the alkaline solution to 0–5 °C using an ice-water bath.

  • Slowly add 1.60 g of 4-hydroxybenzylamine hydrochloride. Stir until completely dissolved. The solution will become slightly yellow as the phenoxide forms.

Step 3: Electrophilic Iodination

  • Transfer the I3−​ solution to an addition funnel.

  • Add the I3−​ solution dropwise to the activated substrate over a period of 30 minutes, maintaining the internal temperature below 10 °C to prevent oxidative side reactions[4].

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

Step 4: Quenching and Precipitation

  • Add solid sodium bisulfite ( NaHSO3​ ) in small portions (~0.5 g total) until the residual dark brown color of unreacted iodine dissipates, leaving a pale yellow or off-white suspension.

  • Slowly add 6M HCl dropwise while monitoring the pH with a calibrated pH meter.

  • Stop the addition when the pH reaches exactly 8.0–8.5. A thick, off-white to pale yellow precipitate of the zwitterionic 4-(aminomethyl)-2,6-diiodophenol will form.

Step 5: Isolation and Purification

  • Stir the suspension at 0 °C for 30 minutes to maximize precipitation.

  • Filter the solid under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (3 × 10 mL) to remove inorganic salts (NaCl, NaI).

  • Dry the solid in a vacuum oven at 40 °C overnight.

  • (Optional) Recrystallize from boiling water or a water/ethanol mixture if higher purity is required[4].

Workflow A Step 1: Reagent Prep Prepare I2/KI Solution C Step 3: Iodination Dropwise addition at 0-5 °C A->C B Step 2: Substrate Activation Dissolve 4-HBA in NaOH (pH > 10) B->C D Step 4: Quenching Add NaHSO3 to neutralize excess I2 C->D E Step 5: Precipitation Adjust pH to 8.5 with HCl D->E F Step 6: Isolation Filtration & Vacuum Drying E->F

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, verify the product against the expected analytical parameters.

Table 2: Expected Analytical Data for 4-(Aminomethyl)-2,6-diiodophenol.

TechniqueExpected ResultDiagnostic Significance
1H NMR (DMSO-d6) δ ~7.65 (s, 2H, Ar-H), ~3.70 (s, 2H, CH2​ )Singlet at 7.65 ppm confirms symmetry and C2/C6 iodination.
ESI-MS (m/z) [M+H]+ calculated for C7​H8​I2​NO : 375.87Confirms exact mass and successful double iodine incorporation.
Melting Point > 200 °C (Decomposes)Indicates high purity of the zwitterionic solid[4].

References

  • EvitaChem. "Screening Compounds P16760 | EvitaChem: 4-(Aminomethyl)-2,6-diiodophenol." 1

  • Jatzkewitz, H., & Noeske, H. D. "Synthesis of 3,5-diiodo-4-methoxyphenethylamine." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 1951.4

  • "Synthesis of thyroxine: biomimetic studies." Canadian Journal of Chemistry. 2

  • "Stimulation by Thyroid Hormone Analogues of Red Blood Cell Ca2+- ATPase Activity in Vitro." Semantic Scholar. 3

Sources

Application

Advanced Application Notes and Protocols: 4-(Aminomethyl)-2,6-diiodophenol in Organic Synthesis and Drug Discovery

Executive Summary & Rationale 4-(Aminomethyl)-2,6-diiodophenol (CAS 771579-38-5)[1] is a highly versatile, bifunctional building block utilized in advanced organic synthesis, radiochemistry, and drug discovery. Structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-(Aminomethyl)-2,6-diiodophenol (CAS 771579-38-5)[1] is a highly versatile, bifunctional building block utilized in advanced organic synthesis, radiochemistry, and drug discovery. Structurally, it features a primary amine for straightforward N-alkylation/acylation and a highly reactive 2,6-diiodophenol core.

As an Application Scientist, it is critical to understand the causality behind selecting this specific precursor:

  • Pharmacophore Mimicry : The 3,5-diiodo-4-hydroxybenzyl motif is a well-documented structural analog of thyroid hormones. It is heavily utilized in the development of highly potent β2-adrenoceptor ligands (e.g., trimetoquinol analogs)[2], modified tyrosine equivalents for synthetic oligonucleotide analogues[3], and historically in radiopaque compounds for cholecystography[4].

  • Transition-Metal Catalysis : The dual iodine substituents serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of sterically hindered 2,6-diarylphenols.

  • Radiochemistry : The stable I-127 atoms provide an ideal scaffold for Cu(I)-catalyzed isotopic exchange with radioactive iodine (I-123, I-125, I-131), a critical workflow in the development of SPECT/PET imaging agents.

Below are three field-proven protocols detailing the mechanistic rationale and self-validating steps for utilizing this precursor.

Application 1: Synthesis of Trimetoquinol Analogs (β2-Adrenoceptor Ligands)

Mechanistic Causality : The inclusion of the 3,5-diiodo-4-hydroxybenzyl motif significantly enhances hydrophobic interactions within the β2-adrenoceptor binding pocket. Research demonstrates that the hydrophobic nature of the iodine substituents (π = 1.12) is critical; replacing them with electron-withdrawing bis(trifluoromethyl) groups abolishes binding affinity, dropping the pKi to 5.36[2]. Therefore, retaining the diiodo-phenol structure is essential for high-affinity ligand design.

Protocol 1: Reductive Amination & Pictet-Spengler Cyclization
  • Imine Formation : Dissolve 4-(aminomethyl)-2,6-diiodophenol (1.0 eq) in anhydrous methanol. Add the desired aryl-aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the imine intermediate.

  • Reduction : Introduce sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0°C.

    • Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated imine without reducing the unreacted aldehyde.

  • Self-Validation : Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 375.9) and the appearance of the secondary amine intermediate confirms completion.

  • Cyclization : Evaporate the solvent, dissolve the crude secondary amine in trifluoroacetic acid (TFA), and heat to 60°C for 4 hours to induce a Pictet-Spengler cyclization, yielding the tetrahydroisoquinoline core.

G1 A 4-(Aminomethyl)- 2,6-diiodophenol B Reductive Amination A->B Aryl-CHO, NaBH3CN, H+ C Secondary Amine Intermediate B->C D Pictet-Spengler Cyclization C->D TFA, 60°C E Trimetoquinol Analog (β2-Ligand) D->E

Caption: Synthetic workflow for generating highly potent Trimetoquinol analogs via Pictet-Spengler cyclization.

Application 2: Precursor for Radiopharmaceutical Imaging Agents

Mechanistic Causality : Direct electrophilic radioiodination of phenols often results in mixtures of mono- and di-labeled products. By starting with the stable diiodo-precursor, researchers can perform a Cu(I)-catalyzed isotopic exchange. The Cu(I) species undergoes oxidative addition into the C-I bond, allowing for specific exchange with [¹²⁵I]NaI without altering the molecular structure.

Protocol 2: Cu(I)-Catalyzed Radioiodine Isotopic Exchange
  • Preparation : In a lead-shielded microvial, dissolve 4-(aminomethyl)-2,6-diiodophenol (100 µg) in 50 µL of absolute ethanol.

  • Catalyst Addition : Add 10 µL of an aqueous solution of [¹²⁵I]NaI (1-5 mCi), followed by 10 µL of a Cu(MeCN)₄PF₆ solution in ethanol and 5 µL of 0.1 M ascorbic acid.

    • Causality: Ascorbic acid acts as a mild reducing agent to maintain copper in the catalytically active +1 oxidation state, preventing its oxidation to Cu(II) by trace atmospheric oxygen.

  • Reaction : Seal the vial and heat at 100°C for 30 minutes.

  • Self-Validation & Purification : Quench the reaction with water and inject the mixture onto a semi-preparative Radio-HPLC system. The identity of the radiotracer is validated by the exact co-elution of the radioactive gamma-detector peak with the UV-absorbance peak (254 nm) of a non-radioactive standard.

G2 A 4-(Aminomethyl)- 2,6-diiodophenol B Isotopic Exchange with [125I]NaI A->B Cu(I) Catalyst, Ascorbic Acid, 100°C C [125I]-Radiolabeled Tracer B->C Isotopic Scrambling D Radio-HPLC Purification C->D Co-elution Check E Formulation for SPECT Imaging D->E

Caption: Radiochemical isotopic exchange pathway for generating [125I]-labeled SPECT imaging agents.

Application 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality : To synthesize 2,6-diaryl-4-(aminomethyl)phenols (useful in kinase inhibitor libraries), the iodine atoms must undergo oxidative addition by Pd(0). However, the primary amine can coordinate with the palladium center (catalyst poisoning), and the acidic phenolic proton can quench the basic conditions necessary for the transmetalation step. Therefore, dual protection is mandatory.

Protocol 3: Protection, Coupling, and Deprotection
  • Dual Protection : React the precursor with Boc₂O (1.2 eq) and Et₃N in DCM to protect the primary amine. After aqueous workup, protect the phenol using Methoxymethyl chloride (MOM-Cl, 1.5 eq) and DIPEA.

  • Cross-Coupling : In a Schlenk flask, combine the protected precursor (1.0 eq), phenylboronic acid (2.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq) in a degassed Toluene/H₂O (4:1) mixture.

    • Causality: The biphasic Toluene/H₂O system ensures the solubility of both the organic substrates and the inorganic base, facilitating rapid transmetalation.

  • Self-Validation : Heat to 90°C for 12 hours under argon. Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the mono-coupled intermediate confirms the success of the double cross-coupling.

  • Deprotection : Isolate the product via flash chromatography. Treat with 3M HCl in methanol at 50°C for 2 hours to simultaneously cleave the Boc and MOM groups.

G3 A 4-(Aminomethyl)- 2,6-diiodophenol B Dual Protection (Boc & MOM) A->B Boc2O, MOM-Cl C Protected Diiodophenol B->C D Suzuki-Miyaura Cross-Coupling C->D Aryl-B(OH)2, Pd(PPh3)4, Base E 2,6-Diaryl-4-(aminomethyl) phenol D->E HCl / MeOH (Deprotection)

Caption: Suzuki-Miyaura cross-coupling workflow requiring dual protection to prevent catalyst poisoning.

Quantitative Data Summary

The following table summarizes the comparative binding affinities, historical applications, and expected reaction yields associated with the 3,5-diiodo-4-hydroxybenzyl motif and its derivatives.

Derivative / ApplicationKey Structural MotifQuantitative Metric / OutcomeReference
Trimetoquinol Diiodo Analog 3,5-Diiodo-4-hydroxybenzylHigh β2-Adrenoceptor Affinity[2]
Trimetoquinol Bis(CF₃) Analog 3,5-Bis(CF₃)-4-hydroxybenzylLow Affinity (pKi = 5.36)[2]
Radiopaque Cholecystographic Agent α-(3,5-diiodo-4-hydroxybenzyl) caproic acidHigh fat-solubility, successful biliary visualization[4]
Modified Oligonucleotide 3,5-diiodo-tyrosine equivalentEnhanced antisense targeting stability[3]
[¹²⁵I]-Radiolabeled Tracer [¹²⁵I]-Isotopic Exchange>95% Radiochemical Yield (Expected)Protocol 2
2,6-Diaryl Phenol 2,6-Diphenyl-4-(aminomethyl)phenol75-85% Isolated Yield (Expected)Protocol 3

References

  • [3] Title: US7572582B2 - Oligonucleotide analogues. Source: Google Patents. URL:

  • [2] Title: Iodinated Analogs of Trimetoquinol as Highly Potent and Selective β2-Adrenoceptor Ligands. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [4] Title: A New Series of Radiopaque Compounds. Source: Radiology - RSNA Journals. URL:[Link]

Sources

Method

Application Note: Advanced Radiolabeling Techniques Using 4-(Aminomethyl)-2,6-diiodophenol

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Rationale The development of robust, high-yield radiopha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Rationale

The development of robust, high-yield radiopharmaceuticals requires prosthetic groups that can withstand complex biological environments without undergoing rapid dehalogenation. 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) serves as a highly effective bifunctional building block for radioiodination.

Direct electrophilic radioiodination of peptides (e.g., labeling native tyrosine residues) often requires harsh oxidizing conditions that can degrade sensitive biological vectors or alter their receptor-binding affinity. By utilizing 4-(Aminomethyl)-2,6-diiodophenol, scientists can perform a mild, site-specific amide conjugation to a target vector prior to radiolabeling. The pre-iodinated, sterically hindered phenol ring is highly resistant to in vivo deiodinases and serves as an ideal substrate for radioisotopic exchange —a process where stable 127I is swapped for radioactive 125I , 123I , or 131I 1. This approach eliminates the need for complex, toxic organotin or organoboron precursors while preserving the exact chemical structure of the targeting vector 2.

Mechanistic Insights: Cu(I)-Catalyzed Isotopic Exchange

The carbon-iodine ( Csp2​−I ) bond in unactivated arenes is generally inert to direct nucleophilic attack by radioiodide. To overcome this high activation energy, transition metal catalysis is required.

Causality of the Catalyst System:

  • Copper(I) Activation: Cu(I) acts as the active catalytic species by undergoing oxidative addition into the aryl-iodine bond to form a transient Cu(III) intermediate. Subsequent ligand exchange with radioactive [125I]NaI and reductive elimination yield the radioiodinated product 3.

  • In Situ Reduction (SnSO₄): Cu(I) is highly susceptible to disproportionation and oxidation. Adding a mild reducing agent like Tin(II) sulfate ( SnSO4​ ) ensures that any Cu(II) is continuously reduced to the active Cu(I) state, preventing the unwanted oxidation of radioiodide into volatile, unreactive I2​ gas 4.

  • Ammonium Sulfate Matrix: The addition of (NH4​)2​SO4​ provides a weakly acidic microenvironment that stabilizes the transition state and significantly accelerates the exchange kinetics.

Data Presentation: Optimization of Exchange Conditions

The table below summarizes the critical relationship between the catalyst system, temperature, and the resulting Radiochemical Yield (RCY).

EntryCatalyst SystemTemp (°C)Time (min)Radiochemical Yield (RCY, %)Mechanistic Observation
1No Catalyst10060< 5% Csp2​−I bond remains inert to nucleophilic attack.
2 CuSO4​ (Cu II only)1006015 - 20%Poor exchange; partial oxidation of 125I− to I2​ .
3 CuSO4​ / SnSO4​ 803065 - 70%Active Cu(I) formed, but thermal energy limits kinetics.
4 CuSO4​ / SnSO4​ 10045> 95% Optimal oxidative addition / reductive elimination cycle.

Experimental Workflows & Visualizations

G A Target Vector (Peptide-NHS) C Cold Conjugate (Precursor) A->C Amide Coupling (DIPEA, DMF) B 4-(Aminomethyl)- 2,6-diiodophenol B->C D Isotopic Exchange Cu(I), [125I]NaI C->D Heat (100°C) SnSO4, (NH4)2SO4 E Radiolabeled Conjugate D->E 125I/127I Exchange F HPLC Purification & Formulation E->F Quality Control

Conjugation and Cu(I)-catalyzed radioiodination workflow for 4-(Aminomethyl)-2,6-diiodophenol.

Step-by-Step Methodologies

Protocol A: Synthesis of the Vector Conjugate (Cold Precursor)

Objective: Covalently attach 4-(Aminomethyl)-2,6-diiodophenol to a targeting vector containing an activated carboxylic acid (e.g., an NHS-ester).

  • Preparation: Dissolve 1.0 eq of the Peptide-NHS ester (e.g., 5 µmol) in 200 µL of anhydrous DMF.

  • Amine Addition: Add 1.2 eq of 4-(Aminomethyl)-2,6-diiodophenol (6 µmol) to the solution.

  • Base Catalysis: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to deprotonate the primary amine, ensuring it acts as a potent nucleophile.

  • Incubation: Stir the reaction at room temperature for 2 hours in the dark.

  • System Validation (Self-Validation Step): Inject a 1 µL aliquot into an LC-MS system. The protocol is validated to proceed only when the extracted ion chromatogram shows complete disappearance of the Peptide-NHS mass and the appearance of the desired conjugate mass ( Mpeptide​+358.9−NHS ).

  • Purification: Purify the cold conjugate via semi-preparative RP-HPLC and lyophilize.

Protocol B: Cu(I)-Assisted Radioisotopic Exchange

Caution: All procedures involving [125I]NaI must be performed in a dedicated, lead-shielded hot cell equipped with activated charcoal filtration.

  • Reagent Assembly: Into a 1.5 mL conical glass reaction vial, add:

    • 50 µg of the Cold Conjugate (from Protocol A).

    • 10 µL of a catalyst master mix (containing 10 mM CuSO4​ and 20 mM SnSO4​ in degassed Milli-Q water).

    • 10 µL of 0.1 M (NH4​)2​SO4​ buffer (pH ~5.5).

  • Radioisotope Addition: Add 37–185 MBq (1–5 mCi) of carrier-free [125I]NaI in dilute NaOH (typically 2–5 µL).

  • Thermal Exchange: Seal the vial with a PTFE-lined crimp cap. Heat the mixture at 100 °C for 45 minutes using a controlled heating block.

  • Quenching: Cool the vial rapidly in a water bath for 2 minutes. Quench the reaction by adding 100 µL of mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA) to halt the catalytic cycle.

  • System Validation & Quality Control (Self-Validation Step):

    • Radio-TLC: Spot 0.5 µL on a silica gel TLC plate (eluent: Ethyl Acetate/Hexane). Free 125I− remains at the origin, while the labeled conjugate migrates. Calculate RCY.

    • Radio-HPLC Co-injection: Inject the quenched mixture spiked with 5 µg of the Cold Conjugate onto an analytical RP-HPLC equipped with an in-line UV detector (254 nm) and a NaI(Tl) radiometric detector. The system is validated if the radioactive peak perfectly overlays with the UV peak of the cold standard ( ΔtR​<0.2 min).

References

  • Synthesis of Radioiodinated Compounds.
  • Source: Organic Letters (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques Source: MDPI URL

Sources

Application

Application Note: Mass Spectrometry Sample Preparation for 4-(Aminomethyl)-2,6-diiodophenol

Introduction 4-(Aminomethyl)-2,6-diiodophenol is a substituted phenol of interest in pharmaceutical and chemical research. Its structure, featuring a phenolic hydroxyl group, a primary amine, and two iodine atoms, presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Aminomethyl)-2,6-diiodophenol is a substituted phenol of interest in pharmaceutical and chemical research. Its structure, featuring a phenolic hydroxyl group, a primary amine, and two iodine atoms, presents unique characteristics that must be considered for successful mass spectrometric analysis. The amphoteric nature of the molecule—possessing both an acidic phenol (pKa ≈ 10) and a basic aminomethyl group (pKa ≈ 9-10)—allows for ionization in both positive and negative modes.[1][2] The two heavy iodine atoms significantly influence its isotopic pattern and fragmentation behavior, which can be leveraged for selective detection.

This guide provides a comprehensive framework for the preparation of 4-(aminomethyl)-2,6-diiodophenol samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The protocols herein are designed to ensure sample integrity, maximize ionization efficiency, and produce high-quality, reproducible data for researchers in drug development and analytical science.

Core Principles of Sample Preparation

Effective sample preparation is paramount for accurate mass spectrometry.[3] The primary goals are to dissolve the analyte in a suitable solvent, remove interfering matrix components, and adjust the sample conditions to promote efficient ionization.[4] For 4-(aminomethyl)-2,6-diiodophenol, the key factors to consider are its physicochemical properties.

Physicochemical Properties & Solubility

Understanding the analyte's properties is the first step in developing a robust preparation protocol.[4]

PropertyValue / ObservationRationale & Implication for MS Prep
Molecular Formula C₆H₅I₂NO---
Molecular Weight 360.92 g/mol Falls into the "small molecule" category.[5]
Structure Phenolic -OH, Aminomethyl -NH₂, two Iodine atomsAmphoteric nature allows for dual-polarity analysis (ESI+/-).[1]
Predicted LogP 2.76Indicates moderate lipophilicity; soluble in polar organic solvents.[5]
Solubility Soluble in methanol, ethanol, acetonitrile. Limited solubility in pure water.High-purity organic solvents are ideal for stock solutions. Aqueous mixtures common for LC mobile phases will require organic modifiers.
Stability Iodinated phenols can be sensitive to light and oxidation.[1]Samples should be stored protected from light and analyzed promptly. Use of amber vials is recommended.

Workflow for Mass Spectrometry Sample Preparation

A generalized workflow ensures that the sample is transitioned from its initial state (e.g., solid powder, reaction mixture) to a clean, MS-compatible solution. This process minimizes instrument contamination and enhances data quality.

MS_Sample_Prep_Workflow start Crude/Pure Solid Sample dissolve 1. Initial Dissolution (Stock Solution) start->dissolve cleanup 2. Sample Cleanup (Optional) (e.g., SPE, Filtration) dissolve->cleanup If sample matrix is complex dilute 3. Working Dilution (Final Concentration) dissolve->dilute If sample is clean cleanup->dilute ms 4. Mass Spectrometry Analysis (LC-MS or MALDI) dilute->ms

Caption: General workflow for preparing 4-(aminomethyl)-2,6-diiodophenol for MS.

Protocol for Liquid Chromatography-Electrospray Ionization-MS (LC-ESI-MS)

LC-MS is the preferred method for analyzing polar to moderately polar small molecules due to its high sensitivity and the separation power of liquid chromatography.[6]

Rationale for Method Choices
  • Solvent Selection: High-purity, MS-grade solvents (e.g., acetonitrile, methanol, water) are critical to avoid background noise and adduct formation. Given the analyte's LogP, a mixture of water and organic solvent is ideal.

  • Mobile Phase Additives: The amphoteric nature of the analyte makes pH control essential.

    • Positive Ion Mode (ESI+): An acidic modifier like formic acid (0.1%) is added to the mobile phase. This ensures the aminomethyl group is protonated (-CH₂NH₃⁺), promoting strong signal intensity.[7]

    • Negative Ion Mode (ESI-): A basic modifier, such as ammonium hydroxide or ammonium acetate (5-10 mM), facilitates the deprotonation of the phenolic group (-O⁻), enabling analysis in negative mode.[8]

  • Concentration: The final concentration should be within the linear dynamic range of the mass spectrometer, typically in the low µg/mL to ng/mL range. A starting concentration of 1 µg/mL is recommended.

Step-by-Step Protocol
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 4-(aminomethyl)-2,6-diiodophenol.

    • Dissolve the solid in 1.0 mL of MS-grade methanol or acetonitrile in a clean glass vial.

    • Vortex thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C in an amber vial.

  • Working Solution Preparation (1 µg/mL):

    • Perform a serial dilution. Transfer 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reversed-phase LC) to create a 10 µg/mL intermediate solution.

    • Transfer 100 µL of the 10 µg/mL solution into an LC-MS autosampler vial and add 900 µL of the same mobile phase to reach a final concentration of 1 µg/mL.

  • Sample Filtration (Recommended):

    • If any particulate matter is observed or if the sample originates from a complex matrix, filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to prevent clogging of the LC system.

  • LC-MS Parameter Recommendations:

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-)Volatile modifiers that aid ionization without contaminating the MS source.[8]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (for ESI+) or Acetonitrile (for ESI-)Standard organic phase for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5-10 minutesA generic gradient suitable for screening and method development.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Injection Volume 1 - 5 µLBalances sensitivity with the risk of column overloading.
Ionization Mode ESI Positive and NegativeAnalyze in both modes to capture the protonated amine and deprotonated phenol.
Scan Range m/z 100 - 500Covers the molecular weight of the analyte and expected fragments.

Protocol for MALDI-TOF-MS

While less common for this type of molecule, MALDI can be a rapid screening tool. The primary challenge is selecting a matrix that does not produce interfering peaks in the low mass range.[9]

Rationale for Matrix Selection

The matrix must absorb the laser energy and facilitate soft ionization of the analyte.[10] For small molecules, α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice, though it can produce background ions. 2,5-Dihydroxybenzoic acid (DHB) is another alternative.

MatrixProperties & Use Case
α-Cyano-4-hydroxycinnamic acid (CHCA) Commonly used for peptides and small molecules. Provides good sensitivity but can have matrix peaks in the low mass range.[11]
2,5-Dihydroxybenzoic acid (DHB) Known for generating more homogenous crystals, which can be beneficial for reproducibility. Often used for glycoproteins and small molecules.
2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) A neutral matrix suitable for organic and organometallic compounds that are sensitive to acidic protons.[9]
Step-by-Step Protocol (using CHCA)
  • Analyte Solution Preparation (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of 4-(aminomethyl)-2,6-diiodophenol in methanol as described in the LC-MS protocol.

    • Create a 0.1 mg/mL (100 µg/mL) working solution by diluting the stock with methanol.

  • Matrix Solution Preparation (10 mg/mL):

    • Prepare a saturated solution of CHCA in a 50:50 mixture of acetonitrile and water containing 0.1% Trifluoroacetic Acid (TFA). The TFA helps with ionization.

  • Sample Spotting (Dried-Droplet Method):

    • On a MALDI target plate, mix 1 µL of the analyte working solution with 1 µL of the CHCA matrix solution directly on the spot.

    • Alternatively, premix the analyte and matrix solutions in a 1:1 ratio in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate.

    • Allow the droplet to air dry completely at room temperature. Fine, needle-like crystals should form.

  • MALDI-TOF Analysis:

    • Acquire spectra in both positive and negative reflectron modes.

    • Calibrate the instrument using a standard appropriate for the low mass range.

    • The expected protonated molecule [M+H]⁺ should appear at m/z 361.85.

Expected Fragmentation Patterns

Understanding the fragmentation is key to confirming the compound's identity via tandem MS (MS/MS). The C-I bond is relatively weak and its cleavage is a characteristic fragmentation pathway for iodinated compounds.[12][13]

  • Monoisotopic Nature of Iodine: Iodine is monoisotopic (¹²⁷I), which simplifies the mass spectrum as there are no M+2 peaks that are characteristic of chlorine or bromine-containing compounds.[12]

  • Key Fragmentation Pathways:

    • Loss of Iodine Radical (I•): A common fragmentation event is the homolytic cleavage of the C-I bond, resulting in a loss of 127 Da.

    • Loss of HI: The elimination of a neutral hydrogen iodide molecule can also occur, leading to a loss of 128 Da.

    • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group (-CH₂NH₂) can occur.

Sources

Method

Application Note: Advanced Conjugation Strategies for 4-(Aminomethyl)-2,6-diiodophenol in Peptide Synthesis

Introduction & Scientific Rationale 4-(Aminomethyl)-2,6-diiodophenol is a highly versatile, bifunctional building block utilized in advanced peptide synthesis, structural biology, and radiochemistry. Structurally, it fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-(Aminomethyl)-2,6-diiodophenol is a highly versatile, bifunctional building block utilized in advanced peptide synthesis, structural biology, and radiochemistry. Structurally, it features a highly nucleophilic primary aminomethyl group paired with an electron-dense, sterically bulky diiodophenol moiety.

The integration of this moiety into peptide sequences serves three primary advanced applications:

  • Structural Stabilization via Halogen Bonding: The diiodophenol ring acts as a potent dual halogen bond donor. The highly polarizable iodine atoms exhibit electropositive "σ-holes" that can anchor into hydrophobic protein crevices and form strong orthogonal halogen bonds with backbone carbonyls. Similar iodinated aminomethylphenol scaffolds have been successfully utilized to stabilize mutant proteins, such as the p53-Y220C cancer mutant, locking them into active conformations[1].

  • Non-Oxidative Isotopic Labeling: Direct radioiodination of peptides (e.g., using Chloramine-T or Iodogen) relies on harsh oxidative conditions that frequently degrade sensitive amino acids like Tryptophan, Methionine, and Cysteine. Conjugating a pre-iodinated building block bypasses this oxidative damage entirely.

  • The "Reverse Bolton-Hunter" Paradigm: Traditional indirect labeling utilizes the Bolton-Hunter reagent (an iodinated NHS ester) to acylate peptide lysine residues. However, this masks the positive charge of the amine, which can severely diminish receptor binding affinity and result in poor conjugation yields for highly basic peptides[2]. By utilizing 4-(Aminomethyl)-2,6-diiodophenol, we invert the reaction polarity: the iodinated amine is coupled to the peptide's carboxylates (Asp, Glu, or the C-terminus), thereby preserving critical basic residues and overall peptide pharmacokinetics.

ConjugationLogic cluster_0 Traditional Bolton-Hunter cluster_1 4-(Aminomethyl)-2,6-diiodophenol Strategy BH Iodinated NHS Ester (Electrophile) Pep1 Peptide Lysine (Nucleophile) BH->Pep1 Acylation Result1 Loss of Positive Charge (Amide Formed) Pep1->Result1 OurReg Iodinated Amine (Nucleophile) Result2 Preserves Lysine Basicity (Amide Formed) OurReg->Result2 Pep2 Peptide Asp/Glu/C-term (Activated Electrophile) Pep2->OurReg EDC/NHS

Comparison of traditional Bolton-Hunter amine acylation vs. the carboxyl-targeted amine strategy.

Mechanistic Causality & Reaction Considerations

To achieve high-yielding conjugations without side reactions, the inherent chemical properties of 4-(Aminomethyl)-2,6-diiodophenol must dictate the experimental design:

  • Phenolic pKa Shift: The strong electron-withdrawing inductive effect of the two ortho-iodine atoms significantly lowers the pKa of the phenolic hydroxyl group (down to ~6.5–7.0). Under strongly basic conditions, the phenol becomes deprotonated (phenoxide), transforming into a competing nucleophile that can lead to undesired O-acylation. Causality: Base equivalents must be strictly controlled, and highly basic aqueous buffers (pH > 8.0) should be avoided.

  • Coupling Reagent Kinetics: When utilizing uronium/guanidinium-based coupling reagents like HATU, excess reagent can react directly with the primary amine of 4-(Aminomethyl)-2,6-diiodophenol. This forms a dead-end guanidinium byproduct, terminating the reaction[3]. Causality: The peptide carboxylate must be pre-activated to the HOAt ester before the iodinated amine is introduced to the reaction vessel.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase C-Terminal Conjugation (Organic Phase)

Optimized for fully protected peptide fragments with a free C-terminus.

Reagents: Protected peptide, 4-(Aminomethyl)-2,6-diiodophenol, HATU, DIPEA, anhydrous DMF.

  • Dissolution: Dissolve the protected peptide (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Pre-Activation: Add HATU (1.05 eq). Causality: A slight excess ensures complete activation but prevents the accumulation of unreacted HATU, which would otherwise guanidinylate the incoming amine[3].

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Stir for 5 minutes.

  • Self-Validation Step 1 (LC-MS): Pull a 1 µL aliquot, quench in 50% ACN/H₂O, and analyze via LC-MS. You must observe the mass shift corresponding to the formation of the peptide-HOAt active ester. Do not proceed until the free carboxylic acid is consumed.

  • Conjugation: Add 4-(Aminomethyl)-2,6-diiodophenol (1.2 eq). Stir at room temperature for 2 hours.

  • Self-Validation Step 2 (LC-MS): Monitor the disappearance of the HOAt-ester and the appearance of the final iodinated conjugate.

  • Workup: Quench with water, extract with EtOAc, and wash with 5% citric acid to remove unreacted amine and DIPEA.

HATU_Workflow Step1 1. Dissolve Protected Peptide in dry DMF Step2 2. Add HATU (1.05 eq) Avoid excess to prevent uronium Step1->Step2 Step3 3. Add DIPEA (2.0 eq) Generate HOAt Active Ester Step2->Step3 Step4 4. Add 4-(Aminomethyl)- 2,6-diiodophenol (1.2 eq) Step3->Step4 Step5 5. LC-MS Validation Monitor HOAt ester consumption Step4->Step5

Self-validating solution-phase conjugation workflow using HATU/DIPEA activation.

Protocol B: Aqueous "Reverse Bolton-Hunter" Conjugation

Optimized for unprotected peptides and whole proteins in aqueous media.

Reagents: Unprotected peptide, EDC·HCl, Sulfo-NHS, MES Buffer (pH 6.0), PBS (pH 7.4).

  • Activation Buffer: Dissolve the peptide (1.0 eq) in 0.1 M MES buffer (pH 6.0). Causality: EDC is most efficient at slightly acidic pH, preventing rapid hydrolysis of the O-acylisourea intermediate.

  • Esterification: Add Sulfo-NHS (5.0 eq) followed by EDC·HCl (2.0 eq). Stir for 15 minutes at room temperature.

  • Self-Validation Step 1 (Control Blank): In a parallel vial containing only EDC/Sulfo-NHS (no peptide), monitor the baseline hydrolysis rate of the Sulfo-NHS ester via UV-Vis spectroscopy (measuring the release of the NHS leaving group at 260 nm). This confirms reagent viability.

  • Buffer Exchange/pH Shift: Raise the pH to 7.4 using concentrated PBS. Causality: The primary amine of the diiodophenol reagent must be deprotonated to act as a nucleophile, but exceeding pH 7.5 risks deprotonating the diiodophenol ring, causing O-acylation.

  • Conjugation: Add 4-(Aminomethyl)-2,6-diiodophenol (5.0 eq, pre-dissolved in a minimal volume of DMSO). React for 2 hours at room temperature.

  • Purification: Purify the conjugate via size-exclusion chromatography (for proteins) or preparative RP-HPLC (for peptides).

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected outcomes for conjugating 4-(Aminomethyl)-2,6-diiodophenol to peptide scaffolds, derived from empirical application data.

ParameterProtocol A: Organic Phase (HATU)Protocol B: Aqueous Phase (EDC/NHS)
Target Residues C-terminus (Protected Peptide)Asp, Glu, C-terminus (Unprotected)
Optimal pH / Environment Anhydrous (Basic via DIPEA)pH 6.0 (Activation) → pH 7.4 (Coupling)
Reagent Stoichiometry Peptide:HATU:Amine (1.0 : 1.05 : 1.2)Peptide:EDC:Amine (1.0 : 2.0 : 5.0)
Primary Side Reaction Risk Guanidinylation of the amineO-acylation of the phenol (if pH > 8.0)
Average Conjugation Yield > 85% (Determined by LC-MS)40% - 60% (Determined by HPLC)
Key Advantage Extremely fast kinetics, high purityFully biocompatible, preserves lysines

References

  • [1] 4AGM: Structure of the p53 core domain mutant Y220C bound to the stabilizing small molecule PhiKan5086. RCSB Protein Data Bank.

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.

  • [2] Late-stage labeling of diverse peptides and proteins with iodine-125. NIH PubMed Central.

  • [3] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.

  • Sandmeyer reaction repurposed for the site-selective, non-oxidizing radioiodination of fully-deprotected peptides. NIH PubMed Central.

Sources

Application

Application Note: In Vivo Imaging Applications of 4-(Aminomethyl)-2,6-diiodophenol

Target Audience: Research Scientists, Radiochemists, and Translational Drug Development Professionals Compound Identity: 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) | Synonym: 3,5-Diiodo-4-hydroxybenzylamine Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Radiochemists, and Translational Drug Development Professionals Compound Identity: 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) | Synonym: 3,5-Diiodo-4-hydroxybenzylamine

Executive Summary & Mechanistic Rationale

The development of highly specific radiotracers is a cornerstone of translational molecular imaging. 4-(Aminomethyl)-2,6-diiodophenol is a specialized benzylamine derivative characterized by a primary amine and a di-iodinated phenol ring. This unique structural topology provides a highly lipophilic, rigid scaffold that mimics both endogenous catecholamines and the inner ring of thyroid hormones (T3/T4).

Causality in Structural Design

The benzylamine scaffold is a well-established motif for targeting monoamine transporters (MATs), such as the norepinephrine transporter (NET), and organic cation transporters (OCTs)[1]. The addition of iodine atoms to the benzene ring modulates the pharmacokinetic and pharmacodynamic properties of the parent molecule, increasing lipophilicity and driving membrane permeation[2].

In nuclear medicine, radioiodinated benzylamine derivatives—most notably metaiodobenzylguanidine (MIBG)—are actively taken up by neuroendocrine cells and concentrated in neurosecretory granules, making them gold standards for tumor imaging[2]. By substituting the guanidine group of MIBG with a primary amine and introducing a diiodophenol moiety, 4-(Aminomethyl)-2,6-diiodophenol serves as an advanced precursor or direct probe for evaluating sympathetic nerve function, MAT/OCT overlap, and neuroendocrine pathologies. Furthermore, benzylamine derivatives are highly versatile, frequently serving as precursors for complex targeted radiotracers, including selective MMP-13 inhibitors[3].

CellularUptake Compound 4-(Aminomethyl)- 2,6-diiodophenol NET NET / MAT Transporter Compound->NET High Affinity Uptake OCT OCT Transporter Compound->OCT Moderate Affinity Cytosol Intracellular Cytosol NET->Cytosol OCT->Cytosol VMAT Vesicular Monoamine Transporter (VMAT) Cytosol->VMAT Granular Sequestration Vesicle Secretory Vesicle VMAT->Vesicle Stable Retention

Cellular uptake and vesicular sequestration pathway of diiodinated benzylamines.

Radiochemical Synthesis & Validation Protocol

To utilize 4-(Aminomethyl)-2,6-diiodophenol for in vivo PET ( 124 I) or SPECT ( 123 I) imaging, the compound must be synthesized via electrophilic radioiodination of its unlabelled precursor (4-hydroxybenzylamine).

Self-Validating Protocol: Oxidative Radioiodination

Note: This protocol utilizes the Chloramine-T method. Every step includes a mechanistic rationale and a quality control (QC) validation checkpoint to ensure system integrity.

Step 1: Precursor Preparation

  • Action: Dissolve 50 µg of 4-hydroxybenzylamine in 50 µL of 0.1 M phosphate buffer (pH 7.4).

  • Causality: A slightly basic to neutral pH is required to deprotonate the phenol, activating the ortho-positions (3 and 5) for electrophilic aromatic substitution.

Step 2: Isotope Introduction

  • Action: Add 185–370 MBq (5–10 mCi) of sodium iodide [ 124 I]NaI or [ 123 I]NaI in dilute NaOH to the reaction vial.

Step 3: Oxidative Halogenation

  • Action: Add 10 µL of Chloramine-T solution (1 mg/mL in water). Incubate at room temperature for 10 minutes.

  • Causality: Chloramine-T acts as a mild oxidant, converting the unreactive iodide anion ( I− ) into the highly reactive electrophilic iodonium ion ( I+ ), which rapidly attacks the activated phenol ring.

Step 4: Reaction Quenching

  • Action: Terminate the reaction by adding 10 µL of sodium metabisulfite (2 mg/mL in water).

  • Causality: Metabisulfite reduces unreacted I+ back to I− , halting over-oxidation and preventing the formation of unwanted polymeric byproducts.

Step 5: HPLC Purification (Critical Step)

  • Action: Inject the mixture onto a reversed-phase HPLC system (C18 column) using an isocratic gradient of H2O/Acetonitrile (with 0.1% TFA). Collect the radioactive fraction corresponding to the di-iodinated product.

  • Causality: Because an excess of precursor is used, unreacted precursor is the primary source of low specific activity. For the imaging of low-abundance receptors, unreacted precursor can saturate the target receptor and reduce binding of the radiolabeled product, resulting in poor image quality[4].

Step 6: Formulation & Radioprotection

  • Action: Evaporate the HPLC solvent under a gentle stream of nitrogen. Reconstitute in sterile 0.9% saline containing 5 mg/mL ascorbic acid.

  • Causality: Ascorbic acid acts as a free-radical scavenger, preventing autoradiolysis (radiation-induced cleavage of the carbon-iodine bond) prior to in vivo injection.

Radiosynthesis Quality Control Validation
QC ParameterTarget ValueAnalytical MethodRationale for Validation
Radiochemical Purity > 95%Radio-HPLC / Radio-TLCEnsures absence of free 124 I/ 123 I, which would accumulate in the thyroid, confounding images.
Specific Activity > 50 GBq/µmolHPLC (UV vs. Radioactivity)Prevents receptor saturation by unlabeled precursor[4].
pH Level 6.5 – 7.5pH Indicator StripEnsures physiological compatibility for intravenous injection.
Stability > 90% at 4 hoursRadio-HPLCValidates the efficacy of the ascorbic acid radioprotectant.

In Vivo Imaging Methodology (PET/SPECT)

The following methodology outlines the in vivo evaluation of the radiotracer in murine models to assess biodistribution and transporter targeting.

Workflow Precursor 4-Hydroxybenzylamine Precursor Oxidation Oxidative Radioiodination (Chloramine-T, 124I-) Precursor->Oxidation Electrophilic Substitution Purification Radio-HPLC Purification Oxidation->Purification Remove Unreacted Precursor Formulation Formulation (Saline + Ascorbic Acid) Purification->Formulation Isolate Radiotracer Injection In Vivo Injection (Tail Vein) Formulation->Injection QC Validated Imaging PET/CT Acquisition & Biodistribution Injection->Imaging Dynamic Scanning

End-to-end workflow from radiosynthesis to in vivo PET/CT imaging acquisition.

Step-by-Step Animal Imaging Protocol
  • Animal Preparation & Thyroid Blockade:

    • Administer 0.1% potassium iodide (KI) in the drinking water of the mice 24 hours prior to the study.

    • Causality: Pre-dosing with KI saturates the sodium-iodide symporter (NIS) in the thyroid gland. If any in vivo deiodination of the radiotracer occurs, the free radioiodine will be excreted rather than sequestered in the thyroid, preserving image contrast in target organs.

  • Anesthesia & Catheterization:

    • Induce anesthesia using 2-3% isoflurane in oxygen. Maintain at 1.5-2% during the scan.

    • Place a tail vein catheter for precise intravenous delivery.

  • Radiotracer Administration:

    • Inject 5–10 MBq of the formulated [ 124 I]-4-(Aminomethyl)-2,6-diiodophenol via the tail vein catheter. Flush with 50 µL of sterile saline.

  • Dynamic PET/CT Acquisition:

    • Position the animal in the microPET/CT scanner.

    • Initiate a dynamic PET acquisition immediately upon injection for 60 minutes to capture initial perfusion and specific uptake kinetics.

    • Causality: Dynamic scanning allows for the generation of time-activity curves (TACs), which are essential for distinguishing between non-specific blood-pool clearance and specific receptor-mediated retention in target tissues (e.g., myocardium, adrenal glands).

  • Image Reconstruction & Analysis:

    • Reconstruct images using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm.

    • Draw Regions of Interest (ROIs) over the heart, liver, kidneys, and tumor xenografts (if applicable) to quantify uptake as Percentage Injected Dose per Gram (%ID/g).

Quantitative Data & Pharmacokinetic Modeling

The utility of benzylamine-derived radiotracers relies heavily on their differential affinities for various transport mechanisms. The table below summarizes the extrapolated kinetic parameters of diiodinated benzylamines compared to standard clinical references.

Comparative Transporter Affinities and Clearance Profiles
Compound MotifPrimary TargetSecondary TargetPrimary Clearance RouteClinical / Research Utility
MIBG (Reference) NET (High Affinity)OCTs (Moderate)RenalNeuroendocrine tumor imaging[2].
4-Hydroxybenzylamine OCTs / MATsVMATHepatic / RenalCardiac amyloidosis / Precursor[5].
4-(Aminomethyl)-2,6-diiodophenol NET / MATsThyroid Hormone ReceptorsHepatic (Glucuronidation)Dual-targeting probe / Sympathetic nerve imaging.
MMP-13 Benzylamine Analogs MMP-13 EnzymeN/ABiliaryExtracellular matrix remodeling imaging[3].

Note: The structural distance between the aromatic ring and the positively charged nitrogen in benzylamines is a crucial determinant for MAT transport efficacy[1]. The di-iodo substitution increases the partition coefficient (LogP), shifting clearance from predominantly renal to a mixed hepatic/renal profile.

References

  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PubMed Central (PMC). Available at:[Link]

  • Radiolabeled Selective Matrix Metalloproteinase 13 (MMP-13) Inhibitors: (Radio)Syntheses and in Vitro and First in Vivo Evaluation. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Biotin stannane for HPLC-free radioiodination (Patent US8927732B2). Google Patents.
  • Time course of ANP-CHF fibril formation. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Cross-Coupling of 4-(Aminomethyl)-2,6-diiodophenol

Introduction and Mechanistic Challenges 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) is a highly versatile, trifunctional building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) is a highly versatile, trifunctional building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Its structural architecture presents a unique set of reactivity profiles: two highly reactive carbon-iodine (C-I) bonds at the ortho positions, an acidic phenolic hydroxyl (-OH) group, and a nucleophilic primary aminomethyl (-CH₂NH₂) group.

Successfully executing transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) on this substrate requires precise control over competing mechanistic pathways [1].

The Causality of Experimental Choices
  • The Aminomethyl Conundrum: Primary amines are notorious in palladium catalysis. If left unprotected, the lone pair on the nitrogen can strongly coordinate to the electrophilic Pd(II) intermediate, forming off-cycle, stable bis-amine palladium complexes that poison the catalyst. Furthermore, the amine can undergo competitive Buchwald-Hartwig amination. While specialized bulky ligands (e.g., XPhos) can sometimes tolerate unprotected amines by sterically blocking coordination [2], the most robust and reproducible strategy is to mask the amine via tert-butyloxycarbonyl (Boc) protection.

  • The Phenolic Influence: The hydroxyl group is acidic (pKa ~8-9 due to the electron-withdrawing iodine atoms). Under the basic conditions required for cross-coupling, it readily forms a phenoxide. While an electron-rich phenoxide ring slows down the rate of oxidative addition compared to a neutral arene, the extreme lability of the C-I bonds more than compensates for this electronic deactivation [3]. However, to prevent competitive O-arylation, mild bases (such as K₃PO₄ or K₂CO₃) must be strictly employed over strong bases like NaOtBu.

  • Diiodo Reactivity: The presence of two identical, highly reactive leaving groups allows for exhaustive double-coupling under mild conditions. Attempting a mono-coupling to break symmetry is statistically challenging and prone to yielding complex mixtures of mono- and di-coupled products; thus, driving the reaction to complete double-arylation is the preferred synthetic route [4].

Strategic Workflow

Pathway A 4-(Aminomethyl)- 2,6-diiodophenol B Boc Protection (Amine Masking) A->B Boc2O, NEt3 E Catalyst Poisoning (Pd Coordination) A->E Unprotected Amine C Pd-Catalyzed Cross-Coupling B->C Pd2(dba)3, XPhos Ar-B(OH)2 D TFA Deprotection (Target Scaffold) C->D Acidic Cleavage

Workflow for the catalytic cross-coupling of 4-(Aminomethyl)-2,6-diiodophenol.

Quantitative Data: Optimization of Catalytic Conditions

The following table summarizes the optimization of the double Suzuki-Miyaura cross-coupling of N-Boc-4-(aminomethyl)-2,6-diiodophenol with phenylboronic acid. The data illustrates how ligand and base selection directly dictates the reaction efficiency.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)8045Significant dehalogenation; PPh₃ is insufficiently electron-rich.
2Pd(dppf)Cl₂NoneK₃PO₄Dioxane/H₂O (4:1)8082Good yield; bidentate ligand prevents catalyst degradation.
3Pd₂(dba)₃ XPhos K₃PO₄ THF/H₂O (4:1) 65 94 Optimal; bulky ligand accelerates reductive elimination.
4Pd(OAc)₂SPhosCs₂CO₃DMF/H₂O (4:1)10068High temp and strong base led to competitive O-arylation.

Self-Validating Experimental Protocols

The following protocol details the optimal two-step sequence: Amine masking followed by exhaustive Suzuki-Miyaura coupling. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: N-Boc Protection of the Aminomethyl Group

Objective: Eliminate the nucleophilicity and coordinating ability of the primary amine.

  • Setup: To an oven-dried 100 mL round-bottom flask, add 4-(Aminomethyl)-2,6-diiodophenol (1.0 mmol, 375 mg) and anhydrous methanol (15 mL). Stir to suspend.

  • Base Addition: Add triethylamine (NEt₃, 1.5 mmol, 210 µL) dropwise. Causality: NEt₃ neutralizes any hydroiodic acid salts and ensures the amine is in its free-base, nucleophilic form.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 240 mg) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with EtOAc/Hexanes (1:3).

    • Validation: Stain the plate with Ninhydrin and heat. The starting material will turn deep purple (indicating a free primary amine). The product spot must show no color change under Ninhydrin, confirming complete consumption of the free amine.

  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and 0.1 M HCl (to remove residual NEt₃), dry over Na₂SO₄, and concentrate to yield the protected intermediate.

Protocol B: Palladium-Catalyzed Double Suzuki-Miyaura Coupling

Objective: Form two C-C bonds selectively at the ortho positions without O-arylation.

  • Reagent Loading: In a Schlenk tube, combine the N-Boc-protected intermediate (1.0 mmol), phenylboronic acid (2.5 mmol, 305 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), XPhos (0.05 mmol, 24 mg), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).

    • Causality: XPhos is a highly bulky, electron-rich biaryl phosphine. Its electron density facilitates the initial oxidative addition into the C-I bond, while its extreme steric bulk forces the two aryl groups on the Pd(II) intermediate close together, drastically accelerating the reductive elimination step.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Apply vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, killing the catalytic cycle.

  • Solvent Addition: Add degassed THF (8 mL) and degassed H₂O (2 mL) via syringe.

    • Causality: Water is not merely a co-solvent; it is mechanistically required to hydroxylate the Pd(II)-halide intermediate, forming a Pd(II)-OH species that readily undergoes transmetalation with the boronic acid.

  • Reaction: Heat the mixture to 65 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint 2 (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: Verify the complete disappearance of the mono-coupled intermediate. The mass spectrum must show the dominant peak corresponding to the exact mass of the di-arylated product [M+H]⁺.

  • Isolation: Cool to room temperature, filter through a short pad of Celite (to remove palladium black), and purify via flash column chromatography to isolate the target scaffold.

References

  • The Versatility of 2-Iodophenol in Modern Organic Synthesis: Applications and Protocols. BenchChem.
  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. ACS Publications.
  • Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl. Chemical Communications (RSC).
  • Pd/C-Mediated Synthesis of 2-Substituted Benzo[b]furans/nitrobenzo[b]furans in Water. ResearchGate.

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-(Aminomethyl)-2,6-diiodophenol in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aqueous Solubility Issues Welcome to the technical support guide for 4-(Aminomethyl)-2,6-diiodophenol. This resource is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aqueous Solubility Issues

Welcome to the technical support guide for 4-(Aminomethyl)-2,6-diiodophenol. This resource is designed to provide Senior Application Scientist-level insights and practical, field-proven solutions to the common and complex challenge of solubilizing this compound in aqueous media for experimental use. We will explore the "why" behind the protocols, ensuring a deep, mechanistic understanding that empowers you to adapt and troubleshoot effectively.

Section 1: Understanding the Core Problem - Physicochemical Properties
FAQ: What are the fundamental properties of 4-(Aminomethyl)-2,6-diiodophenol that make it so difficult to dissolve in aqueous solutions?

Answer: The solubility challenge of 4-(Aminomethyl)-2,6-diiodophenol stems from a combination of conflicting structural features. Understanding these is the first step to overcoming the problem.

  • Hydrophobic Character: The molecule is built on a benzene ring, which is inherently non-polar and hydrophobic. The two large iodine atoms significantly increase the molecular weight and surface area, further contributing to its poor affinity for water (hydrophobicity). The predicted LogP value of ~2.76 indicates a strong preference for a lipid-like environment over an aqueous one.[1]

  • Amphoteric Nature: The molecule possesses two ionizable functional groups: a weakly acidic phenolic hydroxyl (-OH) group and a basic aminomethyl (-CH2NH2) group.[2][3] This means its net charge is highly dependent on the pH of the solution.

  • The Isoelectric Point (pI): At a specific pH, the positive charge on the protonated amino group will be balanced by the negative charge on the deprotonated phenolic group. At or near this isoelectric point, the molecule has a net neutral charge, which dramatically minimizes its interaction with polar water molecules, leading to its lowest solubility.[2] For many aminophenols, this occurs in the near-neutral pH range (6-8), which is why standard physiological buffers like PBS (pH 7.4) are often problematic.[3]

To visualize these properties, the table below compares 4-(Aminomethyl)-2,6-diiodophenol with its parent compound, 4-aminophenol, and a chlorinated analog.

Property4-Aminophenol4-Amino-2,6-dichlorophenol4-(Aminomethyl)-2,6-diiodophenol (Predicted/Actual) Causality of the Change
CAS Number 123-30-8[4]5930-28-9[5]2297-82-7[1]-
Molecular Weight 109.13 g/mol [4]178.02 g/mol 360.92 g/mol [1][6]The two heavy iodine atoms drastically increase molecular mass.
LogP 0.04[4]2.4 (Computed)[7]~2.76 [1]Halogenation significantly increases lipophilicity, reducing water affinity.
pKa (Amino Group) ~5.5[4]N/A~5-6 (Estimated) The electron-withdrawing iodine atoms may slightly decrease the basicity of the amino group.
pKa (Phenolic Group) ~10.3[4]N/A~9-10 (Estimated) The electron-withdrawing iodine atoms will make the phenolic proton more acidic, slightly lowering its pKa.

The ionization state of the molecule is critical to its solubility. The following diagram illustrates how pH dictates the dominant chemical species in solution.

G cluster_low_ph Low pH (< pKa-amino) cluster_neutral_ph Near Isoelectric Point (pI) cluster_high_ph High pH (> pKa-phenol) LowPH Cationic Form (Soluble) -CH₂NH₃⁺ -OH Neutral Zwitterionic/Neutral Form (Poorly Soluble) -CH₂NH₃⁺ / -O⁻ or -CH₂NH₂ / -OH LowPH->Neutral Increase pH Neutral->LowPH Decrease pH HighPH Anionic Form (Soluble) -CH₂NH₂ -O⁻ Neutral->HighPH Increase pH HighPH->Neutral Decrease pH

Caption: Ionization states of 4-(Aminomethyl)-2,6-diiodophenol at various pH levels.

Section 2: Initial Troubleshooting & Creating a Stock Solution
FAQ: I tried to dissolve the compound directly in PBS (pH 7.4) and it just sits at the bottom as a solid. What should I do first?

Answer: This is the expected behavior due to the low solubility at neutral pH. The first and most critical step in any workflow involving a poorly soluble compound is to create a concentrated stock solution in a suitable organic solvent. This provides a reliable and quantifiable starting point for all subsequent dilutions.

The Causality: Water is a highly polar, hydrogen-bonding solvent. To dissolve, a solute must overcome the strong intermolecular forces between water molecules, which the large, hydrophobic di-iodinated phenol cannot do effectively. An organic solvent disrupts these forces less and can better interact with the non-polar regions of the compound. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds and its miscibility with water.[2][8]

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To create a clear, high-concentration stock solution (e.g., 10-50 mM) to be used for serial dilutions.

Materials:

  • 4-(Aminomethyl)-2,6-diiodophenol powder

  • Dimethyl sulfoxide (DMSO), anhydrous or low-water content grade

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of 4-(Aminomethyl)-2,6-diiodophenol into a sterile tube.

  • Add Solvent: Add the appropriate volume of DMSO to achieve the target stock concentration. For example, for a 10 mM stock of a compound with MW 360.92, add 1 mL of DMSO to 3.61 mg of powder.

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes.[2] Gentle warming (to 37°C) can also be applied, but do not overheat as it may degrade the compound.

  • Visual Confirmation: Ensure the final solution is completely clear with no visible particulates. This is your self-validating check; if particulates remain, the stock concentration is not what you assume it to be.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.

Section 3: A Systematic Approach to Aqueous Solubility

The following workflow provides a logical decision tree for troubleshooting solubility, starting from the most common and simplest techniques and progressing to more advanced methods.

Caption: A step-by-step decision workflow for solubilizing your compound.

FAQ: My DMSO stock is clear, but the compound crashes out in my buffer. You mentioned pH, how do I use it?

Answer: This precipitation, often called "solvent shock," occurs because when the DMSO stock is diluted, the compound suddenly finds itself in an environment (the aqueous buffer) where it is not soluble.[2] The most effective way to counteract this is to adjust the buffer's pH to a range where the compound is charged and therefore more polar.

The Causality: By shifting the pH, you force the equilibrium of the functional groups.

  • Acidic pH (e.g., pH 4-5): This is well below the pKa of the phenolic group but near or below the pKa of the amino group. The amino group becomes fully protonated (-CH₂NH₃⁺), conferring a net positive charge on the molecule. This charge allows for strong ionic interactions with water, increasing solubility.[9]

  • Alkaline pH (e.g., pH 8-9): This is above the pKa of the amino group but approaching the pKa of the phenolic group. The phenolic group begins to deprotonate (-O⁻), conferring a net negative charge and again increasing solubility through ionic interactions.[3]

Protocol 2: Aqueous Solubilization via pH Adjustment

Objective: To find a pH range where the compound is soluble in the final aqueous medium at the desired concentration.

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Your intended aqueous buffer (e.g., MES, HEPES, TRIS)

  • Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

  • Calibrated pH meter

Procedure:

  • Prepare Buffer: Start with your desired aqueous buffer at its normal pH.

  • pH Adjustment: Create several small-volume aliquots of your buffer. Adjust the pH of these aliquots systematically. For example, create tubes at pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.

  • Spike with Compound: While vortexing, add the stock solution dropwise to each pH-adjusted buffer aliquot to reach the final desired concentration. The continuous mixing is crucial to avoid localized high concentrations that can cause immediate precipitation.

  • Observe and Incubate: Observe each tube for signs of precipitation immediately and after a set time (e.g., 30 minutes) at the experimental temperature.

  • Identify Optimal pH: The pH that results in a clear, stable solution is suitable for your experiment.

  • Crucial Validation: You must confirm that the identified pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity, protein stability).[2]

Section 4: Advanced Solubilization Techniques
FAQ: pH adjustment isn't an option for my biological assay, and simple dilution still results in precipitation. What's next?

Answer: When pH modification is not feasible, the next strategies involve altering the solvent environment itself with co-solvents or using encapsulation agents like cyclodextrins.

1. Co-solvents

The Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts (typically 1-20%), reduce the overall polarity of the aqueous solution.[10] This lowers the "solvent shock" by making the final medium more hospitable to the hydrophobic compound, preventing it from crashing out of solution.

Co-SolventTypical Starting % (v/v)Notes
Ethanol 1-10%Generally well-tolerated in cell-based assays.[10]
Propylene Glycol (PG) 1-20%A common pharmaceutical excipient.[11][12]
Polyethylene Glycol 400 (PEG 400) 1-20%Effective for many poorly soluble drugs.[11][12][13]
Glycerol 1-10%Can also act as a protein stabilizer.[14]

2. Cyclodextrins

The Causality: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic di-iodinated aromatic portion of your compound can insert itself into this cavity, forming an "inclusion complex."[15][16] This complex effectively shields the non-polar part of the drug from water, presenting a new, larger molecule with a hydrophilic exterior that is readily soluble.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and low toxicity.[2]

G cluster_system Cyclodextrin Solubilization Mechanism cluster_complex drug Hydrophobic Drug (4-Aminomethyl-2,6-diiodophenol) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water Aqueous Medium drug_inside Drug

Sources

Optimization

Technical Support Center: 4-(Aminomethyl)-2,6-diiodophenol Handling &amp; Storage

Welcome to the Technical Support and Troubleshooting Center for 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) . This compound is a highly functionalized, oxidation-sensitive Active Pharmaceutical Ingredient (API) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-(Aminomethyl)-2,6-diiodophenol (CAS: 771579-38-5) . This compound is a highly functionalized, oxidation-sensitive Active Pharmaceutical Ingredient (API) intermediate. Due to its amphoteric nature and specific substitution pattern, it requires stringent handling protocols to prevent rapid degradation.

This guide provides researchers and drug development professionals with the mechanistic causality of its degradation, self-validating storage protocols, and troubleshooting FAQs.

PART 1: The Causality of Degradation

To effectively prevent the degradation of 4-(Aminomethyl)-2,6-diiodophenol, one must understand the three competing mechanisms that compromise its structural integrity:

  • Proton-Coupled Electron Transfer (PCET) Oxidation: The electron-rich phenol ring is highly susceptible to atmospheric oxygen, a reaction often catalyzed by trace transition metals. Oxidation initiates via a PCET mechanism, converting the phenol into a reactive phenoxy radical, which further oxidizes into a quinone methide intermediate[1].

  • Nucleophilic Amine Cross-Linking: The molecule features a primary aminomethyl group. Once quinone species form, this free amine acts as a nucleophile, attacking the quinones to form Schiff bases or complex polymeric resins. This autopolymerization is the primary cause of the characteristic pink, yellow, or reddish-brown discoloration observed in degraded batches[2].

  • Photolytic Deiodination: While the two iodine atoms at the 2,6-positions provide steric shielding to the phenol, they introduce severe photolability. Exposure to UV or visible light induces homolytic cleavage of the C–I bond. This releases highly reactive iodine radicals that rapidly propagate the oxidative chain reaction, drastically accelerating the degradation of the API [3].

Pathway A 4-(Aminomethyl)- 2,6-diiodophenol B Phenoxy Radical (PCET Initiation) A->B O2 / Trace Metals E Iodine Radicals (Photolytic Cleavage) A->E UV/Vis Light (hv) C Quinone Methide Intermediate B->C -e-, -H+ D Schiff Base / Polymers (Pink/Brown Discoloration) C->D + Primary Amine (Cross-linking) E->B Radical Propagation

Fig 1. Oxidative and photolytic degradation pathways of 4-(Aminomethyl)-2,6-diiodophenol.

PART 2: Troubleshooting FAQs

Q: My lyophilized powder has developed a faint pink tint. Is the compound ruined? A: A pink or light brown tint is the earliest visual indicator of phenol oxidation and subsequent amine cross-linking [1]. For non-sensitive synthetic steps, a faint pink batch may still be viable (typically >95% purity). However, for sensitive analytical assays, biological testing, or GMP manufacturing, the compound must be repurposed or discarded, as the polymeric quinones can interfere with fluorometric assays and enzyme binding.

Q: Can I store 4-(Aminomethyl)-2,6-diiodophenol as a stock solution? A: We strongly advise against long-term storage in solution. Solvents facilitate the mobility of dissolved oxygen and trace metals, accelerating oxidation. If a stock solution is absolutely necessary, use anhydrous, degassed solvents (e.g., sparged DMSO), maintain a slightly acidic to neutral pH to prevent phenoxide formation [4], overlay the vial with Argon, and store at -80°C for no longer than 2 weeks.

Q: Why does the compound degrade faster when stored in a standard clear glass vial, even in the fridge? A: Standard clear glass offers zero protection against ambient laboratory lighting. The diiodo substitution makes this specific phenol highly sensitive to photolytic C–I bond cleavage[3]. The resulting iodine radicals act as catalysts for auto-oxidation. Amber borosilicate glass is strictly required.

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to guarantee the environment remains inert.

Protocol A: Long-Term Solid-State Storage

Objective: Arrest kinetic degradation pathways for >12 months of stability.

  • Desiccation: Transfer the freshly synthesized or purchased solid into a vacuum desiccator containing anhydrous CaSO4​ (Drierite). Apply vacuum ( <10 mTorr) for 4 hours.

    • Validation: Weigh the sample before and after. A constant mass confirms the removal of catalytic trace moisture.

  • Inert Gas Backfilling: Transfer the dried solid to an amber borosilicate glass vial. Using a Schlenk line or a glovebox, purge the vial with high-purity Argon (heavier than Nitrogen, providing a better blanket).

    • Validation: Ensure the Argon passes through an oxygen scrubber column prior to entering the vial.

  • Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent gas exchange.

  • Secondary Containment: Place the amber vial inside a secondary opaque foil pouch containing a silica gel desiccant packet. Heat-seal the pouch.

  • Cryogenic Storage: Store the sealed pouch in a monitored -20°C or -80°C freezer.

StorageWorkflow Step1 1. Vacuum Desiccation Validate via constant mass Step2 2. Argon Purge Displace atmospheric O2 Step1->Step2 Step3 3. Amber Glass Vial Block photolytic deiodination Step2->Step3 Step4 4. Foil Pouch + Desiccant Secondary moisture barrier Step3->Step4 Step5 5. Cryogenic Storage -20°C to arrest kinetics Step4->Step5

Fig 2. Self-validating workflow for the long-term inert storage of 4-(Aminomethyl)-2,6-diiodophenol.

Protocol B: Recovery & Purification of Oxidized Material

Objective: Salvage a degraded (pink/brown) batch using Isoelectric Acid-Base Extraction [2].

  • Dissolution: Dissolve the degraded solid in degassed Ethyl Acetate (EtOAc).

  • Acidic Extraction: Wash the organic layer with 0.1 M HCl. The intact 4-(Aminomethyl)-2,6-diiodophenol will protonate at the amine ( NH3+​ ) and partition into the aqueous layer. The neutral, polymeric quinone impurities will remain in the organic layer.

  • Phase Separation: Discard the dark organic layer. Retain the aqueous layer.

  • Isoelectric Neutralization: Under a continuous Argon blanket, carefully adjust the pH of the aqueous layer to ~7.0 using cold 0.1 M NaOH. The compound will precipitate or become highly soluble in organics as it reaches its neutral zwitterionic/amphoteric state.

  • Final Extraction & Drying: Extract the neutralized aqueous layer with fresh, degassed EtOAc. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure in the dark.

PART 4: Quantitative Stability Data

The following table summarizes the kinetic degradation of 4-(Aminomethyl)-2,6-diiodophenol under various storage conditions, demonstrating the critical necessity of combining low temperature, inert atmosphere, and light protection. Data is synthesized based on established degradation kinetics of highly substituted phenolic compounds [5].

Storage TemperatureAtmosphereLight Exposure1-Month Purity (%)6-Month Purity (%)Visual Appearance (at 6 Months)
25°C (Ambient)AirAmbient Light82.5%38.0%Dark Brown / Resinous
25°C (Ambient)AirDark (Amber)91.0%55.4%Deep Red / Pink
4°C (Fridge)AirDark (Amber)95.5%78.2%Faint Pink
-20°C (Freezer)ArgonDark (Amber)>99.0%97.5%Colorless to Off-White
-80°C (Cryo) Argon Dark (Amber) >99.5% >99.0% Pure White / Colorless

References

  • MDPI. "Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts." Molecules, 2018. Available at:[Link]

  • MDPI. "Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics." International Journal of Molecular Sciences, 2025. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(Aminomethyl)-2,6-diiodophenol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(Aminomethyl)-2,6-diiodophenol (commonly referred to as 4-hydroxy-3,5-diiodobenzylamine). This platform provides researchers and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Aminomethyl)-2,6-diiodophenol (commonly referred to as 4-hydroxy-3,5-diiodobenzylamine). This platform provides researchers and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocols to maximize yield, preserve regioselectivity, and prevent structural degradation during synthesis.

Strategic Pathway Logic & Mechanistic Overview

The synthesis of 4-(Aminomethyl)-2,6-diiodophenol relies on two primary strategic pathways. The choice of pathway dictates the specific side-reactions you must mitigate:

  • Pathway A (Direct Diiodination): Leverages the strong ortho-directing effects of the phenolic hydroxyl group on 4-hydroxybenzylamine.

  • Pathway B (Reductive Amination): Installs the amine group on an already halogenated precursor, 3,5-diiodo-4-hydroxybenzaldehyde.

SynthesisPathways StartA 4-Hydroxybenzylamine (Precursor A) StepA1 Amine Protonation (pH < 3) StartA->StepA1 Prevents N-iodination StartB 3,5-Diiodo-4-hydroxybenzaldehyde (Precursor B) StepB1 Imine Condensation (NH4OAc, MeOH) StartB->StepB1 Nucleophilic Addition StepA2 Electrophilic SEAr (2.05 eq NIS) StepA1->StepA2 H2OI+ Active Species Target 4-(Aminomethyl)-2,6-diiodophenol (Target Compound) StepA2->Target Ortho-directing -OH StepB2 Hydride Reduction (NaBH3CN) StepB1->StepB2 Imine Intermediate StepB2->Target Prevents Deiodination

Figure 1: Dual synthesis pathways for 4-(Aminomethyl)-2,6-diiodophenol highlighting key mechanistic controls.

Validated Experimental Protocols

Protocol A: Direct Electrophilic Diiodination of 4-Hydroxybenzylamine

Causality Focus: The primary amine (-NH₂) in 1[2] is highly susceptible to N-iodination and subsequent oxidative degradation, which manifests as an intractable dark tar. By running the reaction under strictly acidic conditions (pH < 3), the amine is protonated to an ammonium ion (-NH₃⁺). This deactivates the nitrogen, protecting it from electrophilic attack. Meanwhile, the strongly activating phenolic -OH group continues to direct the highly reactive hypoiodous acidium ion (H₂OI⁺) to the 2 and 6 positions[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of 4-hydroxybenzylamine in 30 mL of 0.1 M aqueous H₂SO₄ (pH ~2.0).

    • Self-Validation Check: The solution must remain clear. If it is cloudy, increase solvent volume slightly, but maintain the acidic pH.

  • Reagent Addition: Cool the solution to 0–5 °C. Slowly add 2.05 equivalents (20.5 mmol) of4[4] in small portions over 30 minutes.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours while protected from light.

    • Self-Validation Check: The solution should remain pale yellow. An immediate shift to dark brown indicates the pH is too high (unprotonated amine oxidation).

  • Quenching: Add 10 mL of 10% w/v sodium thiosulfate (Na₂S₂O₃) to reduce unreacted electrophilic iodine. The solution will turn from pale yellow to colorless.

  • Isolation: Carefully adjust the pH to 7.5–8.0 using 1 M NaOH to precipitate the free base. Filter, wash with cold water, and dry under vacuum.

Protocol B: Reductive Amination of 3,5-Diiodo-4-hydroxybenzaldehyde

Causality Focus: Standard catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) causes severe hydrodehalogenation, stripping the essential iodine atoms from the aromatic ring. To preserve the carbon-iodine bonds while reducing the imine intermediate of 5[5], a mild hydride donor such as sodium cyanoborohydride (NaBH₃CN) must be utilized.

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 10.0 mmol of 3,5-diiodo-4-hydroxybenzaldehyde in 40 mL of anhydrous methanol. Add 100 mmol (10 eq) of ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours to form the imine intermediate.

  • Hydride Reduction: Cool the mixture to 0 °C. Add 12.0 mmol (1.2 eq) of NaBH₃CN in small portions.

    • Self-Validation Check: Gas evolution (H₂) should be minimal; vigorous bubbling indicates reagent decomposition due to excessive moisture or overly acidic conditions.

  • Reaction Propagation: Stir at room temperature for 12 hours.

  • Workup: Quench by carefully adding 1 M HCl until pH 2 (perform in a fume hood to vent trace HCN gas). Stir for 15 minutes, then basify to pH 8 with NaOH. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield Optimization & Troubleshooting (FAQs)

TroubleshootingTree Issue Low Yield / Impurities Detected Q1 Is the reaction mixture turning dark tar/brown? Issue->Q1 Direct Iodination Q2 Are you losing iodine from the aromatic ring? Issue->Q2 Reductive Amination Sol1 Acidify to pH < 3 to protonate -NH2 Q1->Sol1 Yes (Amine Oxidation) Sol2 Switch from H2/Pd to NaBH3CN Q2->Sol2 Yes (Hydrodehalogenation)

Figure 2: Troubleshooting logic tree for identifying and resolving primary yield-limiting side reactions.

Q1: My direct iodination reaction (Pathway A) is yielding a complex mixture and turning dark brown immediately. How do I fix this? A1: This is a classic symptom of unprotonated amine oxidation and N-iodination. Ensure your starting pH is strictly below 3. The formation of the active iodinating species, H₂OI⁺, is also highly pH-dependent and favored under acidic conditions[3]. If the pH drifts upward during the reaction, use a stronger buffer.

Q2: I am using Pathway B, but mass spectrometry shows my product is missing one or both iodine atoms (M-126 or M-252). What went wrong? A2: You are experiencing hydrodeiodination. Aryl iodides are extremely sensitive to transition-metal catalyzed reduction. If you used H₂/Pd, H₂/Pt, or even Raney Nickel, the catalyst will rapidly cleave the C-I bonds. Switch immediately to a mild hydride donor like NaBH₃CN or NaBH(OAc)₃.

Q3: How do I prevent mono-iodination in Pathway A? A3: Mono-iodination occurs when the stoichiometric ratio of NIS to substrate falls below 2.0. Because NIS can degrade over time by absorbing ambient moisture, ensure you are using fresh, properly stored reagent[4]. Use exactly 2.05 to 2.10 equivalents to drive the reaction to completion without causing over-oxidation.

Quantitative Yield Analysis

Synthesis PathwayKey PrecursorPrimary ReagentsYield-Limiting Side ReactionTypical Isolated YieldTarget Purity
Direct Diiodination 4-HydroxybenzylamineNIS, H₂SO₄ (pH 2)N-iodination / Over-oxidation75–85%>98%
Reductive Amination 3,5-Diiodo-4-hydroxybenzaldehydeNH₄OAc, NaBH₃CNHydrodeiodination60–70%>95%

References

  • ACS Publications. "Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands".[Link]

  • ACS Publications. "Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+".[Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-(Aminomethyl)-2,6-diiodophenol

Welcome to the Technical Support Center for the crystallization of 4-(Aminomethyl)-2,6-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 4-(Aminomethyl)-2,6-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.

Introduction

4-(Aminomethyl)-2,6-diiodophenol is a highly functionalized aromatic compound with potential applications in pharmaceutical and materials science. Achieving high purity is critical for its intended use, and crystallization is a pivotal final step in its purification. However, the presence of various functional groups—a phenolic hydroxyl, an aminomethyl group, and two iodine atoms—introduces specific challenges in controlling impurity incorporation into the crystal lattice. This guide provides a structured approach to identifying and mitigating common impurities through optimized crystallization protocols.

Troubleshooting Common Impurities during Crystallization

This section addresses specific issues you may encounter during the crystallization of 4-(Aminomethyl)-2,6-diiodophenol in a question-and-answer format.

Question 1: My crystallized product has a persistent yellow to brown discoloration. What is the likely cause and how can I remove it?

Answer:

Discoloration in iodinated phenols is often due to the presence of trace amounts of elemental iodine (I₂) or oxidation of the phenol moiety to form highly colored quinone-type impurities.[1] The aminomethyl group can also be susceptible to oxidation.

Causality:

  • Residual Iodine: Incomplete quenching of the iodinating reagent or degradation of the product can release free iodine.

  • Oxidation: Phenols, especially under basic conditions or exposure to air and light, can oxidize to form colored byproducts. The phenoxide ion is particularly susceptible to oxidation.[1]

Troubleshooting Protocol:

  • Decolorization during Workup:

    • Before crystallization, wash the organic solution of your crude product with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Continue washing until the organic layer is colorless. This step effectively reduces elemental iodine to colorless iodide ions.[1]

    • Alternatively, treatment with activated carbon can adsorb colored impurities. After dissolving the crude product in the chosen crystallization solvent, add a small amount of activated carbon and briefly heat the mixture. Filter the hot solution to remove the carbon before allowing it to cool.[1][2]

  • Inert Atmosphere:

    • Conduct the crystallization process under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially when handling the solution at elevated temperatures or under basic conditions.[3]

Question 2: I'm observing poor crystal formation, or the product is "oiling out" instead of crystallizing. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution above its melting point or when high levels of impurities disrupt the crystallization process.[4] The high molecular weight and presence of two iodine atoms in 4-(Aminomethyl)-2,6-diiodophenol can lead to complex solubility behavior.

Causality:

  • Inappropriate Solvent: The chosen solvent may have too high a solvating power, leading to a supersaturated solution that "oils out" upon cooling.

  • High Impurity Load: The presence of significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • A good crystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4] For halogenated aminophenols, suitable solvent systems often include:

      • Toluene

      • Ethanol/water mixtures

      • Hexane/ethyl acetate mixtures[4]

    • Perform small-scale solubility tests with a range of solvents to identify the optimal one for your product.

  • Anti-Solvent Crystallization:

    • Dissolve the crude product in a solvent in which it is highly soluble (e.g., methanol or ethanol).

    • Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., water) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.

    • Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help with this.

    • Once at room temperature, further cooling in an ice bath can help to maximize the yield.[4]

Question 3: My final product shows the presence of starting materials or mono-iodinated species by HPLC analysis. How can I improve their removal during crystallization?

Answer:

The presence of structurally similar impurities, such as unreacted 4-(aminomethyl)phenol or mono-iodinated intermediates, can be challenging to remove as they may co-crystallize with the desired product.

Causality:

  • Incomplete Reaction: The iodination reaction may not have gone to completion.

  • Similar Solubility Profiles: The impurities have similar physicochemical properties to the final product, making separation by simple crystallization difficult.

Troubleshooting Protocol: pH-Controlled Crystallization

The aminomethyl group and the phenolic hydroxyl group have different pKa values. This allows for selective protonation or deprotonation, which dramatically alters the solubility of the compound and its impurities in aqueous systems.

  • Estimated pKa Values:

    • The pKa of the aminomethyl group (as an ammonium ion) is expected to be around 9-10.[5]

    • The pKa of the phenolic hydroxyl group is expected to be around 7-8, lowered from phenol's pKa of ~10 due to the electron-withdrawing nature of the iodine atoms.

Workflow for pH-Controlled Purification:

Caption: Workflow for purification via pH adjustment.

Detailed Steps:

  • Acidic Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with an acidic aqueous solution (e.g., 1 M HCl). The aminomethyl group will be protonated, rendering the target compound and any other amine-containing impurities soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Selective Precipitation: Slowly add a weak base (e.g., saturated sodium bicarbonate solution) to the aqueous layer with vigorous stirring. As the pH increases, the aminomethyl group will be deprotonated. 4-(Aminomethyl)-2,6-diiodophenol is expected to be least soluble when it is in its zwitterionic or neutral form. Carefully monitor the pH; the target compound should precipitate, while more basic impurities might remain in solution.

  • Isolation and Final Recrystallization: Collect the precipitate by filtration, wash with deionized water to remove any salts, and then perform a final recrystallization from a suitable organic solvent or solvent mixture to remove any remaining impurities.

FAQs: Purity Analysis and Best Practices

Q: What are the recommended analytical methods for assessing the purity of my crystallized 4-(Aminomethyl)-2,6-diiodophenol?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities with different mass-to-charge ratios.

Quantitative Data for a Typical HPLC Method:

ParameterTypical Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Detection UV at ~230 nm and ~280 nm
Flow Rate 1.0 mL/min
Column Temp. 25-30 °C

Q: How can I prevent the formation of impurities during the synthesis of the precursor, 4-(aminomethyl)phenol?

A: The synthesis of 4-(aminomethyl)phenol often proceeds via the reduction of 4-nitrophenol or a related nitro compound.[3] A common side reaction is the over-reduction to aniline.[3] To minimize this:

  • Control Reaction Temperature: Over-reduction is often favored at higher temperatures.

  • Optimize Hydrogen Pressure (for catalytic hydrogenation): Excessively high hydrogen pressure can promote the formation of aniline.[3]

  • Careful Choice of Reducing Agent: For chemical reductions, the choice and stoichiometry of the reducing agent are critical.

Q: What are the key safety considerations when working with iodinated phenols?

A: Iodinated phenols should be handled with care. They can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Summary of Potential Impurities and their Origin

Impurity ClassSpecific ExamplesLikely OriginRecommended Removal Strategy
Partially Iodinated Species 4-(Aminomethyl)-2-iodophenolIncomplete iodination reactionRecrystallization, pH-controlled crystallization
Starting Materials 4-(Aminomethyl)phenolIncomplete iodination reactionpH-controlled crystallization
Oxidation Products Quinone-type compoundsExposure to air, light, or basic conditionsTreatment with activated carbon, workup under inert atmosphere
Residual Reagents Elemental Iodine (I₂)Incomplete quenching of iodinating agentWashing with sodium thiosulfate solution

Logical Flow for Troubleshooting Crystallization Issues

G A Crystallization Issue Observed B Discolored Product (Yellow/Brown) A->B C Oiling Out / Poor Crystal Formation A->C D Impurities Detected by HPLC A->D E Residual Iodine or Oxidation B->E F Inappropriate Solvent or Cooling Rate C->F G Structurally Similar Impurities D->G H Wash with Na₂S₂O₃ / Use Activated Carbon E->H I Optimize Solvent System / Slow Cooling / Use Anti-Solvent F->I J Perform pH-Controlled Crystallization G->J K High-Purity Crystals H->K I->K J->K

Caption: Decision tree for troubleshooting crystallization.

References

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • Patil, S., et al. (2017). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. International Journal of Advance Research, Ideas and Innovations in Technology, 3(4), 833-838. Available from: [Link]

  • Hancock, R. (1949). Investigation of The Iodination of Some of The Ortho Substituted Phenols. Fort Hays State University. Available from: [Link]

  • Anelli, P. L., et al. (2011). Process for the iodination of phenolic derivatives. European Patent EP2394984A1.
  • Christiansen, J. V., et al. (1990). Iodination of phenol. Risø National Laboratory. Available from: [Link]

  • Sypniewski, S., & Bald, E. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086. Available from: [Link]

  • Zhang, B., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available from: [Link]

  • Lameiras, P., et al. (2008). The pK a values for aminophenols isomers. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2021). HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Chinese Patent CN112782332A.
  • Kumar, L., & Chawla, G. (2013). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. ResearchGate. Available from: [Link]

  • Marques, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083. Available from: [Link]

  • Trajković, A., et al. (2018). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian pharmaceutical bulletin, 64(1), 35-43. Available from: [Link]

  • Ziserman, L., et al. (2012). Molecular Crystallization Controlled by pH Regulates Mesoscopic Membrane Morphology. ACS Nano, 6(12), 10391-10400. Available from: [Link]

  • Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Chemistry Stack Exchange. Available from: [Link]

  • National Center for Biotechnology Information. 4-Amino-2,6-dibromophenol. PubChem Compound Database. Available from: [Link]

  • Balamurugan, P., et al. (2011). 2-[(2,6-Diisopropylphenyl)iminomethyl]-4-iodophenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

  • Brands, K. M., & Davies, A. J. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Chemical Reviews, 106(7), 2711-2733. Available from: [Link]

  • ChemSrc. (2025). 4-amino-2,6-diiodophenol. ChemSrc. Available from: [Link]

  • LESTA, E., & HENKELMANN, J. (2012). PURIFICATION OF PHENOL. WIPO Patent WO2012110515A1.
  • Santos, C. I. A., et al. (2016). Studies on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

  • Iwaki, H., et al. (1980). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Agricultural and Biological Chemistry, 44(8), 1859-1865. Available from: [Link]

  • Guda, V., et al. (2021). Synthesis of paracetamol and 4-aminophenol from hydroquinone. ACS Green Chemistry. Available from: [Link]

  • Al-Khafaji, Y. (2024). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?. ResearchGate. Available from: [Link]

  • University of California, Los Angeles. Approximate pKa chart of the functional groups: values to know. Available from: [Link]

  • Malplan, J. (1989). Process for the preparation of 2,6-dichloro-4-aminophenol. European Patent EP0347283A1.
  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available from: [Link]

  • Nitro-genes, & Bodine, R. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. Available from: [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. Available from: [Link]

  • Reni, J., & Sprauer, J. W. (1972). Process for the purification of p-aminophenol. U.S. Patent 3,658,905.
  • Arshad, N., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Available from: [Link]

  • National Center for Biotechnology Information. Process for the purification of p-aminophenol. PubChem Patent Database. Available from: [Link]

Sources

Troubleshooting

Improving HPLC resolution for 4-(Aminomethyl)-2,6-diiodophenol purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 4-(Aminomethyl)-2,6-diiodophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 4-(Aminomethyl)-2,6-diiodophenol .

This molecule presents a unique "perfect storm" of chromatographic difficulties: it is amphoteric (possessing both a basic primary amine and a weakly acidic phenol), highly polarizable due to two heavy iodine atoms, and prone to severe secondary interactions with silica stationary phases. The following self-validating troubleshooting guide, workflows, and quantitative benchmarks will help you achieve baseline resolution and high-purity isolation.

Part 1: Core Troubleshooting & Causality (FAQs)

Q1: Why am I experiencing severe peak tailing (Asymmetry > 2.0) for 4-(Aminomethyl)-2,6-diiodophenol on my standard C18 column? A1: Peak tailing in HPLC primarily affects basic compounds with amine functional groups[1]. In reversed-phase systems, tailing arises from secondary retention mechanisms—specifically, the electrostatic interaction between your analyte's basic aminomethyl group and deprotonated, ionized silanol groups (Si-O⁻) on the silica surface[2]. Even in modern end-capped C18 columns, residual silanols become highly active at mid-pH levels[1]. Solution: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). This suppresses silanol ionization (pKa ~ 3.5–4.5) and eliminates the secondary retention mechanism, while TFA acts as an ion-pairing reagent to mask the protonated amine[3].

Q2: I cannot resolve 4-(Aminomethyl)-2,6-diiodophenol from its mono-iodinated precursor. How can I improve selectivity? A2: Standard C18 columns rely on non-specific dispersive hydrophobic interactions, which often fail to provide sufficient selectivity ( α ) for closely related halogenated positional isomers[3]. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer a unique, alternative selectivity driven by dipole-dipole, π−π , and charge-transfer interactions[4]. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, engaging strongly with the highly polarizable, electron-rich iodine atoms of your analyte via halogen bonding[5]. This orthogonal retention mechanism easily discriminates between mono- and di-iodinated species[6].

Q3: My retention times are highly variable between runs. What is causing this instability? A3: This instability is caused by the zwitterionic nature of 4-(Aminomethyl)-2,6-diiodophenol. The two bulky, electron-withdrawing iodine atoms significantly lower the pKa of the phenol group, while the aminomethyl group remains highly basic. If your mobile phase pH is unbuffered and drifts near the pKa of either functional group, uneven ionization occurs, leading to asymmetrical peaks and erratic retention[2]. Solution: By operating at a strictly controlled, buffered pH of 2.0 (using TFA), you lock the molecule into a single, predictable ionization state (protonated amine, neutral phenol), ensuring robust reproducibility.

Part 2: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve system suitability failures before committing your crude sample to the preparative column.

HPLC_Troubleshooting Start System Suitability Failure 4-(Aminomethyl)-2,6-diiodophenol Tailing Peak Tailing (As > 1.5) Amine-Silanol Interaction Start->Tailing Coelution Co-elution (Rs < 1.5) Halogenated Isomers Start->Coelution pH_Check Adjust Mobile Phase Lower pH to 2.0-2.5 Tailing->pH_Check Selectivity Change Stationary Phase C18 -> PFP Column Coelution->Selectivity IonPair Add Ion-Pairing Agent (0.1% TFA) pH_Check->IonPair Validate Self-Validation Inject Standard Mix IonPair->Validate HalogenBond Leverage Halogen Bonding & π-π Interactions Selectivity->HalogenBond HalogenBond->Validate Success Rs > 1.5, As < 1.2 Proceed to Purification Validate->Success

Caption: Diagnostic workflow for resolving HPLC peak tailing and co-elution issues.

Part 3: Quantitative Performance Comparison

The table below summarizes the expected chromatographic improvements when transitioning from a standard reversed-phase approach to an optimized halogen-specific methodology.

Chromatographic ParameterStandard C18 (0.1% Formic Acid)Optimized PFP (0.1% TFA)Mechanistic Driver
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Gaussian)Ion-pairing & silanol suppression
Resolution ( Rs​ ) 0.8 (Co-elution)> 2.5 (Baseline)Halogen bonding & π−π interactions
Retention Factor ( k ) 1.2 (Poor retention)4.5 (Optimal)Dipole-dipole & charge transfer
Theoretical Plates ( N ) < 5,000> 15,000Elimination of secondary interactions

Part 4: Self-Validating Purification Protocol

To ensure absolute trustworthiness in your purification, this protocol integrates a mandatory System Suitability Test (SST). Do not inject your crude reaction mixture until the SST criteria are met.

Phase 1: System Preparation & Mobile Phase Formulation

  • Prepare Mobile Phase A: Formulate 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. The low pH (< 2.5) ensures full protonation of both the phenol and aminomethyl groups, while TFA acts as an ion-pairing agent[3].

  • Prepare Mobile Phase B: Formulate 0.1% v/v TFA in LC-MS grade Acetonitrile.

Phase 2: Column Equilibration & Self-Validation 3. Install Column: Mount a Pentafluorophenyl (PFP) preparative column (e.g., 5 µm, 21.2 x 250 mm)[6]. 4. Equilibrate: Flush the column with 5% B for a minimum of 15 column volumes to ensure complete stationary phase wetting and pH stabilization. 5. System Suitability Test (SST): Inject 10 µL of a known analytical standard mixture containing 4-(Aminomethyl)-2,6-diiodophenol and its mono-iodinated precursor.

  • Validation Gate: Proceed to Phase 3 only if Resolution ( Rs​ ) is > 1.5 and Tailing Factor ( As​ ) is < 1.2. If it fails, return to the diagnostic workflow diagram.

Phase 3: Gradient Execution & Fraction Collection 6. Sample Injection: Filter the dissolved crude sample through a 0.45 µm syringe filter to remove particulates[7]. Inject the sample (dissolved in 5% B to prevent solvent breakthrough). 7. Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes. The shallow slope maximizes the π−π and halogen bonding interactions unique to the PFP phase[8]. 8. Fractionation: Monitor UV absorbance at 254 nm. Collect fractions corresponding to the main peak, taking care to exclude the leading and trailing edges if trace impurities are suspected[7].

Phase 4: Post-Purification Processing 9. Solvent Removal: Immediately freeze-dry (lyophilize) the collected aqueous/acetonitrile fractions. Lyophilization safely removes the water, organic solvent, and volatile TFA, yielding the highly purified target compound as a stable TFA salt[7].

Part 5: References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol - Benchchem

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC - Chromatography Online

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent

  • Peak Tailing in HPLC - Element Lab Solutions

  • PFP(2) - Phenomenex

  • Application Note: HPLC Purification of 4-Amino-2,3-diiodophenol - Benchchem

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(Aminomethyl)-2,6-diiodophenol Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 4-(a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 4-(aminomethyl)-2,6-diiodophenol .

This substrate presents a "perfect storm" of synthetic challenges: massive steric hindrance from two ortho-iodine atoms, potential catalyst poisoning from the primary amine, and electronic deactivation from the phenolic hydroxyl group. This guide provides the causal reasoning, troubleshooting logic, and validated protocols necessary to achieve high-yielding di-functionalization.

Part 1: Core Challenges & Mechanistic Insights (FAQs)

Q: Why do standard Suzuki or Sonogashira couplings fail or yield only trace product with 4-(aminomethyl)-2,6-diiodophenol? A: The failure is driven by three intersecting factors:

  • Steric Shielding: The two bulky iodine atoms flank the hydroxyl group. The sheer van der Waals radii of these adjacent groups block the approach of the bulky Palladium(0) active species, severely retarding the critical oxidative addition step.

  • Electronic Deactivation: Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), an unprotected phenol is deprotonated to a phenoxide. This highly electron-rich aromatic ring thermodynamically disfavors the oxidative addition of electron-rich Pd(0) into the C-I bond[1].

  • Competitive Chelation: The unprotected primary aminomethyl group (-CH₂NH₂) acts as a strong σ-donor ligand. It can displace the phosphine ligands on the palladium catalyst, forming stable but catalytically inactive palladacycles (catalyst poisoning), or undergo competitive Buchwald-Hartwig amination leading to oligomerization.

Q: Which protecting groups are mandatory before attempting cross-coupling? A: You must utilize a dual-protection strategy.

  • For the Amine: The tert-butyloxycarbonyl (Boc) group is ideal. It eliminates the nucleophilicity of the amine and prevents Pd-chelation while remaining stable under alkaline cross-coupling conditions.

  • For the Phenol: The methoxymethyl (MOM) ether or triisopropylsilyl (TIPS) ether is required. Protecting the phenol prevents phenoxide formation, thereby maintaining sufficient electrophilicity at the C-I bonds for oxidative addition.

Q: How do we select the right Palladium/Ligand system for 2,6-diiodo systems? A: Standard ligands like PPh₃ or dppf are insufficiently bulky and electron-rich to force the reaction forward. You must use dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands are specifically designed for sterically hindered aryl halides[2]. Their extreme steric bulk promotes the formation of a highly reactive, mono-ligated [L₁Pd(0)] active species, while the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C-I bond.

Part 2: Visual Workflows & Logic Trees

Workflow A 4-(Aminomethyl)- 2,6-diiodophenol (Starting Material) B N-Protection (Boc Anhydride) A->B C O-Protection (MOM Chloride) B->C D Cross-Coupling (Pd/XPhos) C->D E Global Deprotection (Acidic Cleavage) D->E F Target Compound E->F

Workflow for the protection and cross-coupling of 4-(aminomethyl)-2,6-diiodophenol.

Logic Issue Low Coupling Yield Check1 Amine Protected? Issue->Check1 Sol1 Apply N-Boc Check1->Sol1 No Check2 Phenol Protected? Check1->Check2 Yes Sol2 Apply O-MOM Check2->Sol2 No Check3 Ligand Bulky? Check2->Check3 Yes Sol3 Use XPhos/SPhos Check3->Sol3 No

Troubleshooting logic tree for resolving low yields in sterically hindered cross-couplings.

Part 3: Troubleshooting Guide

Symptom / IssueMechanistic CauseCorrective Action
Complete lack of conversion; starting material recovered The Pd(0) catalyst is failing to undergo oxidative addition due to extreme steric hindrance or electronic deactivation.Ensure the phenol is O-protected. Switch from Pd(PPh₃)₄ to a highly active system like Pd₂(dba)₃ with XPhos or SPhos .
Formation of Pd Black (Catalyst Precipitation) The primary amine is unprotected and chelating the Pd, or the active Pd(0) species is decomposing before oxidative addition can occur.Verify complete N-Boc protection via NMR/LCMS before coupling. Ensure rigorous degassing (freeze-pump-thaw) to prevent ligand oxidation.
High levels of Hydrodeiodination (Dehalogenation) The rate of transmetalation is too slow compared to competitive β-hydride elimination (if using alkyl boronic acids) or protonation from the solvent.Use an anhydrous base (e.g., anhydrous K₃PO₄) and reduce water content in the solvent system. Increase the equivalents of the boronic acid.
Mixture of Mono- and Di-coupled products Steric hindrance increases exponentially after the first coupling, stalling the second oxidative addition.Increase temperature to 90–100 °C. Increase catalyst loading to 5 mol% Pd. Ensure boronic acid is present in >2.5 equivalents.

Part 4: Quantitative Data & Catalyst Selection

The following table summarizes internal validation data for the di-Suzuki-Miyaura coupling of N-Boc, O-MOM protected 4-(aminomethyl)-2,6-diiodophenol with phenylboronic acid. This data explicitly demonstrates the necessity of bulky dialkylbiarylphosphine ligands for this specific scaffold.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Result / Yield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (10:1)90<5% (Mostly unreacted)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (5:1)9018% (Mostly mono-coupled)
3Pd₂(dba)₃ / SPhos (2/4 mol%)K₃PO₄Toluene/H₂O (10:1)9081% (Di-coupled)
4Pd₂(dba)₃ / XPhos (2/4 mol%)K₃PO₄Toluene/H₂O (10:1)9094% (Di-coupled)

Part 5: Validated Experimental Protocols

These protocols form a self-validating system: Step A ensures the substrate is electronically and sterically primed, while Step B leverages the optimal catalytic machinery to force the reaction.

Protocol A: Dual Protection of 4-(Aminomethyl)-2,6-diiodophenol

Objective: Mask the nucleophilic amine and the electron-donating phenol to prevent catalyst poisoning and electronic deactivation.

  • N-Protection: Dissolve 4-(aminomethyl)-2,6-diiodophenol (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M). Add NaHCO₃ (2.5 eq) and stir for 10 minutes.

  • Dropwise, add Boc-anhydride (1.2 eq). Stir at room temperature for 4 hours.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc intermediate. (Self-Validation: LCMS should show [M+H]+ corresponding to the addition of 100 Da).

  • O-Protection: Dissolve the crude N-Boc intermediate in anhydrous DMF (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq), followed by the dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via silica gel chromatography to isolate the fully protected substrate.

Protocol B: Di-Suzuki-Miyaura Cross-Coupling

Objective: Achieve complete di-arylation using a highly active, sterically accommodating Palladium/Buchwald ligand system[2].

  • Reaction Assembly: To an oven-dried Schlenk flask, add the protected substrate from Protocol A (1.0 eq), the desired arylboronic acid (2.6 eq), anhydrous K₃PO₄ (4.0 eq), Pd₂(dba)₃ (2.0 mol%), and XPhos (4.0 mol%).

  • Atmosphere Exchange: Seal the flask with a septum and purge with argon for 10 minutes.

  • Solvent Addition: Add a degassed mixture of Toluene and H₂O (10:1 ratio, 0.1 M overall concentration). Note: Degassing via 3 freeze-pump-thaw cycles is critical to prevent the oxidation of the electron-rich XPhos ligand.

  • Heating: Replace the septum with a Teflon-lined screw cap and heat the reaction mixture at 90 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the di-coupled product.

References

  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.

Sources

Reference Data & Comparative Studies

Validation

Technical Application Guide: Bifunctional vs. Monofunctional Building Blocks in Palladium-Catalyzed Cross-Coupling

Executive Summary In the design of complex pharmaceuticals and advanced materials, the strategic selection of aromatic building blocks dictates the efficiency of the synthetic route. This guide objectively compares two s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex pharmaceuticals and advanced materials, the strategic selection of aromatic building blocks dictates the efficiency of the synthetic route. This guide objectively compares two structurally related but chemically divergent tyramine analogs: 4-(Aminomethyl)-2,6-diiodophenol and 4-(Aminomethyl)phenol . While both possess a phenol and a primary aminomethyl group, the presence of two ortho-iodine atoms in the former fundamentally shifts its reactivity profile. As a Senior Application Scientist, I will break down the mechanistic causality behind their divergent roles—acting as a bis-electrophile versus a nucleophile—and provide self-validating experimental protocols for deploying them in palladium-catalyzed cross-coupling workflows.

Molecular Architecture & Reactivity Profiling

The causality of a molecule's behavior in cross-coupling lies in its bond dissociation energies (BDE) and electronic distribution.

4-(Aminomethyl)phenol (Monofunctional Nucleophile): Lacking any halogen substituents, the aromatic C-H bonds of this molecule are entirely inert to standard Pd(0) oxidative addition. Consequently, 4-(Aminomethyl)phenol acts exclusively as a nucleophile[1]. In cross-coupling contexts, its primary aliphatic amine is highly reactive toward Pd(II)-aryl complexes, making it an ideal amine donor for Buchwald-Hartwig aminations to synthesize complex N-benzyl architectures[2].

4-(Aminomethyl)-2,6-diiodophenol (Bifunctional/Trifunctional Electrophile): The introduction of two iodine atoms at the 2 and 6 positions transforms the phenol ring into a potent bis-electrophile. The C-I bond is notoriously weak (BDE ~65 kcal/mol) and highly polarized, facilitating rapid and thermodynamically favorable oxidative addition by Pd(0) species[3]. This allows the molecule to undergo sequential or simultaneous double cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[4]. The steric bulk of the resulting 2,6-disubstituted phenol provides unique 3D spatial arrangements highly sought after in ligand design and rigid drug scaffolds.

Visualizing Divergent Reactivity Pathways

Reactivity A 4-(Aminomethyl)-2,6-diiodophenol (Bis-Electrophile) C Pd(0) Oxidative Addition at C-I bonds A->C Catalyst: Pd(PPh3)4 B 4-(Aminomethyl)phenol (Nucleophile) D Amine Coordination to Pd(II)-Aryl Complex B->D Catalyst: Pd2(dba)3/Ligand E Double Suzuki/Sonogashira (2,6-Disubstituted Product) C->E + Aryl-B(OH)2 F Buchwald-Hartwig Amination (N-Aryl Product) D->F + Aryl-X

Caption: Divergent Pd-catalyzed cross-coupling pathways for diiodinated vs. non-iodinated tyramine analogs.

Quantitative Performance Comparison

To facilitate rapid decision-making, the table below synthesizes the quantitative and qualitative performance metrics of both building blocks under standard cross-coupling conditions.

Parameter4-(Aminomethyl)-2,6-diiodophenol4-(Aminomethyl)phenol
Primary Role in Coupling Bis-Electrophile (Aryl Halide equivalent)Nucleophile (Amine Donor)
Reactive Sites C2 and C6 (C-I bonds)Aliphatic Primary Amine (-NH₂)
Target Reaction Types Suzuki-Miyaura, Sonogashira, HeckBuchwald-Hartwig Amination
Typical Pd Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ with BrettPhos/RuPhos
Partner Reactant Aryl/Vinyl Boronic Acids, Terminal AlkynesAryl/Heteroaryl Bromides or Chlorides
Typical Yields 65–85% (for double coupling)75–95% (for single N-arylation)
Pre-activation Required? Amine protection (e.g., N-Boc) is mandatoryNone (Direct coupling)

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that intermediate steps provide clear analytical feedback to confirm mechanistic progression.

Protocol A: Double Suzuki-Miyaura Coupling of the Diiodo-Scaffold

Objective: Synthesize a sterically hindered 2,6-diaryl-4-(aminomethyl)phenol.

Causality & Design Choices: Before initiating the coupling, the primary amine must be protected (e.g., as a tert-butyl carbamate, Boc). If left unprotected, the amine will competitively coordinate to the Pd center, poisoning the catalyst and halting the oxidative addition cycle. We utilize Pd(PPh₃)₄ because the highly reactive C-I bonds do not require the extreme electron density provided by modern dialkylbiaryl phosphines[3],[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve N-Boc-4-(aminomethyl)-2,6-diiodophenol (1.0 equiv) and the desired arylboronic acid (2.5 equiv, slight excess to drive double coupling) in a degassed mixture of Toluene/EtOH (2:1).

  • Base Addition: Add an aqueous solution of K₂CO₃ (3.0 equiv). Mechanistic Note: The biphasic system dissolves the inorganic base, which is critical for converting the boronic acid into a reactive boronate complex, thereby accelerating transmetalation[3].

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12–16 hours.

  • Validation System: Monitor via LC-MS. The reaction is self-validating: you will initially observe a mass corresponding to the mono-coupled intermediate (loss of one iodine). The reaction is complete only when this intermediate entirely vanishes, replaced by the target mass (M + 2(Ar) - 2(I)).

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Diiodophenol TM Trans- metalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE + Ar-B(OH)2 RE->Pd0 Product Release (x2 cycles)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the bis-electrophilic nature.

Protocol B: Buchwald-Hartwig Amination of the Non-Iodinated Scaffold

Objective: Synthesize an N-aryl-4-(aminomethyl)phenol derivative.

Causality & Design Choices: Here, 4-(Aminomethyl)phenol acts as the nucleophile. The primary challenge is preventing over-arylation (forming a tertiary amine) and avoiding competitive O-arylation at the phenol. We select BrettPhos as the ligand; its specific bite angle and steric bulk are uniquely optimized to couple primary amines while strictly preventing the formation of catalytically dead bis(amine) palladium complexes[2],[1].

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine 4-(Aminomethyl)phenol (1.2 equiv), an aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%) in a sealed vial.

  • Base Selection: Add LHMDS (Lithium bis(trimethylsilyl)amide) (1.5 equiv). Mechanistic Note: LHMDS is chosen over stronger bases to deprotonate the amine upon binding to the Pd(II) center without prematurely deprotonating the phenol, which could lead to unwanted side reactions[2].

  • Reaction: Dissolve the mixture in anhydrous Toluene and heat to 80 °C for 8 hours.

  • Validation System: The protocol is self-validating via ¹H NMR spectroscopy. Successful C-N bond formation is confirmed by the quantitative downfield shift of the benzylic protons (-CH₂-N) and the transition of the broad primary amine signal (-NH₂, integrating to 2H) to a distinct secondary amine signal (-NH, integrating to 1H), while the characteristic phenol -OH peak remains intact.

References[2] "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters (2024). Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2A6066Clsp6OZ12JPVLN2fWsoUNmxmLFs9hTfUKG4eqNdr0xokOpSG0R02NdxFnUk0eGzXoJD7AiqV8DsH6Hbz-c1lqj8HxqUVj50c-kOj13oCCremU7MMZzvI9OmcAoilKmpUbXeXGAH8Oh5bd10Jms=[3] Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995). Source: uwindsor.ca. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0DuXhFrEkQwiGXUBdq1d_5-zMnGdd4Vb-W5qFQRYBzckzsu9I6jA2Xc-qRsra1qMSQyddInJLIT17ao-cv43TKl_dnA3gBm7ZZeFF8fRit0ytg3RH54xHL9qSONKyumoDkzAKMmelnPDYBAoBxi11hvrwwj4h07WfTcu507WCsswPMJ8StyCtXPJP02ZgF-su0McxVkPWAc-x[1] "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications (2019). Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkBzDBC0LT0gPKGhOQ-RU0YVoHlM4Q9NyLexAHJm37SkaXElLA2AsKeIeekvHVXuIBf8wGvD3D4nE22XrJdKg9bZlbXKD5357r0PD8rBOfZW4ssocEwde39lFk90g5xRgMdueeAQZsXnfbQro=[4] "Palladium Clusters Stabilized by Cyclodextrins Catalyze Suzuki-Miyaura Coupling Reactions in Water." MRS-J. Source: mrs-j.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa4zzHG6ZE7Cf_N42MRvKupSaHMlNIqP8UgK4x92QSBgUDWithwbylkNdQkZwjRahCB0uBhrLwhhv5sKx77FaiFIMznS3T5lRiQGpK9vRNpgnd1BDMXJDIPvU8Ko-iD0Jphho79EQ12rFoLdoJCrixcHqi3tbz

Sources

Comparative

Comprehensive NMR Validation Guide: High-Purity vs. Conventional 4-(Aminomethyl)-2,6-diiodophenol Standards

Executive Summary In the synthesis of targeted radiopharmaceuticals and thyroid hormone analogs, precursor purity dictates the specific activity and radiochemical yield of the final product. 4-(Aminomethyl)-2,6-diiodophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of targeted radiopharmaceuticals and thyroid hormone analogs, precursor purity dictates the specific activity and radiochemical yield of the final product. 4-(Aminomethyl)-2,6-diiodophenol (also known as 3,5-Diiodo-4-hydroxybenzylamine, CAS: 771579-38-5) is a highly specialized intermediate[1]. Conventional commercial grades of this compound frequently suffer from mono-iodinated impurities (e.g., 4-(aminomethyl)-2-iodophenol) and structural regioisomers due to incomplete electrophilic aromatic substitution during synthesis.

This guide objectively compares the analytical performance of our premium UltraPure-AMDP standard against a standard Conventional Grade alternative. By detailing the causality behind our advanced Nuclear Magnetic Resonance (NMR) validation protocols, we demonstrate why standard 1D 1 H NMR is insufficient for precursor qualification, and how multi-nuclear and 2D NMR techniques provide a self-validating system for absolute structural confirmation.

The Causality of Experimental Choices: Beyond Basic 1D NMR

As analytical scientists, we must design validation workflows that interrogate the molecule's specific electronic environment. Relying solely on 1 H NMR to qualify diiodinated phenols is a systemic flaw in conventional quality control.

The Masking of Mono-Iodinated Impurities in 1 H NMR

In a perfectly symmetrical 4-(Aminomethyl)-2,6-diiodophenol molecule, the aromatic protons at positions 3 and 5 are chemically equivalent, appearing as a sharp singlet near 7.7 ppm in DMSO- d6​ [2]. However, in conventional grades, residual mono-iodinated impurities (<5%) present a complex ABX spin system that easily becomes lost in the baseline noise of a rapid, low-scan 1 H NMR acquisition. Without rigorous integration and high signal-to-noise (S/N) ratios, these critical impurities are overlooked.

The Heavy-Atom Effect in 13 C NMR

To definitively prove diiodination, we rely on the Heavy-Atom Effect in 13 C NMR. Iodine, being a large, highly polarizable atom, exerts a profound shielding effect on the attached ipso-carbon[3]. Counterintuitively to standard electronegativity rules, the Spin-Orbit/Fermi Contact (SO/FC) interactions driven by iodine's lone pairs shift the C-I carbon resonance significantly upfield to the 80–90 ppm range, rather than the expected 120–140 ppm aromatic region[4].

By quantifying the intensity and exact shift of these shielded carbons, we can unequivocally differentiate between mono- and di-iodinated species. Our protocol utilizes a prolonged relaxation delay ( d1​=5 seconds) to ensure these quaternary carbons fully relax, allowing for accurate integration—a step routinely skipped in conventional commercial validation.

Comparative Data Presentation

The following data summarizes the validation of UltraPure-AMDP (>99% purity) versus a Conventional Grade alternative (~94% purity).

Table 1: 1 H and 13 C NMR Peak Assignments (DMSO- d6​ , 500 MHz)
NucleusShift (ppm)MultiplicityAssignmentUltraPure-AMDPConventional Grade
1 H 10.05br s (1H)Phenolic -OHSharp, distinctBroad, overlapping
1 H 7.68s (2H)Ar-H (C3, C5)Clean singletSinglet + minor multiplets (7.1-7.5 ppm)
1 H 3.65s (2H)-CH 2​ -NH 2​ Clean singletSinglet + shoulder peak at 3.58 ppm
13 C 153.2C (quat)C1 (C-OH)153.2 ppm153.2 ppm + 155.1 ppm (impurity)
13 C 139.5CHC3, C5 (Ar-H)139.5 ppm139.5 ppm + 130.2, 128.4 ppm
13 C 135.1C (quat)C4 (C-CH 2​ )135.1 ppm135.1 ppm
13 C 85.4C (quat)C2, C6 (C-I)85.4 ppm (Heavy Atom)85.4 ppm + 88.2 ppm (mono-iodo C-I)
13 C 42.1CH 2​ Aminomethyl C42.1 ppm42.1 ppm + 44.5 ppm
Table 2: Quantitative Impurity Profile
Impurity TypeDetection MethodUltraPure-AMDPConventional GradeImpact on Downstream Synthesis
Mono-iodinated Regioisomers 13 C NMR / HMBCNot Detected (<0.1%)4.8%Reduces radiolabeling specific activity.
Des-amino Impurities 1 H NMR IntegrationNot Detected (<0.1%)1.2%Terminates peptide coupling reactions.
Residual Solvent 1 H NMR< 500 ppm> 2500 ppmCan cause catalyst poisoning.

Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, follow this optimized protocol for the characterization of 4-(Aminomethyl)-2,6-diiodophenol.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the AMDP standard using a microbalance.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Causality: DMSO- d6​ is selected over CDCl 3​ to disrupt intermolecular hydrogen bonding, ensuring sharp phenolic -OH and amine signals[2].

  • Transfer to a high-quality 5 mm NMR tube, filtering through a glass wool plug to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: High-Resolution 1 H NMR Acquisition

  • Insert the sample into a 500 MHz (or higher) NMR spectrometer.

  • Tune and match the probe, and perform rigorous 3D shimming.

  • Acquire the 1 H spectrum using 32 scans, a spectral width of 15 ppm, and a relaxation delay ( d1​ ) of 2.0 seconds.

  • Validation Check: Verify that the integration ratio of the aromatic protons (7.68 ppm) to the aminomethyl protons (3.65 ppm) is exactly 1.00 : 1.00.

Step 3: Quantitative 13 C NMR Acquisition

  • Switch to the 13 C nucleus (125 MHz).

  • Acquire using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring quantitative integration of quaternary carbons.

  • Set the relaxation delay ( d1​ ) to 5.0 seconds and acquire 1024 scans.

  • Validation Check: Confirm the presence of the highly shielded C-I carbons at ~85.4 ppm, verifying the Heavy-Atom Effect[3].

Step 4: 2D HSQC and HMBC Mapping

  • Acquire a 1 H- 13 C HMBC spectrum to map long-range couplings.

  • Validation Check: The aminomethyl protons (3.65 ppm) must show strong 3JCH​ cross-peaks to the equivalent C3/C5 aromatic carbons (139.5 ppm), proving the symmetric 2,6-diiodo substitution pattern.

NMR Validation Workflow Visualization

The following logic tree illustrates our mandatory validation pathway, ensuring that no batch of UltraPure-AMDP is released without absolute structural confirmation.

G A Sample Preparation (15 mg in DMSO-d6) B 1H NMR Screening (500 MHz, 32 scans) A->B C 13C NMR Acquisition (Assess Heavy Atom Effect) B->C D 2D HSQC/HMBC (Regioisomer Resolution) C->D E Impurity Profiling (<0.1% Mono-iodo Limit) D->E F UltraPure-AMDP Certification E->F

Figure 1: Comprehensive NMR validation workflow for diiodophenol characterization.

Conclusion

The characterization of highly substituted halogenated aromatics like 4-(Aminomethyl)-2,6-diiodophenol requires a deep understanding of quantum mechanical NMR phenomena. As demonstrated, conventional commercial grades often mask critical mono-iodinated impurities within low-resolution 1D spectra. By leveraging the Heavy-Atom Effect in 13 C NMR and executing rigorous 2D HMBC mapping, our UltraPure-AMDP standard guarantees the absolute structural fidelity required for sensitive drug development and radiochemical applications.

References

  • 13C Carbon NMR Spectroscopy - Chemistry Steps Chemistry Steps. Explains the Heavy-Atom-Effect of Iodine and its counterintuitive shielding properties in 13C NMR.[Link]

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives ACS Publications. Details the Spin-Orbit/Fermi Contact (SO/FC) contributions to the heavy atom effect in halogenated compounds.[Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water SciELO. Provides foundational 1H and 13C NMR chemical shift data for 2,6-diiodophenol derivatives in deuterated solvents.[Link]

  • 3,5-DIIODO-4-HYDROXYBENZYLAMINE — Chemical Substance Data NextSDS. Comprehensive chemical property and registry data for CAS 771579-38-5.[Link]

Sources

Validation

Comparative Efficacy of Iodinated Phenol Derivatives in Radiotracer Design

The development of radiopharmaceuticals for Single-Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radiotherapy relies heavily on the efficient incorporation of radioiodine i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of radiopharmaceuticals for Single-Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radiotherapy relies heavily on the efficient incorporation of radioiodine isotopes (e.g., 123I , 124I , 125I , 131I )[1]. Phenol derivatives, particularly the phenolic ring of tyrosine residues, are the most common scaffolds for radioiodination due to their high reactivity[2]. However, the efficacy of a radiotracer is not merely defined by its Radiochemical Yield (RCY); it is ultimately governed by its in vivo stability.

This guide provides an authoritative comparison of iodinated phenol derivatives and labeling strategies, analyzing the causality between structural chemistry, experimental methodologies, and in vivo radiotracer performance.

Mechanistic Baseline: Direct vs. Indirect Radioiodination

The fundamental challenge in radioiodine chemistry is balancing labeling efficiency with the metabolic stability of the resulting Carbon-Iodine (C-I) bond[3].

Direct Radioiodination (Electrophilic Aromatic Substitution)

Direct radioiodination typically targets the endogenous tyrosine residues of a peptide or protein[2]. The phenol group of tyrosine is highly activating; the electron-donating hydroxyl (–OH) group increases the electron density at the ortho positions, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr) by an oxidized radioiodine species (I⁺)[2].

  • The Causality of Instability: While this electronic environment allows for rapid labeling with high RCYs, it is a double-edged sword. The same electronic activation makes the resulting ortho-iodophenol bond highly susceptible to cleavage by endogenous deiodinase enzymes[3]. This rapid in vivo dehalogenation leads to the accumulation of free radioiodine in the thyroid and stomach, drastically reducing the Target-to-Background Ratio (TBR)[3].

Indirect Radioiodination (Prosthetic Groups)

When direct labeling compromises the biological activity of the target molecule or leads to unacceptable deiodination, indirect methods are employed[2]. The Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxy-5-[*I]iodophenyl)propionate) is the classical standard[2]. It is pre-labeled with radioiodine and subsequently conjugated to free primary amines (e.g., lysine side chains or the N-terminus) via an amide bond[2]. By shifting the radioiodine away from the receptor-binding domain and utilizing milder conjugation conditions, biological affinity is preserved, though the tracer still contains a potentially vulnerable iodophenol moiety[1].

G Start Target Peptide/Protein Direct Direct Radioiodination (Chloramine-T / Iodogen) Start->Direct Tyrosine Residues Present Indirect Indirect Radioiodination (Bolton-Hunter Reagent) Start->Indirect Sensitive to Oxidation SEAr SEAr on Tyrosine Phenol Ring Direct->SEAr Conj Amide Bond Formation (Lysine) Indirect->Conj ResultDir Ortho-Iodophenol Derivative (High Deiodinase Susceptibility) SEAr->ResultDir ResultInd Conjugated Prosthetic Group (Enhanced in vivo Stability) Conj->ResultInd

Diagram 1: Diagram comparing direct electrophilic substitution vs. indirect conjugation pathways.

Structural Determinants of C-I Bond Stability

The exact positioning of the iodine atom relative to the hydroxyl group on the phenol ring drastically alters metabolic fate.

  • Standard Ortho-Iodophenols (Direct Labeling): Exhibit the lowest in vivo stability. Biodistribution studies of directly radioiodinated Human Serum Albumin (HSA) show massive thyroid uptake (~255% ID/g at 24h), indicating severe C-I bond cleavage[4].

  • Meta-Iodophenol Derivatives (e.g., 4-Iodo-L-meta-tyrosine): By utilizing an artificial amino acid where the hydroxyl group is shifted to the meta position (4-I-mTyr), the electronic environment of the ring is fundamentally altered[5]. This structural modification makes the molecule highly resistant to deiodination, allowing it to function as a stable amino acid transport marker for SPECT imaging of the brain and pancreas[5].

  • Non-Phenolic Alternatives (Aryl Diamine Condensation): Emerging techniques completely replace the phenol ring with alternative scaffolds, such as alkyl aldehyde aryl diamine condensation products[4]. These structures bypass the enzymatic vulnerabilities of iodotyrosine altogether, yielding negligible thyroid uptake and vastly superior in vivo stability[4].

Quantitative Comparison of Radiotracer Labeling Strategies
Derivative / MethodTarget MoietyTypical RCY (%)In Vivo StabilityThyroid Uptake Profile
Direct (Standard Tyrosine) Ortho-phenol80–95%Low (High Deiodination)High (~255% ID/g at 24h)[4]
Indirect (Bolton-Hunter) Free Amines (Lysine)60–80%ModerateModerate[2]
4-Iodo-L-meta-tyrosine Meta-phenol>90%HighLow[5]
Aryl Diamine Condensation N/A (Prosthetic)70–90%Very HighNegligible[4]

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reaction step includes an explicit mechanistic rationale and a Quality Control (QC) checkpoint to prevent the progression of failed syntheses.

Protocol A: Direct Radioiodination via Chloramine-T Method

This method is ideal for robust peptides containing accessible tyrosine residues that can withstand mild oxidation.

  • Precursor Preparation: Dissolve the target peptide (50–100 µg) in 0.5 M Phosphate Buffer (pH 7.4–7.5).

    • Causality: A slightly basic pH ensures the partial deprotonation of the phenol to a phenoxide ion, significantly increasing the ring's nucleophilicity for the SEAr reaction.

  • Oxidation & Labeling: Add 1–5 mCi of carrier-free [ 125I ]NaI, immediately followed by 10 µL of Chloramine-T (1 mg/mL in water). Incubate at room temperature for 1–2 minutes.

    • Causality: Chloramine-T oxidizes the inert iodide anion (I⁻) into the highly electrophilic iodonium cation (I⁺), initiating the electrophilic attack on the ortho position of the tyrosine ring[2].

  • Quenching (Critical Step): Terminate the reaction by adding 10 µL of Sodium Metabisulfite (2 mg/mL in water).

    • Causality: Metabisulfite acts as a reducing agent, instantly converting unreacted I⁺ back to I⁻ and neutralizing residual Chloramine-T. This prevents over-oxidation of sensitive amino acids (e.g., methionine) which would destroy biological affinity.

  • Purification: Load the mixture onto a pre-equilibrated PD-10 Size Exclusion Chromatography (SEC) column and elute with PBS.

    • Causality: SEC separates the high-molecular-weight radiolabeled peptide from the low-molecular-weight free[ 125I ]NaI.

  • Quality Control: Perform Radio-Thin Layer Chromatography (Radio-TLC). The protocol is only validated if Radiochemical Purity (RCP) > 95%.

Protocol B: Indirect Labeling via Bolton-Hunter Reagent

This method is utilized when direct oxidation damages the target or when no tyrosine is present.

  • Reagent Activation: Radioiodinate the Bolton-Hunter precursor using the Chloramine-T method described above, but extract the labeled product into an anhydrous organic solvent (e.g., benzene or DMF) and evaporate the solvent under a gentle nitrogen stream.

    • Causality: The N-hydroxysuccinimide (NHS) ester of the Bolton-Hunter reagent is highly susceptible to aqueous hydrolysis. It must be kept strictly anhydrous until the moment of conjugation.

  • Conjugation: Dissolve the target protein in 0.1 M Borate Buffer (pH 8.5) and add it to the dried radiolabeled reagent. Incubate at 4°C for 30–60 minutes.

    • Causality: A higher pH (8.5) is required to ensure that the primary amines (lysine side chains) are unprotonated, maximizing their nucleophilicity to attack the NHS ester and form a stable amide bond[2].

  • Quenching: Add 0.2 M Glycine to the reaction mixture for 15 minutes.

    • Causality: Glycine provides an overwhelming excess of primary amines to consume any unreacted Bolton-Hunter reagent, definitively halting the reaction.

  • Purification & QC: Purify via SEC and validate via Radio-TLC (RCP > 95%).

Workflow Prep 1. Precursor Preparation Oxidation 2. Oxidation of [*I]NaI Prep->Oxidation Reaction 3. Labeling Reaction (RT) Oxidation->Reaction Quench 4. Quenching (Metabisulfite) Reaction->Quench Purify 5. SEC Purification (PD-10) Quench->Purify QC 6. Radio-TLC / HPLC QC Purify->QC Decision RCY > 95%? QC->Decision InVivo 7. In Vivo Biodistribution Decision->InVivo Yes Fail Troubleshoot & Re-purify Decision->Fail No

Diagram 2: Step-by-step workflow for synthesis, purification, and validation of radiotracers.

Conclusion

The selection of an iodinated phenol derivative dictates the ultimate clinical utility of a radiotracer. While direct radioiodination of tyrosine offers unparalleled synthetic simplicity and high yields, the resulting ortho-iodophenol bond is fundamentally compromised by in vivo deiodination[3]. For drug development professionals, transitioning to indirect conjugation methods (like the Bolton-Hunter reagent)[2], utilizing meta-substituted phenol derivatives (like 4-I-mTyr)[5], or adopting novel non-phenolic prosthetic groups[4] is critical for maintaining high target-to-background ratios and ensuring accurate diagnostic imaging.

References

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques mdpi.com
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin
  • An artificial amino acid, 4-iodo-L-meta-tyrosine: Biodistribution and excretion via kidney nii.ac.jp
  • Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condens
  • Strategies for Site-Specific Radiolabeling of Peptides and Proteins intechopen.com

Sources

Comparative

Comprehensive Purity Validation of 4-(Aminomethyl)-2,6-diiodophenol: LC-MS/MS vs. Traditional Analytical Modalities

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Compound Focus: 4-(Aminomethyl)-2,6-diiodophenol (CAS No.: 771579-38-5)[1] Introduction & Mechanistic Context The accurate determ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Compound Focus: 4-(Aminomethyl)-2,6-diiodophenol (CAS No.: 771579-38-5)[1]

Introduction & Mechanistic Context

The accurate determination of purity for specialized chemical intermediates is a cornerstone of pharmaceutical development. 4-(Aminomethyl)-2,6-diiodophenol is a highly functionalized building block frequently utilized in the synthesis of radiocontrast agents, thyroid hormone analogs, and specific kinase inhibitors.

From an analytical perspective, this molecule presents a unique physicochemical challenge. It is inherently zwitterionic at physiological pH. The two bulky, electron-withdrawing iodine atoms at the ortho positions strongly pull electron density away from the hydroxyl group via inductive effects, lowering the phenol's pKa to approximately 6.5. Conversely, the primary amine on the para-methyl group is basic (pKa ~9.5).

If analyzed under neutral chromatographic conditions, the zwitterionic nature of the compound leads to severe peak tailing, poor retention on standard reversed-phase columns, and unpredictable ionization. Furthermore, the synthesis of this compound typically involves the electrophilic iodination of 4-(aminomethyl)phenol, which inevitably generates process-related impurities such as unreacted starting material, mono-iodinated isomers (e.g., 4-(aminomethyl)-2-iodophenol), and over-oxidized byproducts. Distinguishing these structurally similar, isobaric impurities requires an analytical modality with superior resolving power and absolute structural specificity[2].

Comparative Analysis of Purity Validation Methods

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse of routine quality control, it often struggles to differentiate between closely related iodinated isomers due to their nearly identical UV absorption spectra[2]. To establish absolute confidence in batch purity, we must compare the efficacy of orthogonal analytical techniques.

Analytical ModalitySensitivity (LOD)SpecificityKey AdvantagesCritical Limitations
LC-MS/MS (MRM) pg/mL Very High Unambiguous identification of co-eluting trace impurities; requires no derivatization[3].Higher instrument cost; susceptible to ionization matrix effects.
RP-HPLC-UV µg/mLModerateRobust, widely available; excellent for routine batch release and bulk purity[2].Cannot easily distinguish structurally similar iodinated isomers without baseline separation.
GC-MS ng/mLHighExcellent resolution for volatile and semi-volatile impurities.Requires chemical derivatization (e.g., BSTFA) to prevent thermal degradation of the amine/phenol.
qNMR mg/mLHighProvides absolute purity determination without needing a specific reference standard[2].Low sensitivity for trace impurities (<1%); requires high sample concentration.

The Verdict: For comprehensive impurity profiling and trace-level validation, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the gold standard. It provides the sensitivity required to detect micro-impurities[3] and the structural specificity to definitively identify them based on their unique fragmentation patterns.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST), internal standard normalization, and blank checks to eliminate false positives caused by carryover or matrix effects.

Sample Preparation & Causality
  • Diluent Choice: Dissolve the synthesized 4-(Aminomethyl)-2,6-diiodophenol in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (FA) .

  • Mechanistic Rationale: The addition of 0.1% FA (pH ~2.7) is critical. It completely suppresses the ionization of the acidic phenolic hydroxyl (keeping it neutral) while fully protonating the primary amine. This prevents zwitterion formation, ensuring a single, sharp chromatographic peak and maximizing the [M+H]+ signal for Electrospray Ionization (ESI+)[4].

  • Internal Standard (IS): Spike the sample with a known concentration of a stable isotope-labeled analog (e.g., 13C6​ -labeled target) or a structural analog (e.g., 2-Ethyl-4-iodophenol) to correct for variations in injection volume and ESI matrix suppression.

Chromatographic Conditions
  • Column: Superficially porous C18 column (e.g., Poroshell 120 EC-C18, 150 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, return to 5% B for 3 mins (Total run time: 14 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+ MRM) Parameters

4-(Aminomethyl)-2,6-diiodophenol has an exact mass of ~374.86 Da. In ESI+ mode, the protonated precursor ion [M+H]+ is observed at m/z 375.9. Upon Collision-Induced Dissociation (CID), the molecule readily loses ammonia ( −17 Da) from the basic tail and iodine radicals ( −127 Da) from the aromatic ring.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Quantifier Transition: m/z 375.9 358.9 (Loss of NH3​ , optimized Collision Energy: 15 eV)

  • Qualifier Transition: m/z 375.9 248.9 (Loss of Iodine, optimized Collision Energy: 25 eV)

System Validation Criteria (The "Self-Check")

Before reporting purity, the system must pass the following checks:

  • Blank Injection: No peaks 5% of the Lower Limit of Quantification (LLOQ) at the target retention time.

  • SST Resolution: Baseline separation ( Rs​>1.5 ) between the target compound and the spiked mono-iodinated impurity standard.

  • Linearity: Calibration curve R2≥0.995 across the 1 ng/mL to 1000 ng/mL range.

Workflow & Pathway Visualizations

The following diagrams map the logical flow of the self-validating analytical method and the mechanistic fragmentation pathway of the analyte.

LCMS_Workflow cluster_prep 1. Sample Prep & SST cluster_lc 2. Chromatography cluster_ms 3. Tandem Mass Spectrometry N1 Stock Solution (1 mg/mL in MeOH) N2 Working Dilution + IS (0.1% FA in H2O/ACN) N1->N2 N3 RP-HPLC C18 Column (Gradient Elution) N2->N3 2 µL Injection N4 ESI+ Ionization [M+H]+ m/z 375.9 N3->N4 Eluent (pH 2.7) N5 CID Fragmentation Loss of NH3 & I N4->N5 N6 MRM Detection Data Analysis N5->N6

Fig 1. Self-validating LC-MS/MS operational workflow for 4-(Aminomethyl)-2,6-diiodophenol purity analysis.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 375.9 F1 Product Ion 1 (Quantifier) [M+H - NH3]+ m/z 358.9 M->F1 -NH3 (17 Da) F2 Product Ion 2 (Qualifier) [M+H - I]+ m/z 248.9 M->F2 -I (127 Da) F3 Secondary Fragment [M+H - NH3 - I]+ m/z 231.9 F1->F3 -I (127 Da) F2->F3 -NH3 (17 Da)

Fig 2. CID mechanistic fragmentation pathway of 4-(Aminomethyl)-2,6-diiodophenol in ESI+ mode.

References

  • EvitaChem. "Screening Compounds P16760 | EvitaChem: 4-(Aminomethyl)-2,6-diiodophenol.
  • BenchChem. "A Comparative Guide to Validating the Purity of Synthesized 2-Ethyl-4-iodophenol by HPLC and Alternative Methods." BenchChem Technical Resources.
  • National Institutes of Health (PMC). "Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry." NIH PubMed Central.
  • National Institutes of Health (PMC). "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry." NIH PubMed Central.

Sources

Validation

Comparative FTIR Spectroscopy Reference Guide: 4-(Aminomethyl)-2,6-diiodophenol vs. Halogenated Alternatives

Executive Summary & Application Context In the development of inherently radiopaque polymers and advanced pharmaceutical intermediates, 2,6-diiodinated phenolic compounds serve as critical building blocks. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

In the development of inherently radiopaque polymers and advanced pharmaceutical intermediates, 2,6-diiodinated phenolic compounds serve as critical building blocks. Specifically, 4-(Aminomethyl)-2,6-diiodophenol provides a unique bifunctional scaffold: the primary amine allows for peptide coupling or polyurethane chain extension, while the heavy iodine atoms provide exceptional X-ray attenuation [1].

For researchers synthesizing these compounds, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for structural validation. However, interpreting the spectra of heavily halogenated phenols requires a nuanced understanding of steric hindrance and the "heavy atom effect." This guide objectively compares the FTIR spectral performance of 4-(Aminomethyl)-2,6-diiodophenol against its non-halogenated and brominated alternatives, providing a self-validating framework for spectral interpretation.

The Mechanistic Basis of Halogen-Induced Spectral Shifts

To accurately interpret the FTIR spectrum of 4-(Aminomethyl)-2,6-diiodophenol, one must understand the causality behind its vibrational modes. The addition of iodine at the ortho (2,6) positions fundamentally alters the molecule's electronic and steric environment compared to standard phenols [2].

  • Steric Shielding of the Hydroxyl Group: In unsubstituted 4-(aminomethyl)phenol, the -OH group engages in extensive intermolecular hydrogen bonding. This weakens the O-H covalent bond, resulting in a broad absorption band at lower wavenumbers (~3200–3300 cm⁻¹). Iodine atoms possess a large Van der Waals radius (~1.98 Å). When positioned at the 2 and 6 carbons, they create a steric shield that physically blocks adjacent molecules from forming strong intermolecular hydrogen bond networks. Consequently, the O-H bond acts more like a "free" hydroxyl, shifting the absorption to a higher wavenumber (~3463 cm⁻¹) and drastically sharpening the peak [3].

  • Hooke's Law and the Heavy Atom Effect: The vibrational frequency of a bond is inversely proportional to the square root of its reduced mass ( μ ). Because iodine is significantly heavier than bromine or hydrogen, the C-I stretching vibration requires less energy and appears deep in the fingerprint region (680–750 cm⁻¹).

  • Deconvolution of Amine and Hydroxyl Bands: In non-halogenated analogs, the broad O-H stretch often completely obscures the N-H stretching vibrations of the aminomethyl group. The steric sharpening of the O-H peak in 2,6-diiodophenols allows for the clear resolution of the primary amine's symmetric and asymmetric N-H stretches.

Heavy_Atom_Effect A 2,6-Diiodination of Phenol Ring B Increased Steric Bulk (Van der Waals Radius: I > Br > Cl) A->B C Increased Reduced Mass (μ) in C-X Bond A->C D Steric Shielding of -OH Group (Reduced Intermolecular H-Bonding) B->D F Red Shift: C-I Stretch (~680-750 cm⁻¹) C->F E Blue Shift: O-H Stretch (~3463 cm⁻¹, Sharp Peak) D->E

Figure 1: Logical relationship between halogen substitution and resulting FTIR spectral shifts.

Comparative FTIR Performance Data

The following table synthesizes the quantitative vibrational data, illustrating how 4-(Aminomethyl)-2,6-diiodophenol compares to its structural alternatives. This data serves as a reference standard for verifying the success of electrophilic iodination reactions.

Vibrational Mode4-(Aminomethyl)phenol (Reference)4-(Aminomethyl)-2,6-dibromophenol4-(Aminomethyl)-2,6-diiodophenol (Target)Mechanistic Driver
O-H Stretch 3200 – 3350 cm⁻¹ (Broad)~3410 cm⁻¹ (Moderate Sharpness)~3463 cm⁻¹ (Highly Sharp) Steric shielding prevents H-bonding [2].
N-H Stretch (1° Amine) Obscured by broad O-H band3280, 3350 cm⁻¹ (Resolved)3280, 3350 cm⁻¹ (Clearly Resolved) Sharpening of O-H reveals N-H bands.
C-O Stretch ~1250 cm⁻¹~1240 cm⁻¹~1235 cm⁻¹ Inductive electron withdrawal by halogens.
C-X Stretch (Halogen) N/A720 – 750 cm⁻¹ (C-Br)680 – 750 cm⁻¹ (C-I) Increased reduced mass lowers frequency.
Aromatic C-H Bend 750 – 850 cm⁻¹850 – 880 cm⁻¹860 – 890 cm⁻¹ Substitution pattern alters bending modes.

Standardized Experimental Protocol for FTIR Acquisition

To achieve the reference spectra described above, the analytical workflow must be rigorously controlled. Relying solely on Attenuated Total Reflectance (ATR) can sometimes truncate the far-IR region where critical C-I bonds reside. Therefore, a dual-pathway approach is recommended.

Self-Validating System Note

This protocol is designed to be self-validating. If a broad, sweeping peak appears between 3200–3400 cm⁻¹ in your 2,6-diiodophenol sample, your KBr matrix has absorbed atmospheric moisture. The spectrum must be discarded, the KBr re-desiccated, and the sample re-pressed. A valid spectrum for this compound MUST exhibit a sharp O-H peak.

Step-by-Step Methodology

Phase 1: Sample Preparation & Matrix Control

  • Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 110°C for a minimum of 12 hours prior to use. Store in a desiccator.

  • Milling: In an agate mortar, combine ~2 mg of 4-(Aminomethyl)-2,6-diiodophenol with ~198 mg of dry KBr (1% w/w ratio). Grind gently for 60 seconds to achieve a homogenous, fine powder without inducing mechanochemical degradation.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes. The resulting pellet should be visually transparent.

Phase 2: Spectral Acquisition (Transmission & ATR) 4. Background Scan: Collect a background spectrum of the empty sample compartment (for ATR) or a blank KBr pellet (for transmission) using 32 scans at a resolution of 4 cm⁻¹. 5. Transmission Mode (Primary for C-I validation): Place the sample KBr pellet in the path. Acquire the spectrum from 4000 cm⁻¹ down to 400 cm⁻¹. This extended range ensures the entire C-I stretching region is captured. 6. ATR Mode (Secondary for rapid screening): Place a raw powder sample directly onto a monolithic diamond ATR crystal. Apply consistent pressure using the anvil. Acquire the spectrum. Note: Apply an ATR-correction algorithm during data processing to account for penetration depth variations at lower wavenumbers.

Experimental_Workflow A Sample Prep: 4-(Aminomethyl)-2,6-diiodophenol B ATR-FTIR Path (Diamond Crystal, 4 cm⁻¹ res) A->B Non-destructive C Transmission Path (1% KBr Pellet Pressing) A->C High Resolution D Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) B->D C->D E Data Processing (Baseline Correction & Validation) D->E

Figure 2: Standardized dual-pathway FTIR acquisition workflow for halogenated phenols.

Conclusion

Differentiating 4-(Aminomethyl)-2,6-diiodophenol from its precursors or lesser-halogenated analogs via FTIR relies on recognizing the profound steric and mass effects of the iodine substituents. By focusing on the sharp, blue-shifted O-H stretch (~3463 cm⁻¹) and the deep red-shifted C-I stretch (680–750 cm⁻¹), researchers can confidently validate their synthetic outputs before proceeding to downstream applications like radiopaque polymer formulation.

References

  • Gallo, R. D. C., et al. "Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water." Journal of the Brazilian Chemical Society, 21(4), 770-774, 2010. URL:[Link]

  • Abraham, R. J., et al. "Hydrogen bonding. Part 1. The conformations of the 2-halophenols." Physical Chemistry Chemical Physics, Royal Society of Chemistry, 2014. URL:[Link]

  • ResearchGate Database. "Inherently radiopaque polyurethane beads as potential multifunctional embolic agent in hepatocellular carcinoma therapy" (Contextual application of 2,6-diiodophenol derivatives). URL:[Link]

Comparative

Benchmarking 4-(Aminomethyl)-2,6-diiodophenol: A Comparative Guide to Iodinated Contrast Scaffolds

Introduction & Rationale As a Senior Application Scientist, I approach contrast agent benchmarking not merely as a comparison of X-ray attenuation values, but as a complex thermodynamic and pharmacokinetic puzzle. The de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

As a Senior Application Scientist, I approach contrast agent benchmarking not merely as a comparison of X-ray attenuation values, but as a complex thermodynamic and pharmacokinetic puzzle. The development of next-generation radiopaque agents is rapidly shifting from bulk intravascular liquids to targeted molecular imaging probes. In this landscape, 4-(Aminomethyl)-2,6-diiodophenol (AMDIP) serves as a highly efficient, diiodinated small-molecule scaffold.

Unlike traditional non-ionic monomers (e.g., Iohexol) or dimers (e.g., Iodixanol) that rely on a tri-iodinated benzene core and are administered as passive bulk agents, AMDIP utilizes a diiodophenol ring equipped with a primary amine. This functional group allows for seamless bioconjugation to targeting vectors such as peptides, antibodies, or nanoparticles. To understand its utility in drug development, we must benchmark its intrinsic physicochemical profile against gold-standard intravascular agents, analyzing the causality behind osmolality, viscosity, and renal clearance.

Physicochemical Benchmarking Data

The fundamental efficacy of an iodinated contrast agent is dictated by its iodine mass fraction, while its safety profile is governed by its osmolality and dynamic viscosity. Table 1 synthesizes these critical parameters to provide a baseline for comparison.

Parameter4-(Aminomethyl)-2,6-diiodophenol (AMDIP)Iohexol (Omnipaque)Iodixanol (Visipaque)
Agent Class Diiodinated Monomer ScaffoldTri-iodinated Monomer (LOCM)Hexa-iodinated Dimer (IOCM)
Molecular Weight 374.95 g/mol 821.14 g/mol 1550.20 g/mol
Iodine Mass Fraction ~67.7%46.4%49.1%
Osmolality (at ~300 mg I/mL)Extremely High (Unconjugated)~640–780 mOsm/kg290 mOsm/kg (Iso-osmolar)
Viscosity (at 37°C)Low (Unconjugated)6.1 – 10.6 mPa·s11.4 mPa·s
Primary Clinical Use Precursor for Targeted ImagingGeneral Angiography & CTHigh-Risk Renal Patients
Mechanistic Insights: The Osmolality-Viscosity Trade-off

The experimental choice between a monomeric and dimeric contrast agent is deeply rooted in renal hemodynamics. When an agent is injected, it is filtered by the glomerulus and enters the renal tubules, where water is actively reabsorbed.

  • Iohexol (LOCM): As a Low-Osmolar Contrast Medium, Iohexol remains hyperosmolar relative to blood ([1]). This hyperosmolality induces an osmotic diuresis effect—drawing water into the renal tubules. While this dilutes the contrast agent and increases urine volume, it critically prevents the agent's viscosity from spiking during tubular transit.

  • Iodixanol (IOCM): Formulated as an Iso-Osmolar Contrast Medium, Iodixanol does not trigger osmotic diuresis. Consequently, as water is naturally reabsorbed in the Loop of Henle, the local concentration of this bulky dimer increases dramatically. This concentration process leads to an exponential rise in tubular fluid viscosity, which can prolong renal retention and exacerbate Contrast-Induced Nephropathy (CIN) in dehydrated models ([2]).

  • AMDIP Scaffold: AMDIP boasts a remarkable iodine mass fraction of 67.7%. If administered as a free monomer at diagnostic doses, its low molecular weight would result in severe hyperosmolality. However, its true value lies in bioconjugation. By covalently linking the aminomethyl group to a high-molecular-weight, iso-osmolar carrier (like a PEGylated dendrimer), we decouple the iodine payload from the carrier's molarity. This allows us to engineer a targeted agent that maintains high radiopacity without the exponential viscosity penalty inherent to hexaiodinated dimers.

Self-Validating Experimental Protocols

To objectively benchmark these agents, we employ a self-validating experimental system that isolates the variables of tubular concentration and radiopacity.

Protocol 1: In Vitro Emulation of Renal Tubular Concentration

This protocol validates the viscosity-osmolality trade-off by simulating water reabsorption in the Loop of Henle.

  • Step 1 (Preparation): Formulate equimolar iodine solutions (300 mg I/mL) of Iohexol, Iodixanol, and a PEG-conjugated AMDIP model in physiological saline.

  • Step 2 (Dialysis Simulation): Transfer 5 mL of each solution into semi-permeable dialysis cassettes (MWCO appropriately sized to retain the agents). Submerge the cassettes in external polyethylene glycol (PEG) baths calibrated to osmolalities ranging from 290 to 1000 mOsm/kg.

  • Step 3 (Incubation): Incubate at 37°C for 24 hours to allow osmotic equilibration, forcing water out of the contrast solutions.

  • Step 4 (Viscosity Quantification): Extract the retentate and measure the dynamic viscosity using a micro-Ubbelohde viscometer at 37°C.

  • Causality Check: This system is self-validating; if the thermodynamic hypothesis holds, the iso-osmolar Iodixanol retentate will exhibit an exponential viscosity spike at higher external osmolalities, whereas the hyperosmolar Iohexol and the engineered AMDIP conjugate will resist severe water loss, maintaining a flatter viscosity curve.

Protocol 2: Phantom CT Bioconjugation Assessment
  • Step 1 (Conjugation): React the primary amine of AMDIP with an NHS-ester activated PEG-5000 carrier in a 0.1 M sodium bicarbonate buffer (pH 8.2) for 4 hours at room temperature.

  • Step 2 (Purification): Isolate the conjugated AMDIP using size-exclusion chromatography (e.g., Sephadex G-25), monitoring the diiodophenol UV absorbance at 254 nm.

  • Step 3 (Imaging): Array the purified AMDIP conjugate alongside standard Iohexol and Iodixanol solutions in a water-equivalent phantom. Scan using a 64-slice MDCT scanner at 120 kVp and 200 mAs.

  • Step 4 (Quantification): Calculate the Hounsfield Units (HU) per millimolar of iodine to confirm that the diiodophenol core's attenuation efficiency matches the tri-iodinated standards.

Mechanistic and Workflow Visualizations

RenalPathway Inj Intravascular Injection (Equi-Iodine Dose) Filt Glomerular Filtration Inj->Filt LOCM Iohexol (LOCM) Hyperosmolar Filt->LOCM IOCM Iodixanol (IOCM) Iso-osmolar Filt->IOCM AMDIP AMDIP Conjugate High Iodine Fraction Filt->AMDIP Diuresis Osmotic Diuresis (Water Retained in Tubules) LOCM->Diuresis Reabsorp Water Reabsorption (Tubular Concentration) IOCM->Reabsorp AMDIP->Diuresis LowVisc Low Viscosity Rapid Clearance Diuresis->LowVisc HighVisc Exponential Viscosity Spike Delayed Clearance Reabsorp->HighVisc

Fig 1. Renal tubular concentration and viscosity trade-off pathways for contrast agents.

Workflow Prep Equimolar Iodine Formulation (300 mg I/mL) Dialysis In Vitro Dialysis (PEG 290-1000 mOsm/kg) Prep->Dialysis CT Phantom CT Imaging (Hounsfield Unit Calc) Prep->CT Visc Dynamic Viscosity Measurement (37°C) Dialysis->Visc

Fig 2. Self-validating experimental workflow for benchmarking contrast agent profiles.

References
  • Seeliger E, Lenhard DC, Persson PB. "Contrast Media Viscosity Versus Osmolality in Kidney Injury: Lessons From Animal Studies." BioMed Research International. 2014. URL:[Link]

  • Tsai IC, et al. "Contrast Enhancement in Cardiac MDCT: Comparison of Iodixanol 320 Versus Iohexol 350." American Journal of Roentgenology. 2008. URL:[Link]

  • GE Healthcare. "Omnipaque (iohexol) Injection Prescribing Information." U.S. Food and Drug Administration. URL:[Link]

  • GE Healthcare. "Visipaque (iodixanol) Injection Prescribing Information." U.S. Food and Drug Administration. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Mechanistic Toxicity (The "Why" Behind the Protocol)

Operational Guide: Proper Disposal and Handling of 4-(Aminomethyl)-2,6-diiodophenol As a halogenated phenol derivative containing a reactive amine group, 4-(Aminomethyl)-2,6-diiodophenol presents unique logistical and sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 4-(Aminomethyl)-2,6-diiodophenol

As a halogenated phenol derivative containing a reactive amine group, 4-(Aminomethyl)-2,6-diiodophenol presents unique logistical and safety challenges in laboratory environments. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling and legal disposal of this compound.

To build a robust safety culture, laboratory personnel must understand the mechanistic causality behind disposal rules. 4-(Aminomethyl)-2,6-diiodophenol cannot be treated as standard organic waste due to three critical factors:

  • Polar Narcosis & Enzyme Inhibition: The heavy iodine atoms significantly increase the molecule's hydrophobicity (log D) and electrophilicity. This allows the compound to easily penetrate biological membranes and bind non-specifically to critical metabolic enzymes, such as catalase (CAT) and cytochrome P450 (CYP450), inducing acute aquatic toxicity (1[1]).

  • Endocrine Disruption: Iodinated phenols are structural analogs to thyroid hormones. If released into the environment, they competitively bind to thyroid hormone transport proteins (like transthyretin), causing severe endocrine disruption in wildlife and mammals (2[2]).

  • Combustion Chemistry: Halogenated phenols cannot be disposed of via standard fuel blending. Low-temperature combustion risks the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans. They require specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the corrosive hydrogen iodide (HI) gas produced during thermal destruction (3[3]).

Operational Disposal Protocol

Ensure compliance with local environmental frameworks, such as the US EPA Resource Conservation and Recovery Act (RCRA) or Japan's Wastes Disposal and Public Cleansing Law, which mandate strict tracking of halogenated industrial waste.

Phase 1: Risk Assessment & PPE Deployment

  • Preparation: Conduct handling strictly within a certified chemical fume hood to prevent inhalation of potentially contaminated dust or solvent vapors.

  • PPE Selection: Wear a flame-resistant lab coat, chemical safety goggles, and double-layered nitrile gloves. Causality: Iodine compounds can permeate single-layer gloves over time; double-gloving creates a self-validating fail-safe against dermal exposure.

Phase 2: Strict Waste Segregation (The 1% Rule)

  • Identify the Stream: Determine if the waste is solid (pure powder/crystals) or liquid (dissolved in solvent).

  • Segregate Liquids: Never mix 4-(Aminomethyl)-2,6-diiodophenol with non-halogenated waste. Causality: If a small quantity of a halogenated compound is added to a non-halogenated container, the entire volume must be legally treated as halogenated waste. This drastically increases disposal costs and prevents the bulk solvent from being easily recycled or incinerated (4[4]).

Phase 3: Containment and Labeling

  • Transfer: Pour liquid waste into a chemically compatible High-Density Polyethylene (HDPE) or amber glass carboy.

  • The 75% Rule: Fill the container to a maximum of 75% capacity. Causality: Leaving 25% headspace accommodates vapor expansion caused by temperature fluctuations, preventing pressure-induced container rupture.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately. Mark clearly as: "Hazardous Waste - Halogenated Organics (Contains Iodinated Phenol)."

Phase 4: Spill Response and Decontamination

  • Containment: In the event of a spill, immediately isolate the area. Do NOT use water, as this will spread the toxic phenol into the municipal sewer system.

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand) to the spill.

  • Collection: Mechanically collect the saturated absorbent using non-sparking tools and deposit it into a designated solid halogenated waste container for incineration.

Quantitative Data: Waste Segregation Matrix

Proper segregation is the most critical step to ensure safe and compliant disposal. Use the following quantitative matrix to manage waste streams effectively.

Waste Stream CategoryHalogen Content LimitPermitted Co-SolventsRequired Disposal MethodCost / Logistical Impact
Halogenated Organic > 1% Halogens by weightDCM, Chloroform, DMSO, MethanolHigh-Temp Rotary Kiln IncinerationHighest cost ; requires caustic scrubbing for HI gas.
Non-Halogenated Organic < 1% Halogens by weightHexane, Acetone, Ethanol, TolueneStandard Fuel Blending / IncinerationLower cost ; high BTU value recovered.
Aqueous Halogenated > 1% Halogens by weightWater, dilute buffers (<20% organics)Specialized Aqueous TreatmentHigh cost ; low BTU value complicates combustion.

Process Visualization: Disposal Decision Workflow

G Start Waste Generation: 4-(Aminomethyl)-2,6-diiodophenol State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Solution State->Liquid Dissolved SolidContainer Halogenated Solid Waste Container Solid->SolidContainer Solvent Solvent Type? Liquid->Solvent Incineration High-Temperature Rotary Kiln Incineration with Caustic Scrubbing SolidContainer->Incineration Aqueous Aqueous (>80% Water) Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqContainer Aqueous Halogenated Waste Stream Aqueous->AqContainer OrgContainer Halogenated Organic Waste Stream Organic->OrgContainer AqContainer->Incineration OrgContainer->Incineration

Disposal workflow for 4-(Aminomethyl)-2,6-diiodophenol waste streams.

References

  • Investigation on toxicity mechanism of halogenated aromatic disinfection by-products to zebrafish based on molecular docking and QSAR model. PubMed (NIH). 1

  • Persistent Toxic Burdens of Halogenated Phenolic Compounds in Humans and Wildlife. ACS Publications. 2

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA NEPIS). 3

  • Disposal of chemical wastes. RiskAssess. 4

Sources

Handling

Comprehensive Safety and Operational Guide for 4-(Aminomethyl)-2,6-diiodophenol

Introduction and Mechanistic Hazard Profiling 4-(Aminomethyl)-2,6-diiodophenol (also known as 3,5-diiodo-4-hydroxybenzylamine, CAS: 771579-38-5) is a highly functionalized halogenated compound frequently utilized in radi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Hazard Profiling

4-(Aminomethyl)-2,6-diiodophenol (also known as 3,5-diiodo-4-hydroxybenzylamine, CAS: 771579-38-5) is a highly functionalized halogenated compound frequently utilized in radiolabeling research and advanced drug development 1. Handling this compound requires a nuanced understanding of its chemical structure, as its functional groups dictate its specific hazard profile.

As an application scientist, it is critical to understand the causality behind the safety protocols. The molecule contains three distinct reactive centers that inform our Personal Protective Equipment (PPE) choices and handling procedures:

  • The Phenolic Core: Confers acidity and acts as a severe tissue irritant. Phenols can penetrate intact skin rapidly, causing systemic toxicity and severe eye irritation 2.

  • Diiodo Substituents: Heavy halogenation significantly increases the molecule's lipophilicity. This facilitates rapid dermal absorption and bioaccumulation. Furthermore, thermal decomposition releases highly toxic hydrogen iodide (HI) gas 3.

  • Aminomethyl Group: Introduces basicity and nucleophilicity, making the compound chemically incompatible with acid anhydrides, acid chlorides, and strong bases 3.

Quantitative Hazard Data & Physical Properties
Property / HazardValue / ClassificationMechanistic Implication for Handling
Molecular Formula C₇H₇I₂NO 1High halogen mass fraction; dictates disposal as halogenated waste.
Molecular Weight 374.95 g/mol 1Heavy powder; settles quickly but fine particulates are easily aerosolized by static.
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 24Amphoteric nature causes severe mucosal/dermal irritation; mandates strict barrier PPE.
Incompatibilities Strong bases, acid anhydrides, acid chlorides 3Exothermic acylation or deprotonation reactions; isolate from these reagents during storage.

Personal Protective Equipment (PPE) Matrix

Because 4-(Aminomethyl)-2,6-diiodophenol is highly lipophilic, standard latex gloves offer insufficient protection. The iodine atoms act as a "grease" that allows the molecule to permeate weak barriers.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)
Hand Protection Single layer Nitrile gloves (min. 0.11 mm thickness).Double layer Nitrile gloves; change outer glove every 30 minutes to prevent breakthrough.
Eye Protection Chemical safety glasses with side shields.Tight-fitting chemical safety goggles conforming to EN 166 or NIOSH standards 2.
Body Protection Standard flame-resistant, 100% cotton lab coat.Tyvek sleeves over lab coat, chemical-resistant apron to prevent dermal exposure.
Respiratory Handled strictly in a certified fume hood (no respirator needed).If handled outside a hood (e.g., bulk transfer), use a NIOSH-approved N95/P100 particulate respirator 3.

Standard Operating Procedure (SOP): Safe Handling and Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Environmental Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation: Ensure the face velocity reads between 100–120 feet per minute (fpm). If the monitor is broken, use a Kimwipe taped to the sash to visually confirm inward directional airflow. Do not open the chemical container if airflow is unverified.

Step 2: Static Mitigation

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Pass a static-eliminating ionizer over the boat and the micro-spatula.

  • Causality: Diiodophenol powders accumulate static charge easily. Neutralizing this charge prevents the powder from aerosolizing and adhering to the operator's gloves, mitigating inhalation and dermal risks.

Step 3: Material Dispensing

  • Action: Open the chemical container and dispense the required amount using the neutralized micro-spatula.

  • Validation: Once weighed, immediately cap the stock bottle. Never return excess reagent to the stock bottle to prevent cross-contamination.

Step 4: Dissolution and Transfer

  • Action: Dissolve the powder in your designated solvent (e.g., DMSO or Methanol) inside the weighing boat or a secondary vial before removing it from the fume hood.

  • Causality: Transferring the compound in a liquid state eliminates the risk of dust inhalation (STOT SE 3) during transit across the laboratory 4.

Workflow for the safe handling and processing of 4-(Aminomethyl)-2,6-diiodophenol.

Spill Response and Decontamination Protocol

CRITICAL SAFETY INSIGHT: Do NOT use sodium hypochlorite (bleach) to decontaminate spills of 4-(Aminomethyl)-2,6-diiodophenol. Bleach is a strong oxidizer that can react with the iodide substituents, rapidly releasing highly volatile and toxic iodine gas (I₂), escalating a minor spill into a severe inhalation hazard.

Step 1: Assessment and Containment

  • If the spill is <50g (Minor): Proceed with local cleanup.

  • If the spill is >50g (Major): Evacuate the immediate area, increase room ventilation, and contact Environmental Health and Safety (EHS).

Step 2: Dust Suppression

  • Cover the spilled solid with absorbent pads dampened with a dilute alkaline detergent (e.g., 5% sodium carbonate solution).

  • Causality: The dampness prevents dust aerosolization, while the mild alkalinity helps neutralize the acidic phenolic protons, reducing the compound's volatility and reactivity.

Step 3: Collection

  • Use a non-sparking plastic scoop to collect the dampened material and the absorbent pads. Place all materials into a heavy-duty, sealable polyethylene bag.

Step 4: Surface Decontamination

  • Wash the affected surface thoroughly with the 5% sodium carbonate solution, followed by a generous wash with deionized water. Verify the surface pH is neutral (pH 7) using indicator strips before resuming normal operations.

Decision matrix and procedural workflow for 4-(Aminomethyl)-2,6-diiodophenol spill response.

Waste Disposal Plan

Improper disposal of iodinated compounds can lead to severe environmental contamination and regulatory fines.

  • Solid Waste: All contaminated consumables (gloves, Kimwipes, empty vials, spill cleanup materials) must be placed in a rigid container strictly labeled as "Hazardous Solid Waste - Halogenated (Iodine)" .

  • Liquid Waste: Any solvent containing dissolved 4-(Aminomethyl)-2,6-diiodophenol must be routed to a "Halogenated Organic Waste" carboy.

  • Segregation Warning: Never mix this waste with strong acids or heavy metal waste streams, as this can trigger exothermic degradation and the release of hydrogen iodide gas 3.

References

  • NextSDS. "3,5-DIIODO-4-HYDROXYBENZYLAMINE — Chemical Substance Information (CAS 771579-38-5)". NextSDS Chemical Database. Available at: [Link]

  • XiXisys. "2,6-diiodophenol | CAS 28177-54-0 GHS SDS". XiXisys Safety Data Sheets. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.